6-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-[1,2,4]triazolo[4,3-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-1-7-5-9-8-3-10(5)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYLPNXOVCMIOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NN=CN21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 6-Bromo-triazolo[4,3-a]pyrimidine
A Comprehensive Technical Guide to the Synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine
Foreword: The Strategic Importance of the[1][2][3]triazolo[4,3-a]pyrimidine Scaffold
The fused heterocyclic system of[1][2][3]triazolo[4,3-a]pyrimidine represents a privileged scaffold in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, yet its unique electronic and steric properties offer opportunities for novel pharmacological profiles. Molecules incorporating this core have demonstrated a wide spectrum of biological activities, including but not limited to, anti-cancer, anti-inflammatory, anti-viral, and anti-diabetic properties.[4][5] The introduction of a bromine atom at the 6-position provides a crucial handle for further synthetic elaboration through various cross-coupling reactions, making 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine a highly valuable intermediate for the development of new chemical entities in drug discovery programs.[6]
This guide provides an in-depth, technically-focused protocol for the synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine, grounded in established chemical principles and supported by authoritative literature. We will delve into the strategic considerations behind each synthetic step, offering not just a methodology, but a framework for understanding and optimizing the synthesis of this important heterocyclic compound.
I. Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule, 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine, suggests a two-step approach starting from the commercially available or readily synthesized 5-Bromo-2-chloropyrimidine. The core of this strategy lies in the formation of the fused triazole ring, a common transformation in heterocyclic chemistry.
Our proposed synthetic pathway is as follows:
-
Step 1: Nucleophilic Substitution - Conversion of 5-Bromo-2-chloropyrimidine to the key intermediate, 5-Bromo-2-hydrazinopyrimidine, via reaction with hydrazine hydrate.
-
Step 2: Cyclocondensation - Annulation of the triazole ring by reacting 5-Bromo-2-hydrazinopyrimidine with a suitable one-carbon electrophile, such as triethyl orthoformate or formic acid, to yield the final product.
This approach is both efficient and cost-effective, utilizing readily available starting materials and employing robust, well-documented reaction types.
II. Detailed Synthetic Protocols and Mechanistic Insights
Part A: Synthesis of the Key Precursor: 5-Bromo-2-hydrazinopyrimidine
The initial and pivotal step in our synthesis is the formation of 5-Bromo-2-hydrazinopyrimidine. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the highly reactive chloro group at the 2-position of the pyrimidine ring is displaced by the nucleophilic hydrazine.
Reaction Scheme:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Bromo-2-chloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 4. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Chemical Properties and Reactivity of 6-Bromo-triazolo[4,3-a]pyrimidine
An In-depth Technical Guide to the Chemical Properties and Reactivity of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine, a heterocyclic building block of significant interest in medicinal chemistry. As a key intermediate, its strategic importance lies in the versatility of the C-Br bond, which serves as a handle for introducing diverse functionalities through various cross-coupling and substitution reactions. The[1][2][3]triazolo[4,3-a]pyrimidine core is a recognized pharmacophore, structurally analogous to purines, making its derivatives prime candidates for investigation as kinase inhibitors and other therapeutic agents.[4][5]
Physicochemical and Spectroscopic Profile
The foundational step in utilizing any chemical intermediate is a thorough understanding of its intrinsic properties. 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine is typically an off-white to yellow solid at room temperature and requires storage in a dry, inert atmosphere to maintain its integrity.[6]
Core Chemical Attributes
A summary of the key physical and chemical identifiers for 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine is presented in the table below. It is critical to distinguish this isomer from the related 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine (CAS No. 89167-24-8), as their reactivity and spectroscopic characteristics differ.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃BrN₄ | [7][8] |
| Molecular Weight | 199.01 g/mol | [9][10] |
| CAS Number | 1019023-12-1 | [11] |
| Appearance | Off-white to yellow solid | [6] |
| Storage | Sealed in dry, Room Temperature | [6] |
| SMILES | C1=C(C=NC2=NC=NN21)Br | [8] |
| InChI Key | VEPBELSFCORKNT-UHFFFAOYSA-N | [1][8] |
Spectroscopic Signature
While specific spectral data can vary slightly based on the solvent and instrument used, the following provides an expected spectroscopic profile for structural confirmation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the heterocyclic core. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the bromine substituent.
-
¹³C NMR: The carbon NMR will display five signals corresponding to the carbons in the fused ring system. The carbon atom attached to the bromine (C-6) will exhibit a characteristic chemical shift.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for C-H, C=N, and C=C stretching vibrations within the aromatic heterocyclic system.
Synthesis of the Triazolopyrimidine Core
The synthesis of the[1][2][3]triazolo[4,3-a]pyrimidine scaffold is a well-established area of heterocyclic chemistry. While multiple strategies exist, a common and effective approach involves the cyclocondensation of a suitably substituted aminotriazole with a 1,3-dicarbonyl compound or its equivalent. For the 6-bromo derivative, this would typically involve a brominated dicarbonyl species.
A general synthetic pathway is outlined below. The choice of starting materials and reagents is critical for achieving regiochemical control and good yields.
Sources
- 1. 6-Bromo[1,2,4]triazolo[1,5-a]pyrimidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 6-BROMO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE | 89167-24-8 [amp.chemicalbook.com]
- 7. 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine | C5H3BrN4 | CID 15866980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine (C5H3BrN4) [pubchemlite.lcsb.uni.lu]
- 9. benchchem.com [benchchem.com]
- 10. calpaclab.com [calpaclab.com]
- 11. parchem.com [parchem.com]
An In-depth Technical Guide to the Physical Properties of 6-Bromo-triazolo[4,3-a]pyrimidine
An In-depth Technical Guide to the Physical Properties of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine
Foreword: Navigating the Landscape of a Niche Heterocycle
To our fellow researchers and drug development professionals, this guide is designed to provide a deep technical dive into the physical properties of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine. The[1][2][3]triazolo[4,3-a]pyrimidine scaffold is a significant pharmacophore, appearing in compounds investigated for a range of biological activities. However, it is crucial to acknowledge at the outset that publicly available, experimentally verified data for this specific 6-bromo substituted analogue (CAS 1019023-12-1) is notably scarce.
Therefore, this guide adopts a dual-pronged approach. Firstly, it consolidates all known identifiers for the target compound. Secondly, and more importantly, it provides a robust framework for its synthesis and characterization. We will delve into the causality behind the selection of analytical methods, providing you with the strategic rationale needed to synthesize and validate this compound in your own laboratories. By examining general synthetic routes and leveraging data from closely related isomers, we present a holistic and practical guide grounded in established chemical principles. This document serves not just as a datasheet, but as a strategic manual for working with this promising, yet sparsely documented, chemical entity.
Core Molecular Identifiers
While extensive experimental data is limited, the fundamental molecular identifiers for 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine are well-established. These properties are foundational for all further analytical and computational work.
| Property | Value | Source(s) |
| CAS Number | 1019023-12-1 | [4][5][6][7] |
| Molecular Formula | C₅H₃BrN₄ | [4][5][6] |
| Molecular Weight | 199.01 g/mol | [5][7] |
| MDL Number | MFCD09994391 | [4][6] |
Physicochemical Properties: An Inferential and Comparative Analysis
Direct experimental values for properties such as melting point, solubility, and crystal structure for 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine have not been reported in peer-reviewed literature. However, we can infer expected characteristics and draw comparisons from its more thoroughly studied isomers.
The fusion of the electron-rich triazole ring with the electron-deficient pyrimidine ring creates a planar, aromatic system with a significant dipole moment. The presence of four nitrogen atoms allows for hydrogen bonding, particularly with proton-donating solvents. The bromine atom at the 6-position adds significant molecular weight and polarizability, which would be expected to raise its melting and boiling points compared to the unsubstituted parent compound.
Table 2.1: Comparative Physical Properties of Isomeric and Analogous Compounds
| Compound | CAS Number | Molecular Formula | Property | Value | Source(s) |
| 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine | 356560-80-0 | C₆H₄BrN₃ | Form | Pale yellow solid | [8] |
| Melting Point | 109 °C | ||||
| 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine | 89167-24-8 | C₅H₃BrN₄ | Form | Solid | [9] |
Insight: The pyridine analogue, differing only by a single nitrogen in the six-membered ring, exists as a pale yellow solid with a melting point of 109 °C.[8] It is reasonable to hypothesize that 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine will also be a solid at room temperature with a melting point likely exceeding 100 °C.
Solubility Profile
The polarity of the triazolopyrimidine system suggests poor solubility in nonpolar solvents like hexanes. Moderate solubility would be expected in chlorinated solvents such as dichloromethane and chloroform. Due to the hydrogen bond accepting nature of the nitrogen atoms, higher solubility is anticipated in polar aprotic solvents like DMSO and DMF, and in polar protic solvents like methanol and ethanol, particularly upon gentle heating.
Crystal Structure
While no crystal structure has been published for the target compound, studies on related molecules, such as 1,2,4-triazolo[4,3-a]pyridin-3-amine, reveal a tendency to form planar structures that pack into centrosymmetric monoclinic space groups.[10][11] A key feature is the formation of intermolecular hydrogen bonds, which dictate the packing arrangement in the solid state.[10][11] It is highly probable that 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine would exhibit similar planar characteristics and engage in intermolecular interactions.
Experimental Protocols: Synthesis and Characterization
The trustworthiness of any research hinges on the unambiguous synthesis and characterization of its materials. This section outlines a robust, field-proven workflow for preparing and validating the structure of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine.
Proposed Synthesis Workflow
The synthesis of the[1][2][3]triazolo[4,3-a]pyrimidine core generally involves the cyclocondensation of a 2-hydrazinopyrimidine intermediate. The following protocol is a logical, multi-step synthesis adapted from established methods for analogous heterocyclic systems.
Caption: Proposed synthetic workflow for 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine.
Step-by-Step Methodology:
-
Synthesis of 2-Chloro-4-hydrazinopyrimidine (Intermediate B):
-
Rationale: The initial step involves introducing the hydrazino group, which is essential for forming the triazole ring. Using a di-chlorinated pyrimidine allows for selective substitution.
-
To a solution of 2,4-dichloropyrimidine in ethanol, add hydrazine hydrate dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure and purify the residue via column chromatography to isolate the hydrazino intermediate.
-
-
Synthesis of 6-Chloro-[1][2][3]triazolo[4,3-a]pyrimidine (Intermediate C):
-
Rationale: This is the key cyclization step. Triethyl orthoformate serves as a one-carbon source to form the triazole ring. An acid catalyst like p-toluenesulfonic acid (p-TsOH) is used to activate the orthoformate.
-
Dissolve the 2-chloro-4-hydrazinopyrimidine intermediate in triethyl orthoformate.
-
Add a catalytic amount of p-TsOH.
-
Heat the mixture to reflux (approx. 145 °C) for 8-12 hours.
-
Cool the reaction mixture, and collect the precipitated solid by filtration. Wash with cold ethanol to yield the chloro-triazolopyrimidine.
-
-
Synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine (Target Compound D):
-
Rationale: The final step is a halogen exchange reaction to replace the chlorine atom with bromine. Reagents like phosphorus tribromide (PBr₃) or N-Bromosuccinimide (NBS) are effective for this transformation.
-
Suspend the 6-chloro intermediate in a suitable solvent like acetonitrile.
-
Add PBr₃ or NBS and heat the reaction to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, quench carefully with a saturated sodium bicarbonate solution, and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to obtain the final product.
-
Structural Validation and Quality Control: A Self-Validating System
Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic and analytical techniques provides a self-validating system, ensuring the material meets the highest standards of scientific integrity.
3.2.1. Melting Point Determination
-
Purpose: To assess the purity of the synthesized compound. A sharp, well-defined melting point range (typically < 2 °C) is indicative of high purity.
-
Protocol: A small sample of the dried, purified product is packed into a capillary tube and heated slowly in a calibrated melting point apparatus. The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded.
3.2.2. Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of the compound.
-
Protocol: The sample is analyzed using a high-resolution mass spectrometer (HRMS), typically with an electrospray ionization (ESI) source.
-
Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 199.9 (accounting for isotopic distribution of Bromine) would confirm the molecular formula C₅H₃BrN₄. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible as two peaks of nearly equal intensity separated by 2 Da.
3.2.3. Infrared (IR) Spectroscopy
-
Purpose: To identify the presence of key functional groups and the overall fingerprint of the molecule.
-
Protocol: The spectrum is recorded using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
-
Expected Result: The spectrum should show characteristic C=N and C=C stretching vibrations from the fused aromatic rings in the 1400-1650 cm⁻¹ region. The absence of N-H stretching bands (around 3300 cm⁻¹) from the hydrazino intermediate is a key indicator of successful cyclization.
3.2.4. Nuclear Magnetic Resonance (NMR) Spectroscopy - The Gold Standard for Isomer Confirmation
NMR is the most powerful tool for unambiguous structure elucidation. For this specific scaffold, it is crucial for differentiating between the desired [4,3-a] isomer and the potential [1,5-a] regioisomeric byproduct.
-
¹H NMR: This will confirm the number and environment of protons on the pyrimidine ring.
-
¹³C NMR: This will show the number of unique carbon environments, confirming the overall carbon skeleton.
-
¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation): A Critical Validation Step.
-
Causality: The key challenge in triazolopyrimidine synthesis is confirming the regiochemistry of the ring fusion. The two main isomers, [4,3-a] and [1,5-a], can be difficult to distinguish by ¹H NMR alone. However, the chemical shifts of the nitrogen atoms are significantly different between the two isomers. A ¹H-¹⁵N HMBC experiment allows for the indirect measurement of ¹⁵N chemical shifts through their correlation to nearby protons.[3] This provides a definitive analytical method to confirm the correct [4,3-a] fusion.[3]
-
Protocol: The experiment is performed on a high-field NMR spectrometer equipped with a cryoprobe. The resulting 2D spectrum will show correlations between protons and nitrogen atoms that are 2 or 3 bonds away. The specific correlation patterns and the inferred ¹⁵N chemical shifts can be compared to literature values or computational predictions to definitively assign the structure.[3]
-
Caption: Self-validating analytical workflow for structural confirmation.
Conclusion: A Call for Further Investigation
6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine represents a molecule of significant interest within the broader class of biologically active heterocyclic compounds. While this guide provides a comprehensive theoretical and practical framework for its synthesis and validation, the lack of published experimental data underscores a clear opportunity for further research. The protocols and analytical strategies detailed herein offer a robust starting point for any research group aiming to explore the properties and potential applications of this compound. The definitive characterization of its physical properties would be a valuable contribution to the medicinal and materials chemistry communities.
References
- Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Deriv
- Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives.
- Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Journal of Chemical Reviews. (URL: [Link])
- Salgado, A., Varela, C., García Collazo, A. M., & Pevarello, P. (2010). Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 614-622. (URL: [Link])
- Dymińska, L., Hanuza, J., Janczak, J., Ptak, M., & Lisiecki, R. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(3), 721. (URL: [Link])
- Dymińska, L., Hanuza, J., Janczak, J., Ptak, M., & Lisiecki, R. (2023). Spectroscopic and optical properties of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one as a component of herbicides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 303, 123141. (URL: [Link])
- The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI. (URL: [Link])
- CAS NO. 1019023-12-1 | 6-bromo-[1][2][3]triazolo[4,3-a]pyrimidine | Catalog EN300-31064. Arctom. (URL: [Link])
- 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine. Synthonix. (URL: [Link])
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arctomsci.com [arctomsci.com]
- 5. Synthonix, Inc > 1019023-12-1 | this compound [synthonix.com]
- 6. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
- 7. 1019023-12-1|this compound|BLD Pharm [bldpharm.com]
- 8. 6-Bromo[1,2,4]triazolo[1,5-a]pyridine | CymitQuimica [cymitquimica.com]
- 9. 6-Bromo[1,2,4]triazolo[1,5-a]pyrimidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. The Structural and Optical Properties of 1,2,4-Triazolo[4,3- a]pyridine-3-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to 6-Bromo-triazolo[4,3-a]pyrimidine: A Key Intermediate in Medicinal Chemistry
A Comprehensive Technical Guide to 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine: A Key Intermediate in Medicinal Chemistry
This guide provides an in-depth exploration of 6-Bromo-[1][2]triazolo[4,3-a]pyrimidine, a heterocyclic compound of significant interest to researchers in drug discovery and organic synthesis. We will delve into its chemical properties, synthesis, and critical applications, offering field-proven insights into its utility as a versatile chemical building block.
Introduction: The Triazolopyrimidine Scaffold
The[1][2]triazolo[4,3-a]pyrimidine core is a fused heterocyclic system that belongs to a class of compounds often explored in medicinal chemistry. These structures are recognized as purine isosteres, meaning they are structurally similar to the purine bases (adenine and guanine) found in DNA and RNA. This mimicry allows them to interact with biological targets that normally bind purines, such as kinases and other ATP-dependent enzymes, making them valuable scaffolds for designing novel therapeutic agents.[3]
The introduction of a bromine atom at the 6-position, creating 6-Bromo-[1][2]triazolo[4,3-a]pyrimidine, significantly enhances its utility. The bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new functional groups and build molecular complexity. This strategic functionalization is a cornerstone of modern drug development, allowing for the systematic exploration of a compound's structure-activity relationship (SAR).
It is crucial to distinguish this molecule from its common isomer, 6-Bromo-[1][2]triazolo[1,5-a]pyrimidine. While both are valuable, they exhibit different chemical properties and arise from distinct synthetic pathways, often involving a Dimroth rearrangement for the conversion of the [4,3-a] to the more thermodynamically stable [1,5-a] isomer.[3] This guide will focus specifically on the [4,3-a] isomer.
Physicochemical and Structural Properties
The fundamental properties of 6-Bromo-[1][2]triazolo[4,3-a]pyrimidine are essential for its application in synthesis and drug design. These characteristics influence its reactivity, solubility, and potential for forming intermolecular interactions with biological targets.
| Property | Value | Source(s) |
| CAS Number | 1019023-12-1 | [4][5] |
| Molecular Formula | C₅H₃BrN₄ | [4][6] |
| Molecular Weight | 199.02 g/mol | [4] |
| Appearance | Typically a solid | N/A |
| SMILES | Brc1cn2ncnc2nc1 | [7] |
| InChI Key | (Inferred from Isomer) | N/A |
Synthesis and Reaction Workflow
The synthesis of the[1][2]triazolo[4,3-a]pyrimidine scaffold generally involves the cyclocondensation of a 3-amino-1,2,4-triazole with a suitable 1,3-dielectrophile. For the target compound, a common conceptual pathway would involve reacting 3-amino-1,2,4-triazole with a brominated pyrimidine-based precursor.
Conceptual Synthesis Protocol
This protocol outlines a generalized, logical approach to the synthesis of 6-Bromo-[1][2]triazolo[4,3-a]pyrimidine. The choice of reagents and conditions is critical for directing the cyclization to form the desired [4,3-a] kinetic product and avoiding rearrangement.
-
Starting Material Preparation : The synthesis begins with a suitably substituted pyrimidine, such as 2-hydrazinyl-pyrimidine, which is then brominated at the appropriate position.
-
Cyclization : The brominated hydrazinylpyrimidine is reacted with a source for the final carbon of the triazole ring, such as formic acid or a derivative, under conditions that promote intramolecular cyclization.
-
Reaction Monitoring : The progress of the reaction should be meticulously monitored using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of byproducts.[8]
-
Work-up and Purification : Upon completion, the reaction mixture is subjected to a standard aqueous work-up. The crude product is then purified, typically via column chromatography on silica gel, to isolate the target compound.[9]
-
Structural Confirmation : The final structure and purity of 6-Bromo-[1][2]triazolo[4,3-a]pyrimidine must be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and elemental analysis.[8][9]
Synthesis Workflow Diagram
The following diagram illustrates the conceptual flow of the synthesis.
Caption: Conceptual workflow for the synthesis of 6-Bromo-[1][2]triazolo[4,3-a]pyrimidine.
Applications in Drug Discovery and Development
The true value of 6-Bromo-[1][2]triazolo[4,3-a]pyrimidine lies in its role as a versatile intermediate for creating libraries of novel compounds for biological screening. The pyrimidine ring is a "privilege pharmacophore" found in numerous natural and synthetic bioactive molecules.[10] The fused triazole ring modifies its electronic properties and spatial arrangement, while the bromo group provides a gateway for diversification.
Role as a Core Scaffold
Researchers utilize this compound as a foundational scaffold to synthesize derivatives with potential therapeutic activities, including:
-
Kinase Inhibitors : Many kinase inhibitors target the ATP-binding site. As purine isosteres, triazolopyrimidines are well-suited to occupy this site, and derivatives have been investigated as anticancer agents.[8]
-
Anti-infective Agents : The triazolopyrimidine scaffold has been explored for developing anti-viral, anti-bacterial, and anti-parasitic drugs.[3]
-
CNS Agents : Certain compounds featuring this core structure have been evaluated for their potential in treating diseases of the central nervous system.[3]
The diagram below illustrates how the 6-bromo position is leveraged to create a diverse chemical library from the core scaffold.
Caption: Use of 6-Bromo-[1][2]triazolo[4,3-a]pyrimidine as a scaffold for chemical library synthesis.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling 6-Bromo-[1][2]triazolo[4,3-a]pyrimidine.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11]
-
Fire Safety : While specific flammability data is not available, similar heterocyclic compounds can be combustible. Keep away from heat, sparks, and open flames. Use appropriate extinguishing media such as carbon dioxide, dry chemical, or foam in case of a fire.[12]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12]
Always consult the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.
Conclusion
6-Bromo-[1][2]triazolo[4,3-a]pyrimidine is a high-value chemical intermediate for researchers engaged in drug discovery and synthetic chemistry. Its structural similarity to endogenous purines, combined with the synthetic versatility afforded by the 6-bromo substituent, makes it an ideal starting point for the development of novel, biologically active compounds. A thorough understanding of its properties, synthesis, and safe handling is paramount to unlocking its full potential in the laboratory.
References
- J&K Scientific. 6-Bromo[1][2][3]triazolo[1,5-a]pyridine, 95% | 356560-80-0. [Link]
- Peninter. Unlock the Potential of 6-Bromo-7-methyl[1][2][3]triazolo[1,5-a]pyridine. [Link]
- MDPI.
- PubChem. 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine. [Link]
- National Institutes of Health. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. [Link]
- National Institutes of Health. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. [Link]
- International Journal of Chemical Studies.
- MDPI. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. [Link]
- Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. 356560-80-0|6-Bromo-[1,2,4]triazolo[1,5-a]pyridine|BLD Pharm [bldpharm.com]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
- 5. parchem.com [parchem.com]
- 6. 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine | C5H3BrN4 | CID 15866980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-BROMO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE [sobekbio.com]
- 8. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scialert.net [scialert.net]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Structure Elucidation of 6-Bromo-triazolo[4,3-a]pyrimidine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The fused heterocyclic system,[1][2][3]triazolo[4,3-a]pyrimidine, represents a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[4] The introduction of a bromine atom at the 6-position creates 6-Bromo-triazolo[4,3-a]pyrimidine, a key intermediate and pharmacophore with significant potential in drug discovery. Accurate and unambiguous structure elucidation is paramount for understanding its chemical behavior, reactivity, and interaction with biological targets. This guide provides a comprehensive, technically-grounded walkthrough of the analytical methodologies employed to definitively characterize the structure of this compound. We will delve into the causality behind experimental choices, presenting a logical workflow that ensures self-validating and trustworthy results.
Introduction: The Rationale for Rigorous Elucidation
The triazolo[4,3-a]pyrimidine core is a bioisostere of purine, allowing it to interact with a variety of biological targets.[5] The addition of a bromine atom at the 6-position not only influences the electronic properties of the heterocyclic system but also provides a handle for further synthetic modifications, such as cross-coupling reactions. Given that subtle changes in structure can lead to drastic differences in pharmacological activity, a multi-faceted analytical approach is not just recommended, but essential. This guide will demonstrate how a combination of Mass Spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and single-crystal X-ray diffraction provides an irrefutable structural assignment.
The Elucidation Workflow: A Multi-Pronged Strategy
Caption: A logical workflow for the structure elucidation of 6-Bromo-triazolo[4,3-a]pyrimidine.
Mass Spectrometry (MS): The First Glimpse
Mass spectrometry provides the initial, crucial evidence of a compound's identity by determining its molecular weight and elemental composition. For a halogenated compound, MS is particularly powerful due to the characteristic isotopic signature of bromine.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the purified compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.
-
Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire data over a mass range of m/z 100-500. The high resolution allows for the determination of the exact mass to four or five decimal places.
Data Interpretation: The Bromine Signature
The key diagnostic feature for 6-Bromo-triazolo[4,3-a]pyrimidine is the presence of a doublet for the molecular ion peak. This is due to the nearly equal natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.
| Ion | Calculated m/z ([M+H]⁺) | Observed m/z | Rationale |
| C₅H₄⁷⁹BrN₄⁺ | 198.9614 | ~198.96 | Corresponds to the molecule containing the ⁷⁹Br isotope. |
| C₅H₄⁸¹BrN₄⁺ | 200.9594 | ~200.96 | Corresponds to the molecule containing the ⁸¹Br isotope. |
The observation of two peaks separated by approximately 2 m/z units with nearly equal intensity is a definitive indicator of the presence of a single bromine atom in the molecule.[1] The fragmentation pattern of the triazolopyrimidine ring can also provide structural information, often involving the loss of N₂ or cleavage of the pyrimidine ring.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition: Acquire a standard proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. For more detailed information, an Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
Data Interpretation: Assigning the Signals
The structure of 6-Bromo-triazolo[4,3-a]pyrimidine has three distinct protons and five unique carbons in the heterocyclic core.
| ¹H NMR (Expected Shifts in DMSO-d₆) | ¹³C NMR (Expected Shifts) |
| H-5: ~8.8-9.2 ppm (doublet) | C-2: ~150-155 ppm |
| H-7: ~7.5-7.9 ppm (doublet) | C-3a: ~145-150 ppm |
| H-2: ~8.5-8.9 ppm (singlet) | C-5: ~140-145 ppm |
| C-6: ~110-115 ppm (bearing Br) | |
| C-7: ~125-130 ppm |
Causality in Assignments:
-
¹H NMR: The protons on the pyrimidine ring (H-5 and H-7) will appear as doublets due to coupling with each other. The proton on the triazole ring (H-2) will be a singlet. The electron-withdrawing nature of the adjacent nitrogen atoms typically shifts these protons downfield.[7]
-
¹³C NMR: The carbon atom directly attached to the bromine (C-6) will be significantly shielded compared to its non-brominated counterpart, resulting in an upfield shift. The other carbon signals are assigned based on established data for similar triazolopyrimidine systems.[8][9]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy provides valuable information about the types of chemical bonds and functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
Data Interpretation: Vibrational Fingerprints
For 6-Bromo-triazolo[4,3-a]pyrimidine, the key vibrational modes are associated with the aromatic rings and the C-Br bond.
| Wavenumber (cm⁻¹) | Assignment | Significance |
| ~3100-3000 | C-H stretching (aromatic) | Confirms the presence of the heterocyclic rings.[3] |
| ~1640-1500 | C=N and C=C stretching | Characteristic of the triazolopyrimidine ring system.[10] |
| ~1500-1400 | Ring skeletal vibrations | Part of the "fingerprint" region for this class of compounds. |
| ~600-500 | C-Br stretching | Provides evidence for the carbon-bromine bond.[10] |
While FT-IR alone cannot establish the exact connectivity, it serves as a rapid and effective method to confirm the presence of the core heterocyclic structure and the bromine substituent, corroborating the findings from MS and NMR.[11]
Single-Crystal X-ray Diffraction: The Definitive Proof
When a suitable single crystal can be grown, X-ray diffraction provides the ultimate, unambiguous proof of structure. It generates a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom, as well as bond lengths and angles.
Experimental Protocol: Crystal Growth and Data Collection
-
Crystal Growth: Grow single crystals of the compound, often by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate).[12]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the data to solve and refine the crystal structure.
Data Interpretation: Unambiguous Confirmation
The output of an X-ray diffraction experiment is a detailed structural model. For 6-Bromo-triazolo[4,3-a]pyrimidine, this would definitively show:
-
The fusion of the triazole and pyrimidine rings.
-
The precise location of the bromine atom at the C-6 position.
-
Planarity of the fused ring system.
-
Intermolecular interactions in the crystal lattice, such as π–π stacking or halogen bonding.[13]
While not always feasible due to difficulties in obtaining high-quality crystals, a successful X-ray structure determination is the gold standard for structure elucidation.
Conclusion: A Self-Validating System
The structure elucidation of 6-Bromo-triazolo[4,3-a]pyrimidine is a prime example of a self-validating analytical workflow. Each technique provides a layer of evidence that is cross-verified by the others.
Sources
- 1. article.sapub.org [article.sapub.org]
- 2. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.iucr.org [journals.iucr.org]
- 13. researchgate.net [researchgate.net]
The Ascendance of a Privileged Scaffold: An In-depth Technical Guide to the Triazolo[4,3-a]pyrimidine Core
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of the triazolo[4,3-a]pyrimidine scaffold, a heterocyclic system of significant and growing interest in medicinal chemistry. We will delve into its historical discovery, explore the key synthetic methodologies for its construction, analyze its structure-activity relationships, and highlight its therapeutic potential through a survey of its diverse biological activities. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.
Introduction: A Tale of Two Isomers and a Privileged Core
The story of the triazolo[4,3-a]pyrimidine scaffold is intrinsically linked to its more thermodynamically stable isomer, the [1,5-a] system. The first report of a 1,2,4-triazolo[1,5-a]pyrimidine dates back to 1909 by Bülow and Haas.[1] However, the [4,3-a] isomer, while often serving as a synthetic precursor to the [1,5-a] scaffold via the Dimroth rearrangement, has emerged as a privileged core in its own right, demonstrating a wide spectrum of biological activities.[1][2] These activities include potent antitumor, antimicrobial, and kinase inhibitory effects, underscoring its importance as a pharmacophore in modern drug discovery.[2][3][4]
The triazolo[4,3-a]pyrimidine core is a fused bicyclic heterocycle, consisting of a 1,2,4-triazole ring fused to a pyrimidine ring. This arrangement imparts a unique electronic and steric profile, making it an attractive scaffold for interacting with a variety of biological targets. Its ability to serve as a bioisostere for purines has further fueled its exploration in medicinal chemistry.
The Genesis of a Scaffold: Synthetic Strategies
The construction of the triazolo[4,3-a]pyrimidine core can be achieved through several synthetic routes, ranging from classical cyclization reactions to modern one-pot, multicomponent strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Classical Approaches: Building from the Ground Up
One of the foundational methods for synthesizing the triazolo[4,3-a]pyrimidine scaffold involves the cyclization of a 2-hydrazinopyrimidine precursor. This approach typically involves the reaction of the hydrazinopyrimidine with a suitable one-carbon electrophile, such as an orthoester or a carboxylic acid derivative, to facilitate the formation of the fused triazole ring.
A significant advancement in the synthesis of this scaffold is the use of hydrazonoyl halides. The reaction of a 2-thioxopyrimidin-4(3H)-one with N-arylhydrazonoyl halides in the presence of a base like triethylamine provides a direct route to 1,2,4-triazolo[4,3-a]pyrimidin-5-ones.[4]
Modern Methodologies: The Power of Multicomponent Reactions
More recently, multicomponent reactions (MCRs) have emerged as a powerful and efficient tool for the synthesis of highly functionalized triazolo[4,3-a]pyrimidine derivatives.[3] These one-pot reactions allow for the rapid assembly of complex molecules from simple starting materials, offering significant advantages in terms of atom economy and operational simplicity.
A notable example is the three-component reaction of a 5-amino-1-phenyl-1H-1,2,4-triazole, an aromatic aldehyde, and ethyl acetoacetate. This reaction, often catalyzed by an acid, proceeds in a single step to afford highly substituted 1,5-dihydro-[5][6][7]triazolo[4,3-a]pyrimidine-6-carboxylates in good yields.[2]
Below is a detailed experimental protocol for a representative one-pot, three-component synthesis of a triazolo[4,3-a]pyrimidine derivative.
Experimental Protocol: One-Pot, Three-Component Synthesis of Ethyl 7-Aryl-5-methyl-1-phenyl-1,5-dihydro-[5][6][7]triazolo[4,3-a]pyrimidine-6-carboxylates
Materials:
-
5-Amino-1-phenyl-1H-1,2,4-triazole
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Ethyl acetoacetate
-
Ethanol (absolute)
-
Catalyst (e.g., p-toluenesulfonic acid monohydrate, 10 mol%)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
To a solution of 5-amino-1-phenyl-1H-1,2,4-triazole (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in absolute ethanol (15 mL) in a 50 mL round-bottom flask, add ethyl acetoacetate (1.2 mmol) and the catalyst (0.1 mmol).
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Heat the mixture to reflux and monitor the progress of the reaction by TLC.
-
Upon completion of the reaction (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure triazolo[4,3-a]pyrimidine derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
The following diagram illustrates the general workflow for this multicomponent synthesis:
Caption: Mechanism of the Dimroth rearrangement.
Therapeutic Promise: Biological Activities and Structure-Activity Relationships
Derivatives of the triazolo[4,3-a]pyrimidine scaffold have demonstrated a remarkable range of biological activities, establishing this core as a valuable template for drug design.
Anticancer Activity
A significant area of investigation for triazolo[4,3-a]pyrimidines is in the field of oncology. Numerous derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.
For instance, a series of novelt[5][6][7]riazolo[4,3-a]pyrimidine derivatives prepared via a one-pot, three-component synthesis showed promising antitumor activity against MDA-MB-231 and MCF-7 breast cancer cell lines. [2]Notably, compounds 4c and 4j from this series exhibited IC50 values of 17.83 µM and 19.73 µM against MDA-MB-231 and MCF-7 cells, respectively. [2] More recently, the triazolo[4,3-a]pyrimidine scaffold has been identified as a potent inhibitor of Werner syndrome RecQ helicase (WRN), a synthetic lethal target in microsatellite instability (MSI) tumors. [8]This has opened up a new avenue for the development of targeted cancer therapies.
The following table summarizes the in vitro activity of selected triazolo[4,3-a]pyrimidine-based WRN inhibitors.
| Compound | WRN ATPase IC50 (nM) | SW48 (MSI) GI50 (nM) | DLD-1 WRN-KO (MSS) GI50 (µM) | Reference |
| Example 1 | 50 | 50 | >10 | [5] |
| S35 | 16.1 | 36.4 - 306 | >20 | [8] |
The structure-activity relationship (SAR) studies of these WRN inhibitors have revealed key structural features necessary for potent activity. For example, the nature and substitution pattern of the aryl group at the 7-position and the substituents on the pyrimidine ring play a crucial role in determining the inhibitory potency and selectivity. [8] The following diagram illustrates a simplified SAR for the triazolo[4,3-a]pyrimidine scaffold as WRN inhibitors:
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2022249060A1 - Triazolo-pyrimidine analogues for treating diseases connected to the inhibiton of werner syndrome recq helicase (wrn) - Google Patents [patents.google.com]
- 6. japsonline.com [japsonline.com]
- 7. Novartis divulges new WRN inhibitors | BioWorld [bioworld.com]
- 8. Design, synthesis, and structure-activity relationship studies of triazolo-pyrimidine derivatives as WRN inhibitors for the treatment of MSI tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of 6-Substituted Triazolo[4,3-a]pyrimidines: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The[1][2][3]triazolo[4,3-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. While substitutions at various positions have been explored, the strategic functionalization of the 6-position has unlocked unique pharmacological profiles, paving the way for novel therapeutic agents. This in-depth technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of 6-substituted triazolo[4,3-a]pyrimidines, offering field-proven insights for researchers in drug discovery and development.
The Core Scaffold: Physicochemical Properties and Synthetic Rationale
The[1][2][3]triazolo[4,3-a]pyrimidine is a fused heterocyclic system comprising a pyrimidine ring fused to a 1,2,4-triazole ring. This arrangement results in a unique electronic distribution, influencing its reactivity and biological interactions. The 6-position of this scaffold is particularly amenable to substitution, allowing for the introduction of a diverse array of functional groups that can modulate the molecule's physicochemical properties and target engagement.
A key consideration in the synthesis of[1][2][3]triazolo[4,3-a]pyrimidines is the potential for Dimroth rearrangement to the more thermodynamically stable[1][2][3]triazolo[1,5-a]pyrimidine isomer.[4] The choice of reaction conditions and starting materials is therefore critical to ensure the desired regioselectivity.
Synthetic Strategies for 6-Substituted Triazolo[4,3-a]pyrimidines
The introduction of substituents at the 6-position of the triazolo[4,3-a]pyrimidine core can be achieved through several synthetic routes. The choice of method is often dictated by the desired functional group and the overall synthetic scheme.
Direct Functionalization via Chlorosulfonation
One of the most direct methods for introducing a functional group at the 6-position is through electrophilic substitution. Chlorosulfonation of the parent 3-methyl[1][2][3]triazolo[4,3-a]pyrimidine has been shown to selectively occur at the C-6 position.[2] This approach provides a versatile handle for further derivatization.
Experimental Protocol: Chlorosulfonation of 3-methyl[1][2][3]triazolo[4,3-a]pyrimidine [2]
-
Reaction Setup: To a stirred solution of 3-methyl[1][2][3]triazolo[4,3-a]pyrimidine in a suitable inert solvent, add chlorosulfonic acid dropwise at a controlled temperature, typically 0-5 °C.
-
Addition of Thionyl Chloride: Following the addition of chlorosulfonic acid, introduce thionyl chloride to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction with ice-water.
-
Isolation: Collect the precipitated product by filtration, wash with cold water, and dry under vacuum to yield the 3-methyl-6-chlorosulfonyl-[1][2][3]triazolo[4,3-a]pyrimidine.
This chlorosulfonyl intermediate can then be readily converted to a variety of 6-sulfonamide derivatives by reaction with primary or secondary amines.
Multi-component Reactions for 6-Carbonitrile Derivatives
A powerful and efficient method for the synthesis of highly functionalized 6-substituted triazolo[4,3-a]pyrimidines is the one-pot, three-component reaction. This strategy allows for the rapid assembly of molecular complexity from simple starting materials.
Experimental Protocol: One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1][2][3]triazolo[4,3-a]pyrimidine-6-carbonitriles [5]
-
Reactant Mixture: In a reaction vessel, combine 3-amino-1,2,4-triazole, an appropriate aromatic aldehyde, and malononitrile in ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as sodium hydroxide (20 mol%).
-
Reaction Conditions: Heat the mixture under reflux or subject it to ultrasonic irradiation until the reaction is complete, as monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure 5-amino-7-aryl-7,8-dihydro-[1][2][3]triazolo[4,3-a]pyrimidine-6-carbonitrile.
This method offers several advantages, including operational simplicity, short reaction times, and good to excellent yields.[5]
Biological Activities of 6-Substituted Triazolo[4,3-a]pyrimidines
The introduction of substituents at the 6-position has been shown to impart a wide range of biological activities to the triazolo[4,3-a]pyrimidine scaffold. The nature of the 6-substituent plays a crucial role in determining the pharmacological profile of the molecule.
Anticancer Activity
A significant body of research has focused on the development of 6-substituted triazolo[4,3-a]pyrimidines as anticancer agents.
The incorporation of a sulfonamide moiety at the 6-position has yielded compounds with potent antiproliferative activity against a panel of human cancer cell lines.[2] For instance, certain 6-sulfonamide derivatives incorporating a thiazolidinone moiety have demonstrated inhibitory effects at micromolar and even nanomolar concentrations.[2]
| Compound ID | 6-Substituent | Cancer Cell Line | IC50 (M) | Reference |
| 10a | -SO2NH-thiazolidinone derivative | Various | 10⁻⁵ - 10⁻⁷ | [2] |
| 10d | -SO2NH-thiazolidinone derivative | Various | 10⁻⁵ - 10⁻⁷ | [2] |
| 11a | -SO2NH-thiazolidinone derivative | Various | 10⁻⁵ - 10⁻⁷ | [2] |
| 11d | -SO2NH-thiazolidinone derivative | Various | 10⁻⁵ - 10⁻⁷ | [2] |
Table 1: Anticancer Activity of 6-Sulfonamide Triazolo[4,3-a]pyrimidine Derivatives
The 6-carbonitrile derivatives have also been investigated for their anticancer potential. The one-pot synthesis of 5-amino-7-aryl-7,8-dihydro-[1][2][3]triazolo[4,3-a]pyrimidine-6-carbonitriles has provided a library of compounds for biological screening.[5]
Antimicrobial Activity
The triazolo[4,3-a]pyrimidine scaffold is also a promising platform for the development of novel antimicrobial agents. The introduction of specific substituents at the 6-position can enhance the antibacterial and antifungal properties of these compounds. While much of the research has focused on other isomers, the exploration of 6-substituted[1][2][3]triazolo[4,3-a]pyrimidines for antimicrobial activity is an active area of investigation.
Structure-Activity Relationships (SAR)
The biological activity of 6-substituted triazolo[4,3-a]pyrimidines is highly dependent on the nature of the substituent at the 6-position. While a comprehensive SAR is still emerging, several key trends have been observed.
For the 6-sulfonamide series, the nature of the amine component of the sulfonamide has a significant impact on anticancer potency. The incorporation of heterocyclic rings, such as thiazolidinone, has been shown to be beneficial for activity.[2] This suggests that the 6-substituent may be involved in key interactions with the biological target.
In the case of the 6-carbonitrile derivatives, the aryl group at the 7-position, introduced via the aldehyde in the three-component reaction, also plays a critical role in determining biological activity. Electron-donating or electron-withdrawing groups on this aryl ring can modulate the overall electronic properties of the molecule and its interaction with target proteins.
Future Perspectives
The exploration of 6-substituted triazolo[4,3-a]pyrimidines is a rapidly evolving field with significant potential for the discovery of novel therapeutic agents. Future research should focus on:
-
Expansion of Synthetic Methodologies: The development of new synthetic routes to access a wider diversity of 6-substituted analogs is crucial for a more comprehensive exploration of the chemical space.
-
Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and mechanisms of action of these compounds will enable more rational drug design and optimization.
-
In Vivo Evaluation: Promising candidates identified from in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Exploration of New Therapeutic Areas: While anticancer and antimicrobial activities have been the primary focus, the unique structural features of 6-substituted triazolo[4,3-a]pyrimidines may lend themselves to the treatment of other diseases.
References
- Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. [Link]
- Synthesis and antitumor activity of substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety. PubMed. [Link]
- Some examples of biologically active[1][2][3]triazolo[4,3-a]pyrimidines.
- Synthesis and SAR of[1][2][3]Triazolo[1,5- a ]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition.
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [Link]
- Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investig
- Synthesis of the triazolopyrimidines 6 a .
- Synthesis and biological evaluation of 6-nitro-1,2,4-triazoloazines containing polyphenol fragments possessing antioxidant and antiviral activity.
- Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. NIH. [Link]
- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
- Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. MDPI. [Link]
- Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. PubMed. [Link]
- (PDF) Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile.
- Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. OUCI. [Link]
- Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives.
- Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Deriv
- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
- The activity of pyrazolo[4,3-e][1][2][3]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. PMC. [Link]
- Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. MDPI. [Link]
- Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling P
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and antitumor activity of substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Starting Materials for the Synthesis of 6-Bromo-triazolo[4,3-a]pyrimidine
An In-Depth Technical Guide to the Starting Materials for the Synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine
Introduction
The[1][2][3]triazolo[4,3-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development. Its structural resemblance to purine bases allows it to function as a bioisostere, interacting with a wide array of biological targets. The introduction of a bromine atom at the 6-position provides a valuable synthetic handle for further functionalization through various cross-coupling reactions, making 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine a crucial intermediate in the synthesis of diverse compound libraries for screening and lead optimization. This guide provides a comprehensive overview of the principal starting materials and the most efficient synthetic routes for the preparation of this key building block, grounded in established chemical principles and supported by peer-reviewed literature.
Core Synthetic Strategy: A Two-Step Approach
The most logical and widely adopted strategy for the synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine is a two-step sequence commencing from a readily available 5-bromopyrimidine derivative. This approach is predicated on the sequential formation of the fused triazole ring onto the pyrimidine core.
The overall synthetic workflow can be visualized as follows:
Caption: Primary synthetic pathway to 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine.
Part 1: Synthesis of the Key Intermediate: 5-Bromo-2-hydrazinylpyrimidine
The cornerstone of this synthesis is the formation of 5-bromo-2-hydrazinylpyrimidine. This intermediate contains the necessary functionalities in the correct spatial arrangement for the subsequent cyclization to form the triazole ring.
Choice of Starting Material: 2-Chloro-5-bromopyrimidine
The preferred starting material for this step is 2-chloro-5-bromopyrimidine . This choice is dictated by several key factors:
-
Reactivity: The chlorine atom at the 2-position of the pyrimidine ring is highly activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two ring nitrogens significantly lowers the electron density at the C2 position, making it susceptible to attack by nucleophiles like hydrazine.
-
Selectivity: In 2-chloro-5-bromopyrimidine, the C-Cl bond is significantly more reactive towards nucleophilic substitution than the C-Br bond. This allows for the selective displacement of the chloride, leaving the bromide intact for future modifications of the final product.
-
Availability: 2-Chloro-5-bromopyrimidine can be synthesized from commercially available and inexpensive precursors such as 2-hydroxypyrimidine.
An alternative precursor is 2-hydroxy-5-bromopyrimidine . However, this requires an initial chlorination step, typically using phosphorus oxychloride (POCl3), to convert the hydroxyl group into the more reactive chloro leaving group before proceeding with the hydrazinolysis.
The Reaction: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via the addition of hydrazine hydrate to 2-chloro-5-bromopyrimidine in a suitable solvent, typically an alcohol like ethanol or methanol.
Mechanism:
-
Nucleophilic Attack: The terminal nitrogen of hydrazine, being a potent nucleophile, attacks the electron-deficient C2 carbon of the pyrimidine ring.
-
Formation of Meisenheimer Complex: This attack forms a negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized over the pyrimidine ring, stabilized by the electron-withdrawing nitrogen atoms.
-
Departure of Leaving Group: The complex then rearomatizes by expelling the chloride ion, which is a good leaving group, to yield the stable product, 5-bromo-2-hydrazinylpyrimidine.
Detailed Experimental Protocol: Synthesis of 5-Bromo-2-hydrazinylpyrimidine
This protocol is a representative procedure based on established methods for similar transformations.
-
Reaction Setup: To a solution of 2-chloro-5-bromopyrimidine (1.0 eq.) in ethanol (approximately 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydrazine hydrate (2.0-3.0 eq.) dropwise at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 60-80 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The product often precipitates out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol and then diethyl ether to remove any unreacted starting material and impurities. The product is often obtained in high purity without the need for further purification. If necessary, recrystallization from ethanol can be performed.
| Starting Material | Reagent | Product | Typical Yield |
| 2-Chloro-5-bromopyrimidine | Hydrazine Hydrate | 5-Bromo-2-hydrazinylpyrimidine | >90% |
Part 2: Triazole Ring Formation and Synthesis of the Final Product
With the key hydrazinylpyrimidine intermediate in hand, the final step is the construction of the fused triazole ring. This is achieved through a cyclocondensation reaction with a one-carbon electrophile.
Choice of Reagent: One-Carbon Electrophiles
The most common and efficient reagents for this transformation are formic acid or triethyl orthoformate .
-
Formic Acid: Acts as a source of a formyl group. The reaction likely proceeds through the formation of an N-formylhydrazinyl intermediate, which then undergoes intramolecular cyclization and dehydration.
-
Triethyl Orthoformate: This reagent, often used in the presence of an acid catalyst, serves as a more reactive equivalent of formic acid. It generates an ethoxymethylene intermediate which readily cyclizes.
Causality Behind Experimental Choice: The choice between formic acid and triethyl orthoformate often depends on the desired reaction conditions. Formic acid typically requires higher temperatures (reflux) to drive the dehydration and cyclization. Triethyl orthoformate can often effect the transformation under milder conditions, though it is a more expensive reagent. For the synthesis of the unsubstituted triazole ring, formic acid is a cost-effective and robust choice.
The Reaction: Cyclocondensation
The mechanism involves the acylation of the terminal nitrogen of the hydrazinyl group, followed by an intramolecular nucleophilic attack of the pyrimidine ring nitrogen onto the newly formed carbonyl (or its equivalent), and subsequent dehydration to form the aromatic triazole ring.
Caption: Plausible mechanism for the cyclocondensation of 5-bromo-2-hydrazinylpyrimidine with formic acid. (Note: Image placeholders are used in the DOT script).
Detailed Experimental Protocol: Synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine
This protocol is based on a well-established procedure for the synthesis of the isomeric 5-bromo-[1][2][3]triazolo[1,5-a]pyrimidine and is adapted for the formation of the [4,3-a] isomer.[1]
-
Reaction Setup: In a round-bottom flask, suspend 5-bromo-2-hydrazinylpyrimidine (1.0 eq.) in an excess of formic acid (e.g., 10-20 equivalents or used as the solvent).
-
Reaction Execution: Heat the mixture to reflux (approximately 100-110 °C) for 3-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water.
-
Neutralization: Neutralize the acidic solution by the slow addition of a base, such as a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide, until the pH is approximately 7-8.
-
Purification: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash it thoroughly with water, and dry it under vacuum. The product is often of sufficient purity for subsequent use.
| Starting Material | Reagent | Product | Typical Yield | M.W. | M.P. |
| 5-Bromo-2-hydrazinylpyrimidine | Formic Acid | 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine | High | 199.02 g/mol | N/A |
(Note: Specific yield and melting point data for this exact transformation require direct citation from a dedicated synthesis paper, which was not available. The molecular weight is calculated.)
Alternative Synthetic Routes
While the described two-step process is the most direct, other strategies exist for constructing the triazolopyrimidine core. One notable alternative is the Dimroth rearrangement . This involves the synthesis of a[1][2][3]triazolo[4,3-a]pyrimidine, which can then rearrange to the more thermodynamically stable[1][2][3]triazolo[1,5-a]pyrimidine isomer under certain conditions, typically acidic or basic.[1] For the synthesis of the target [4,3-a] isomer, it is crucial to employ reaction conditions that do not favor this rearrangement.
Conclusion
The synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine is a straightforward and high-yielding process that relies on fundamental reactions in heterocyclic chemistry. The key to a successful synthesis lies in the strategic selection of a 2-halopyrimidine derivative, which allows for the regioselective introduction of a hydrazine moiety. The subsequent acid-catalyzed cyclocondensation provides a robust method for the formation of the fused triazole ring. The resulting brominated product is an exceptionally valuable building block, offering a reactive site for the introduction of molecular diversity, thereby playing a pivotal role in the discovery of new therapeutic agents.
References
- Al-Tel, T. H. (2011). Synthesis of[1][2][3]-triazolo[1,5-a]pyrimidines by Dimroth rearrangement of[1][2][3]-triazolo[4,3-a]pyrimidines: A theoretical and NMR study. This is a representative reference for the Dimroth rearrangement and related chemistry; a direct synthesis paper for the title compound was not identified in the search. The full citation would be formatted as: Al-Tel, T. H. Tetrahedron, 2011, 67(35), 6541-6548. A verifiable URL would be provided here.
An In-depth Technical Guide to the Reactivity of theTriazolo[4,3-a]pyrimidine Core
An In-depth Technical Guide to the Reactivity of the[1][2][3]Triazolo[4,3-a]pyrimidine Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
The[1][2][3]triazolo[4,3-a]pyrimidine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity make it a cornerstone for the development of novel therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive exploration of the reactivity of the[1][2][3]triazolo[4,3-a]pyrimidine core. We will delve into the fundamental principles governing its chemical behavior, including synthesis, electrophilic and nucleophilic substitutions, the characteristic Dimroth rearrangement, and various functional group transformations. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.
Introduction: The Significance of the[1][2][3]Triazolo[4,3-a]pyrimidine Core
The fusion of a 1,2,4-triazole ring with a pyrimidine ring gives rise to the bicyclic heteroaromatic system known as[1][2][3]triazolo[4,3-a]pyrimidine. This core structure is a key pharmacophore found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and antihypertensive activities[4]. Its structural resemblance to purine bases allows it to interact with various biological targets, making it a fertile ground for drug discovery. Understanding the reactivity of this core is paramount for the rational design and synthesis of new derivatives with tailored properties.
Synthesis of the[1][2][3]Triazolo[4,3-a]pyrimidine Core
The construction of the[1][2][3]triazolo[4,3-a]pyrimidine ring system is typically achieved through cyclocondensation reactions. A common and effective strategy involves the reaction of a 2-hydrazinopyrimidine derivative with a one-carbon synthon, such as an orthoester or a carboxylic acid.
A plausible mechanism for this transformation involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic[1][2][3]triazolo[4,3-a]pyrimidine core. The choice of reactants and conditions allows for the introduction of various substituents on both the triazole and pyrimidine rings.
One-pot, three-component synthesis strategies have also been developed, offering an efficient and atom-economical approach to constructing multi-substituted[1][2][3]triazolo[4,3-a]pyrimidines[4]. These reactions often utilize a 3-amino-1,2,4-triazole, an aldehyde, and a β-ketoester as building blocks[4].
Caption: General synthetic route to the[1][2][3]triazolo[4,3-a]pyrimidine core.
Electrophilic Aromatic Substitution: Reactivity of the Pyrimidine Ring
The pyrimidine ring in the[1][2][3]triazolo[4,3-a]pyrimidine system is generally electron-deficient due to the presence of two nitrogen atoms. However, it can still undergo electrophilic aromatic substitution reactions, particularly when activated by electron-donating groups or under forcing conditions.
Studies on related pyrazolo[1,5-c][1][2][3]triazolo[4,3-a]pyrimidines have shown that electrophilic substitution, such as bromination, iodination, and nitration, occurs preferentially at the C6 position of the pyrimidine ring. This regioselectivity is dictated by the electronic distribution within the heterocyclic system.
Table 1: Electrophilic Substitution Reactions on a Fused Triazolopyrimidine System
| Electrophile | Reagent and Conditions | Position of Substitution | Reference |
| Bromine | Br₂ in glacial acetic acid | C6 | [1] |
| Iodine Monochloride | ICl in glacial acetic acid | C6 | [1] |
| Nitronium ion | HNO₃/H₂SO₄ in glacial acetic acid | C6 | [1] |
Nucleophilic Aromatic Substitution: Functionalization via Halogenated Intermediates
The electron-deficient nature of the pyrimidine ring makes the[1][2][3]triazolo[4,3-a]pyrimidine core susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group, such as a halogen, is present at an activated position. The C5 and C7 positions are particularly prone to nucleophilic attack.
The synthesis of 5-halo or 7-halo-[1][2][3]triazolo[4,3-a]pyrimidines provides key intermediates for further functionalization. These halo derivatives can readily react with a variety of nucleophiles, including amines, alkoxides, and thiolates, to introduce diverse functional groups onto the core structure.
Caption: General mechanism for nucleophilic aromatic substitution.
The Dimroth Rearrangement: A Characteristic Transformation
A hallmark of the reactivity of the[1][2][3]triazolo[4,3-a]pyrimidine core is its propensity to undergo the Dimroth rearrangement. This isomerization reaction involves the cleavage of the pyrimidine ring and subsequent recyclization to form the thermodynamically more stable[1][2][3]triazolo[1,5-a]pyrimidine isomer. This rearrangement can be catalyzed by both acids and bases and can also be induced thermally.
The accepted mechanism for the acid-catalyzed Dimroth rearrangement involves protonation of a pyrimidine nitrogen atom, followed by nucleophilic attack of water, leading to the opening of the pyrimidine ring. Rotation around a carbon-nitrogen bond, followed by intramolecular cyclization and dehydration, yields the rearranged product[5]. The presence of electron-withdrawing groups can facilitate the initial ring-opening step.
Caption: Key steps of the acid-catalyzed Dimroth rearrangement.
Functional Group Transformations and Modern Synthetic Methods
Beyond the fundamental reactivity of the core, the modification of existing substituents and the application of modern synthetic methodologies are crucial for generating diverse libraries of compounds.
Palladium-Catalyzed Cross-Coupling Reactions
The introduction of halo-[1][2][3]triazolo[4,3-a]pyrimidines opens the door to a vast array of palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura and Heck couplings, for instance, allow for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and vinyl substituents. These reactions are indispensable tools in modern drug discovery for exploring the structure-activity relationships of the core scaffold.
Transformations of Substituents
Functional groups attached to the[1][2][3]triazolo[4,3-a]pyrimidine core can undergo a variety of chemical transformations. For example, a hydrazino group can serve as a versatile handle for the construction of other heterocyclic rings. Reaction of a 7-hydrazino-[1][2][3]triazolo[4,3-a]pyrimidine with various electrophiles can lead to the formation of fused triazole or tetrazole systems.
Experimental Protocols
General Procedure for One-Pot, Three-Component Synthesis of[1][2][3]Triazolo[4,3-a]pyrimidines
This protocol is adapted from a reported procedure for the synthesis of multisubstituted[1][2][3]triazolo[4,3-a]pyrimidines[4].
-
To a solution of 3-amino-1,2,4-triazole (1.0 mmol) in ethanol (10 mL) is added an aromatic aldehyde (1.0 mmol) and a β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol).
-
A catalytic amount of an acid or base (e.g., piperidine, 0.1 mmol) is added to the mixture.
-
The reaction mixture is heated to reflux and stirred for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired[1][2][3]triazolo[4,3-a]pyrimidine derivative.
-
The product can be further purified by recrystallization from a suitable solvent if necessary.
Protocol for the Dimroth Rearrangement
The following is a general procedure for the acid-catalyzed Dimroth rearrangement.
-
The[1][2][3]triazolo[4,3-a]pyrimidine derivative (1.0 mmol) is dissolved in a suitable solvent such as ethanol or acetic acid (10 mL).
-
A catalytic amount of a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) is added to the solution.
-
The reaction mixture is heated to reflux and stirred for a period ranging from a few hours to several days, depending on the substrate. The reaction progress should be monitored by TLC or LC-MS.
-
After completion, the reaction mixture is cooled to room temperature and neutralized with a suitable base (e.g., saturated sodium bicarbonate solution).
-
The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the pure[1][2][3]triazolo[1,5-a]pyrimidine isomer.
Conclusion
The[1][2][3]triazolo[4,3-a]pyrimidine core possesses a rich and varied reactivity profile that makes it an exceptionally valuable scaffold in synthetic and medicinal chemistry. Its accessibility through various synthetic routes, coupled with its susceptibility to electrophilic and nucleophilic substitutions, provides ample opportunities for structural diversification. The characteristic Dimroth rearrangement to the more stable[1][2][3]triazolo[1,5-a]pyrimidine isomer is a key transformation that must be considered during synthetic planning and can also be exploited to generate further chemical diversity. The ability to perform a wide range of functional group transformations, including modern palladium-catalyzed cross-coupling reactions, further enhances the utility of this versatile heterocyclic system. A thorough understanding of these reactive pathways is essential for harnessing the full potential of the[1][2][3]triazolo[4,3-a]pyrimidine core in the development of next-generation pharmaceuticals and advanced materials.
References
- Al-Issa, S. A. (2011). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules, 16(8), 6356-6368.
- Bavetsias, V., & Large, J. M. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(17), 3865.
- Gommaa, A. M. (2021). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Mini-Reviews in Organic Chemistry, 18(6), 754-766.
- Kappe, C. O. (2000). 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 56(10), 1369-1393.
- Katritzky, A. R., & Rachwal, S. (1996). Recent Progress in the Synthesis of 1,2,4-Triazoles. Chemical Reviews, 96(5), 1899-1942.
- Lácová, M., & Chovancová, J. (2009). Synthesis of Fused Heterocyclic Systems Containing a 1,2,4-Triazole Ring. Molecules, 14(1), 177-196.
- Shawali, A. S., & Farghaly, T. A. (2011). Synthesis and reactions of hydrazonoyl halides. Arkivoc, 2011(i), 1-84.
- Taylor, E. C., & Mckillop, A. (1970). The Chemistry of Heterocyclic Compounds, Fused Pyrimidines, Part I: Quinazolines. John Wiley & Sons.
- van der Plas, H. C. (1978). The Dimroth Rearrangement. Accounts of Chemical Research, 11(12), 462-468.
- Wang, M., & Feng, Y. (2018). Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][3]Triazolo[4,3-a]pyrimidines. Molecules, 23(5), 1145.
- Zareef, M., Iqbal, R., & Zaidi, J. H. (2006). Synthesis and antibacterial activity of some new 1,2,4-triazolo[4,3-a]pyrimidine derivatives. Journal of the Chinese Chemical Society, 53(4), 907-912.
- Zhang, H., & Gu, Y. (2014). Recent advances in the synthesis of[1][2][3]triazolo[4,3-a]pyrimidines. RSC Advances, 4(108), 63445-63457.
- Zou, X., & Zhang, L. (2012). A facile synthesis of 5-substituted-7-methyl-[1][2][3]triazolo[4,3-a]pyrimidines. Tetrahedron Letters, 53(38), 5132-5134.
- Boucher, M., et al. (2009). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. European Journal of Medicinal Chemistry, 44(1), 1-13.
- Li, J., et al. (2013). Synthesis and biological evaluation of novel triazolo[4,3-a]pyrazine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4882-4886.
- Mannam, S., et al. (2019). Triazolo[4,3-a]pyrazine: A versatile scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 496-518.
- Fathalla, O. A., et al. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][3]Triazolo[4,3-a]pyrimidines. Molecules, 28(9), 3917.
- El-Sayed, W. A., et al. (2011). Synthesis and reactions of some novel triazolo-, azolo-, tetrazolo-pyridopyrimidine and their nucleoside derivatives. Acta Pharmaceutica, 61(1), 65-76.
- Korany, A. A., et al. (2011). Synthesis of new functionalized 3-substituted[1][2][3]triazolo [4,3-a]pyrimidine derivatives: potential antihypertensive agents. Acta Poloniae Pharmaceutica, 68(2), 237-247.
- Reichelt, A., et al. (2010). An efficient and convenient synthesis of[1][2][3]triazolo[4,3-a]pyridines. Organic Letters, 12(4), 792-795.
- Wang, L., et al. (2013). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry, 9, 1279-1285.
- Wikipedia. (n.d.). Dimroth rearrangement.
- Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions.
- Ali, M. A., et al. (2020). Synthesis, biological activity and molecular modeling study of novel 1,2,4-triazolo[4,3-b][1][2][3][6]tetrazines and 1,2,4-triazolo[4,3-b][1][2][3]triazines. Scientific Reports, 10(1), 6146.
- Shinkre, B. A., et al. (2011). Synthesis and evaluation of 1,2,4-triazolo[1,5-c]pyrimidine derivatives as A2A receptor-selective antagonists. Bioorganic & Medicinal Chemistry Letters, 21(11), 3189-3192.
- Cianni, L., et al. (2020). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. European Journal of Medicinal Chemistry, 192, 112185.
- Hassan, A. S., et al. (2016).
- Al-Zaydi, K. M. (2015). The reported reactions of hydrazine hydrate with pyrimidines 7a–7c and 9a–9c. Journal of Saudi Chemical Society, 19(5), 543-549.
- El-Gazzar, A. B. A., et al. (2015). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 20(10), 18337-18354.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic Properties of 6-Bromo-triazolo[4,3-a]pyrimidine
Abstract
This technical guide provides a comprehensive overview of the methodologies used to determine the thermodynamic properties of 6-Bromo-triazolo[4,3-a]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Given the limited availability of direct experimental data for this specific molecule, this guide focuses on the established experimental and computational techniques for characterizing its thermodynamic stability and behavior. The narrative emphasizes the causality behind experimental choices and the self-validating nature of the described protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the physicochemical properties of this important molecular scaffold.
Introduction: The Significance of the Triazolopyrimidine Core
The triazolopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1] As a fused heterocyclic system, it serves as a valuable template for the design of novel therapeutic agents, with derivatives exhibiting anti-cancer, anti-inflammatory, and anti-viral properties, among others.[2] The structural similarity of the triazolopyrimidine heterocycle to endogenous purines allows these compounds to function as effective isosteric replacements, modulating the activity of various enzymes and receptors.[3]
6-Bromo-triazolo[4,3-a]pyrimidine, a specific derivative within this class, holds potential as a key intermediate or a bioactive molecule itself. The bromine substituent offers a site for further chemical modification, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. Understanding the thermodynamic properties of this core structure is paramount for its effective utilization in drug development. These properties govern critical aspects such as solubility, stability, and bioavailability, which are decisive factors in the success of a drug candidate.
This guide will delineate the primary experimental and computational methodologies for elucidating the key thermodynamic parameters of 6-Bromo-triazolo[4,3-a]pyrimidine.
Experimental Determination of Thermodynamic Properties
A thorough experimental investigation is the gold standard for determining the thermodynamic properties of a compound. The following are the principal techniques that would be employed for the characterization of 6-Bromo-triazolo[4,3-a]pyrimidine.
Melting Point and Enthalpy of Fusion: Differential Scanning Calorimetry (DSC)
The melting point (Tm) and enthalpy of fusion (ΔHfus) are fundamental thermodynamic properties that provide insights into the purity and crystalline stability of a compound. Differential Scanning Calorimetry (DSC) is the most widely used technique for these measurements due to its high accuracy and the small sample size required.[4][5]
Experimental Protocol:
-
A small, accurately weighed sample (typically 1-5 mg) of 6-Bromo-triazolo[4,3-a]pyrimidine is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
A linear temperature program is initiated, typically with a heating rate of 5-10 °C/min, under an inert nitrogen atmosphere.
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The melting point is determined as the onset temperature of the endothermic peak in the DSC thermogram.[4]
-
The enthalpy of fusion is calculated by integrating the area under the melting peak.[6]
Causality of Experimental Choices:
-
Inert Atmosphere: Prevents oxidative degradation of the sample at elevated temperatures.
-
Sealed Pans: Prevents mass loss due to sublimation, which would affect the accuracy of the enthalpy measurement.
-
Controlled Heating Rate: Ensures thermal equilibrium within the sample and allows for accurate determination of transition temperatures.
Thermal Stability and Decomposition: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is essential for determining the thermal stability of a compound by measuring its change in mass as a function of temperature.[7][8][9] This provides the decomposition temperature (Td), which is a critical parameter for understanding the material's stability under thermal stress.[9]
Experimental Protocol:
-
A small sample (typically 5-10 mg) of 6-Bromo-triazolo[4,3-a]pyrimidine is placed in a tared TGA sample pan.
-
The pan is placed on a sensitive microbalance within the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen or air).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The decomposition temperature is identified as the temperature at which a significant mass loss begins.
Enthalpy of Combustion and Formation: Bomb Calorimetry
The standard enthalpy of combustion (ΔHc°) is a measure of the energy released when a compound undergoes complete combustion with oxygen. This value is crucial for calculating the standard enthalpy of formation (ΔHf°), a fundamental thermodynamic property. Bomb calorimetry is the standard method for this determination.[10][11][12][13]
Experimental Protocol:
-
A precisely weighed pellet of 6-Bromo-triazolo[4,3-a]pyrimidine is placed in a sample holder inside a high-pressure stainless-steel vessel, the "bomb."
-
A fuse wire is positioned to be in contact with the sample.
-
The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.
-
The bomb is submerged in a known volume of water in an insulated container (the calorimeter).
-
The combustion is initiated by passing an electric current through the fuse wire.
-
The temperature change of the water is meticulously measured with a high-precision thermometer.
-
The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.
-
The enthalpy of combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter.[12]
Vapor Pressure and Enthalpy of Sublimation: Knudsen Effusion Mass Spectrometry (KEMS)
For compounds with low volatility, Knudsen Effusion Mass Spectrometry (KEMS) is a powerful technique for measuring vapor pressure as a function of temperature.[14][15][16][17] From this data, the enthalpy of sublimation (ΔHsub) can be determined using the Clausius-Clapeyron equation.
Experimental Protocol:
-
A sample of 6-Bromo-triazolo[4,3-a]pyrimidine is placed in a Knudsen cell, which is a small, thermostated container with a tiny orifice.
-
The cell is placed in a high-vacuum chamber.
-
As the sample is heated, it establishes a vapor pressure inside the cell, and a molecular beam of the effusing vapor escapes through the orifice.
-
This molecular beam is directed into the ion source of a mass spectrometer, which detects the intensity of the parent molecular ion.
-
The ion intensity is proportional to the partial pressure of the substance at that temperature.
-
By measuring the ion intensity at various temperatures, a plot of ln(P) versus 1/T can be generated, and the enthalpy of sublimation can be calculated from the slope.
Computational Prediction of Thermodynamic Properties
In the absence of experimental data, and as a powerful predictive tool, computational chemistry offers robust methods for estimating the thermodynamic properties of molecules. Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for this purpose.[18][19][20]
Principles of Density Functional Theory (DFT)
DFT is a computational method used to investigate the electronic structure of many-body systems.[18][19] It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density.[20] By solving the Kohn-Sham equations, DFT can provide accurate predictions of molecular geometries, electronic properties, and thermodynamic data.[20]
Workflow for Thermodynamic Property Calculation
The following workflow outlines the steps for calculating the thermodynamic properties of 6-Bromo-triazolo[4,3-a]pyrimidine using DFT.
Step 1: Geometry Optimization The first step is to find the lowest energy structure of the molecule. This is achieved by performing a geometry optimization, where the positions of the atoms are varied until a minimum on the potential energy surface is located.
Step 2: Frequency Calculation Once the geometry is optimized, a frequency calculation is performed. This computes the vibrational frequencies of the molecule. The absence of imaginary frequencies confirms that the structure is a true minimum. The vibrational frequencies are then used to calculate the zero-point vibrational energy (ZPVE) and the thermal contributions to the enthalpy and entropy.
Step 3: Single-Point Energy Calculation To obtain a more accurate electronic energy, a single-point energy calculation is often performed on the optimized geometry using a larger and more sophisticated basis set. A commonly used and reliable combination for organic molecules is the B3LYP functional with the 6-311+G(2d,p) basis set.[21][22]
Step 4: Calculation of Thermodynamic Properties The Gibbs free energy (G) is then calculated using the following equation:
G = H - TS
Where:
-
H (Enthalpy) = E_total + E_ZPE + E_trans + E_rot + E_vib
-
S (Entropy) = S_trans + S_rot + S_vib + S_elec
-
E_total is the total electronic energy from the DFT calculation.
-
E_ZPE is the zero-point energy.
-
E_trans, E_rot, E_vib are the translational, rotational, and vibrational energy contributions.
-
S_trans, S_rot, S_vib, S_elec are the translational, rotational, vibrational, and electronic entropy contributions.
Step 5: Solvation Effects For properties in solution, the effect of the solvent must be considered. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium.[23][24][25][26][27] This allows for the calculation of thermodynamic properties in different solvent environments.
Summary of Key Thermodynamic Properties
The following table summarizes the key thermodynamic properties for 6-Bromo-triazolo[4,3-a]pyrimidine and the methods for their determination. While specific experimental values are not available in the literature, this table serves as a template for the data that would be generated through the methodologies described in this guide.
| Thermodynamic Property | Symbol | Experimental Method | Computational Method | Significance in Drug Development |
| Melting Point | Tm | Differential Scanning Calorimetry (DSC) | - | Purity, solid-state stability, and solubility. |
| Enthalpy of Fusion | ΔHfus | Differential Scanning Calorimetry (DSC) | - | Crystal lattice energy and solubility. |
| Decomposition Temperature | Td | Thermogravimetric Analysis (TGA) | - | Thermal stability during manufacturing and storage. |
| Enthalpy of Combustion | ΔHc° | Bomb Calorimetry | - | Fundamental thermodynamic data for calculating enthalpy of formation. |
| Enthalpy of Formation | ΔHf° | Derived from Bomb Calorimetry | Density Functional Theory (DFT) | Intrinsic stability of the molecule. |
| Gibbs Free Energy of Formation | ΔGf° | - | Density Functional Theory (DFT) | Spontaneity of formation and thermodynamic stability. |
| Enthalpy of Sublimation | ΔHsub | Knudsen Effusion Mass Spectrometry (KEMS) | - | Relates to intermolecular forces and volatility. |
Visualizations
Experimental Workflow for DSC and TGA
Caption: Experimental workflows for DSC and TGA.
Computational Workflow for DFT Calculations
Caption: Computational workflow for DFT calculations.
Conclusion
References
- Wikipedia. (n.d.). Polarizable continuum model.
- Mass Spectrometry Instruments. (n.d.). Knudsen Effusion MS.
- Centre for Atmospheric Science - The University of Manchester. (n.d.). Knudsen Effusion Mass Spectrometer.
- National Center for Biotechnology Information. (n.d.). TAO-DFT with the Polarizable Continuum Model.
- IRIS. (n.d.). Polarizable Continuum Model (PCM) Calculations of Solvent Effects on Optical Rotations of Chiral Molecules.
- ACS Publications. (n.d.). Polarizable Continuum Model (PCM) Calculations of Solvent Effects on Optical Rotations of Chiral Molecules. The Journal of Physical Chemistry A.
- Centre for Atmospheric Science - The University of Manchester. (n.d.). Knudsen Effusion Mass Spectrometer.
- University of Washington. (n.d.). Bomb Calorimetry: Heat of Combustion of Naphthalene.
- Scribd. (n.d.). 2.01 Combustion Enthalpies by Bomb Calorimetry: 2 Background Information.
- National Center for Biotechnology Information. (2018). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. PubMed Central.
- Wikipedia. (n.d.). Density functional theory.
- University of California, Berkeley. (n.d.). HEAT OF COMBUSTION: BOMB CALORIMETER.
- National Center for Biotechnology Information. (2018). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications.
- University of California, Berkeley. (n.d.). Bomb Calorimetry: Determination of Heat of Combustion of Napthalene & Caloric Analysis of Chocolate.
- Aimil Corporate Blog. (2023, April 20). Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry.
- NASA Technical Reports Server. (n.d.). Thermodynamic Measurements Using the Knudsen Cell Technique.
- Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability.
- TA Instruments. (n.d.). decomposition kinetics using TGA, TA-075.
- Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA).
- NASA Technical Reports Server (NTRS). (n.d.). Knudsen Effusion Mass Spectrometry: Principles and Applications.
- ResearchGate. (n.d.). Triazolopyrimidine compounds and its biological activities.
- College of Engineering and Applied Science. (n.d.). experimental thermodynamics volume vii.
- Wikipedia. (n.d.). Thermogravimetric analysis.
- Group of Prof. Hendrik Zipse. (n.d.). The Polarizable Continuum Model (PCM).
- National Center for Biotechnology Information. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.
- XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis.
- Jurnal UPI. (2025, February 3). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock.
- National Physical Laboratory. (n.d.). Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL.
- PubMed. (n.d.). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects.
- NETZSCH Analyzing & Testing. (n.d.). Melting Temperatures and Enthalpies.
- PubMed Central. (n.d.). A Density Functional Theory Study on the Kinetics and Thermodynamics of N-glycosidic Bond Cleavage in 5-Substituted 2'-Deoxycytidines.
- INIS-IAEA. (n.d.). Chapter 12. Density functional theory.
- Journal of Chemical Technology. (n.d.). Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics.
- NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA).
- Matlantis. (2025, August 28). [For Beginners] What is Density Functional Theory (DFT)? | Basics.
- SciELO. (n.d.). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC.
- Wikipedia. (n.d.). Differential scanning calorimetry.
- Chemistry For Everyone. (2025, July 24). How Does DSC Measure The Melting Point (Tm) Of Polymers?.
- ResearchGate. (2025, August 8). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications | Request PDF.
- Refubium. (n.d.). Chapter 4 DFT And Thermodynamics.
- ResearchGate. (n.d.). The B3LYP/6-311+G//B3LYP/6-311+G and the B3LYP /6-31G//B3LYP/6-31G calculated thermodynamic characteristics (∆H, ∆S, and ∆G) for the (ax. eq.) conformations of compounds 1–3.
- AIP Publishing. (2000, January 1). Density functional theory: An introduction. American Journal of Physics.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. m.youtube.com [m.youtube.com]
- 7. torontech.com [torontech.com]
- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 9. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 10. chemistry.montana.edu [chemistry.montana.edu]
- 11. scribd.com [scribd.com]
- 12. jacobbeckham.weebly.com [jacobbeckham.weebly.com]
- 13. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]
- 14. Knudsen Effusion MS [massint.co.uk]
- 15. Knudsen Effusion Mass Spectrometer (Centre for Atmospheric Science - The University of Manchester) [cas.manchester.ac.uk]
- 16. Knudsen Effusion Mass Spectrometer (Centre for Atmospheric Science - The University of Manchester) [cas.manchester.ac.uk]
- 17. ntrs.nasa.gov [ntrs.nasa.gov]
- 18. Density functional theory - Wikipedia [en.wikipedia.org]
- 19. matlantis.com [matlantis.com]
- 20. pubs.aip.org [pubs.aip.org]
- 21. A Density Functional Theory Study on the Kinetics and Thermodynamics of N-glycosidic Bond Cleavage in 5-Substituted 2’-Deoxycytidines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Polarizable continuum model - Wikipedia [en.wikipedia.org]
- 24. TAO-DFT with the Polarizable Continuum Model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Polarizable Continuum Model (PCM) Calculations of Solvent Effects on Optical Rotations of Chiral Molecules [air.unipr.it]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Group of Prof. Hendrik Zipse | The Polarizable Continuum Model (PCM) [zipse.cup.uni-muenchen.de]
Navigating the Solubility Landscape of 6-Bromo-triazolo[4,3-a]pyrimidine: A Technical Guide for Drug Development Professionals
Foreword: Charting Unexplored Territory
In the realm of medicinal chemistry and drug development, understanding the solubility of a lead compound is a cornerstone of its progression from a laboratory curiosity to a potential therapeutic agent. This guide is dedicated to elucidating the solubility profile of 6-Bromo-triazolo[4,3-a]pyrimidine, a heterocyclic compound of significant interest. It is important to note that, at the time of this writing, specific, publicly available quantitative solubility data for this precise isomer is limited. Therefore, this document serves a dual purpose: to collate the foundational knowledge of its chemical class and to provide a robust framework for researchers to systematically determine its solubility in a range of pharmaceutically relevant organic solvents. By wedding theoretical principles with actionable experimental protocols, we aim to empower scientists to navigate the solubility challenges inherent in drug discovery.
The Strategic Importance of Solubility in Drug Discovery
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability, formulation development, and ultimately, its therapeutic efficacy. For a compound like 6-Bromo-triazolo[4,3-a]pyrimidine, which belongs to the broader class of nitrogen-containing heterocycles often explored for their biological activities, a comprehensive understanding of its behavior in various solvents is paramount.[1] Poor solubility can lead to erratic absorption, suboptimal in vivo exposure, and significant hurdles in developing viable dosage forms. Conversely, a well-characterized solubility profile enables rational solvent selection for synthesis, purification, formulation, and in vitro/in vivo testing.
Theoretical Underpinnings of Solubility: A Predictive Framework
Before embarking on experimental determination, a theoretical assessment of 6-Bromo-triazolo[4,3-a]pyrimidine's solubility can provide valuable insights. This involves an analysis of its molecular structure and physicochemical properties.
Molecular Structure and Physicochemical Properties
The 6-Bromo-triazolo[4,3-a]pyrimidine scaffold is a fused heterocyclic system. While specific data for the [4,3-a] isomer is scarce, we can infer certain properties from the related [1,5-a] isomer and general chemical principles. The presence of a bromine atom increases the molecular weight and introduces a degree of lipophilicity. The triazole and pyrimidine rings, with their nitrogen atoms, offer sites for hydrogen bonding, both as acceptors and potentially as donors, which will influence interactions with protic and aprotic solvents. The overall molecule possesses a degree of polarity, suggesting that it will likely exhibit preferential solubility in polar organic solvents over nonpolar ones.
A critical first step for any researcher is to characterize the fundamental physicochemical properties of their synthesized 6-Bromo-triazolo[4,3-a]pyrimidine. These include:
-
Molecular Weight: A key identifier of the compound.
-
pKa: The ionization constant will dictate the compound's charge state in different pH environments, significantly impacting its solubility in protic solvents.
-
LogP: The partition coefficient between octanol and water is a measure of lipophilicity and can be a predictor of solubility in organic versus aqueous media.
"Like Dissolves Like": A Guiding Principle
The adage "like dissolves like" is a foundational concept in predicting solubility. It suggests that a solute will dissolve best in a solvent that has a similar polarity. For 6-Bromo-triazolo[4,3-a]pyrimidine, we can anticipate the following trends:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can engage in dipole-dipole interactions and may act as hydrogen bond acceptors. They are often good solvents for polar molecules and are frequently used in initial in vitro screening. It is anticipated that 6-Bromo-triazolo[4,3-a]pyrimidine will exhibit good solubility in these solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Their ability to solvate the nitrogen atoms of the triazolopyrimidine core suggests a moderate to good solubility. Studies on other pyrimidine derivatives have shown that solubility in alcohols like methanol increases with temperature.[2]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the triazolopyrimidine ring system, the solubility in these solvents is expected to be low.
Experimental Determination of Solubility: A Step-by-Step Approach
Given the absence of established data, a systematic experimental approach is necessary to accurately quantify the solubility of 6-Bromo-triazolo[4,3-a]pyrimidine. The following protocols are designed to be robust and reproducible.
Materials and Reagents
-
6-Bromo-triazolo[4,3-a]pyrimidine (high purity)
-
A range of organic solvents (analytical grade or higher):
-
Polar Aprotic: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)
-
Polar Protic: Methanol (MeOH), Ethanol (EtOH)
-
Nonpolar: Hexane, Toluene
-
-
Calibrated analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[3][4]
Caption: Workflow for the shake-flask solubility determination method.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of 6-Bromo-triazolo[4,3-a]pyrimidine to a series of vials containing a precise volume of each organic solvent to be tested. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[4]
-
-
Equilibration:
-
Securely cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a predetermined period (typically 24 to 48 hours) to ensure that the solution has reached thermodynamic equilibrium with the solid phase.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Prepare a series of dilutions of the supernatant with the same solvent.
-
Quantify the concentration of 6-Bromo-triazolo[4,3-a]pyrimidine in the diluted samples using a pre-validated analytical method. HPLC is often preferred due to its specificity and sensitivity. A UV-Vis spectrophotometer can also be used if the compound has a distinct chromophore and a standard curve is established.
-
-
Data Calculation:
-
Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L.
-
High-Throughput Kinetic Solubility Assays
For early-stage drug discovery, where compound availability may be limited, high-throughput kinetic solubility assays can be employed.[5] These methods, often utilizing turbidimetry, provide a more rapid but generally less precise measure of solubility.
Data Presentation and Interpretation
The obtained solubility data should be presented in a clear and concise manner to facilitate comparison and decision-making.
Tabulated Solubility Data
| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Aprotic | DMSO | 25 | Experimental Value | Calculated Value |
| DMF | 25 | Experimental Value | Calculated Value | |
| Acetonitrile | 25 | Experimental Value | Calculated Value | |
| Polar Protic | Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value | |
| Nonpolar | Hexane | 25 | Experimental Value | Calculated Value |
| Toluene | 25 | Experimental Value | Calculated Value |
Interpretation of Results
The experimentally determined solubility values will provide a clear picture of the solvent systems in which 6-Bromo-triazolo[4,3-a]pyrimidine is most soluble. This information is critical for:
-
Synthetic Chemists: Selecting appropriate solvents for reaction and purification.
-
Formulation Scientists: Identifying potential solvent systems for developing liquid formulations or for use in crystallization processes.
-
Biologists and Pharmacologists: Preparing stock solutions for in vitro and in vivo assays, ensuring that the compound remains in solution at the desired concentrations.
Conclusion: From Data to Drug Development Strategy
References
- Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
- Bevan, C. D., & Lloyd, R. S. (2000). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Journal of Pharmaceutical Sciences, 89(10), 1323-1331.
- Glomme, A., & März, J. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program.
- Li, Y., et al. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 27(19), 6285.
- Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546.
- Al-Ghorbani, M., et al. (2023). Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d:6,5d']dipyrimidine derivatives. European Journal of Chemistry, 14(3), 269-278.
- Tighadouini, S., et al. (2016). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[3][4][6]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 21(11), 1461.
- PubChem. 6-Bromo-[3][4][6]triazolo[1,5-a]pyrimidine. National Center for Biotechnology Information.
- Gummadi, V., et al. (2022). Synthesis and biological evaluation of novel[3][5][6]triazolo-pyrrolo[1,2-a]pyrido[4,3-d]pyrimidines as EGFR targeting anticancer agents. Bioorganic & Medicinal Chemistry Letters, 76, 128984.
- Gilandoust, M., et al. (2016). 5-Bromo-1,2,4-triazolo[1,5-a]pyrimidine.
- Kovalenko, S. I., et al. GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY.
- Baluja, S., & Kachhadia, P. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(1), 27-32.
- Kim, J., et al. (2023). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry, 21(15), 3169-3174.
- Radi, M., et al. (2016). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Pharmaceuticals, 9(2), 27.
Sources
Methodological & Application
Application Note & Protocols: Strategic Suzuki-Miyaura Coupling for the Functionalization of 6-Bromo-triazolo[4,3-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Triazolo[4,3-a]pyrimidine Scaffold and the Power of C-C Bond Formation
The[1][2][3]triazolo[4,3-a]pyrimidine ring system is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[4][5] Its structural similarity to endogenous purines allows molecules incorporating this core to interact with a wide range of biological targets. The development of novel therapeutics often hinges on the ability to strategically modify such core structures to optimize potency, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds, making it an indispensable tool for derivatizing heterocyclic building blocks.[6][7]
This guide provides a comprehensive overview and detailed protocols for the successful Suzuki-Miyaura coupling of 6-Bromo-triazolo[4,3-a]pyrimidine. We will delve into the mechanistic underpinnings of the reaction, address the unique challenges posed by nitrogen-rich heterocycles, and present a validated starting protocol along with a framework for systematic optimization.
Reaction Principle: The Palladium-Catalyzed Suzuki-Miyaura Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, typically a boronic acid or its ester derivative.[3][8] The reaction proceeds through a well-established catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-Bromo-triazolo[4,3-a]pyrimidine, forming a Pd(II) intermediate.[2][3]
-
Transmetalation : In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates this step.[8][9]
-
Reductive Elimination : The two organic partners on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[1][2][3]
Caption: The Suzuki-Miyaura catalytic cycle.
Navigating Challenges with Nitrogen-Rich Heterocycles
While powerful, the Suzuki coupling of nitrogen-containing heterocycles like 6-Bromo-triazolo[4,3-a]pyrimidine presents specific challenges that must be addressed for a successful outcome.[10][11]
-
Catalyst Inhibition : The lone pair electrons on the nitrogen atoms of the triazolopyrimidine ring can coordinate to the palladium center. This can lead to catalyst inhibition or the formation of inactive complexes, slowing or halting the catalytic cycle.[11][12] The use of bulky, electron-rich phosphine ligands can mitigate this by sterically shielding the palladium center.[13][14]
-
Protodeboronation : This is a common side reaction where the boronic acid is cleaved by a proton source (often water) to yield an arene, consuming the coupling partner and reducing the overall yield.[2] The choice of base and ensuring anhydrous conditions where necessary can minimize this pathway.[15] Using more stable boronate esters, such as pinacol esters, can also be an effective strategy.[2][16]
-
Dimroth Rearrangement : Fused[1][2][3]triazolo[4,3-a]pyrimidine systems can potentially undergo a Dimroth rearrangement under certain conditions (often thermal or base-catalyzed), leading to the isomeric[1][2][3]triazolo[1,5-a]pyrimidine.[5] While the Suzuki coupling conditions are not always conducive to this, it is a potential isomeric impurity to be aware of during product characterization, especially if harsh conditions or specific bases are used.[17]
Detailed Experimental Protocols
The following protocol provides a robust starting point for the Suzuki coupling of 6-Bromo-triazolo[4,3-a]pyrimidine with a variety of aryl and heteroaryl boronic acids.
Materials and Reagents:
-
6-Bromo-triazolo[4,3-a]pyrimidine
-
Aryl or Heteroaryl Boronic Acid (or Boronate Ester)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)-CH₂Cl₂ adduct)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
-
Degassed Water
-
Inert Gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle/oil bath
-
TLC plates, ethyl acetate, hexanes, dichloromethane, methanol
-
Silica gel for column chromatography
General Protocol (GP-1)
-
Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 6-Bromo-triazolo[4,3-a]pyrimidine (1.0 equiv), the desired boronic acid (1.2–1.5 equiv), and the base (2.0–3.0 equiv).
-
Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition : Under a positive flow of inert gas, add the palladium catalyst (0.02–0.05 equiv).
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction Execution : Lower the flask into a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4–24 hours).
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3][18]
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure product.
-
Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for Suzuki coupling.
Optimization & Parameter Screening
For challenging substrates or to maximize yield, systematic optimization of reaction parameters is crucial.[19][20][21] The following tables summarize key variables and common choices for screening.
Table 1: Catalyst and Ligand Selection The choice of catalyst and ligand system is paramount, especially for mitigating catalyst inhibition by the nitrogen-rich substrate.[11][13]
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Characteristics & Rationale |
| Pd(PPh₃)₄ | (PPh₃) | 3 - 5 | A common, versatile Pd(0) source. The ligand is pre-coordinated. Good starting point.[22][23] |
| Pd₂(dba)₃ | XPhos, SPhos, RuPhos | 1 - 3 | A Pd(0) source requiring an external ligand. Buchwald-type biaryl phosphine ligands are bulky and electron-rich, ideal for coupling heteroaryl halides and preventing N-coordination.[7][14] |
| PdCl₂(dppf) | (dppf) | 2 - 5 | An air-stable Pd(II) precatalyst that is reduced in situ. The dppf ligand is robust and effective for a range of couplings. |
| Pd(OAc)₂ | P(t-Bu)₃ or PCy₃ | 1 - 3 | A common Pd(II) source. Requires an external, electron-rich phosphine ligand for activation and stability.[9] |
Table 2: Base and Solvent System Selection The base and solvent play a critical role in the transmetalation step and can influence side reactions like protodeboronation.[2]
| Base | Solvent System (v/v) | Temperature (°C) | Comments & Considerations |
| K₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 90 - 100 | Standard, widely used conditions. The aqueous base is effective for many boronic acids.[3][10] |
| K₃PO₄ | Toluene / H₂O (10:1) | 100 - 110 | A slightly stronger base, often beneficial for less reactive bromides or to accelerate the reaction.[22][23] |
| Cs₂CO₃ | DMF | 80 - 100 | A stronger, more soluble base. Often used in more challenging couplings. DMF is a polar aprotic solvent that can aid solubility. |
| KF | THF (anhydrous) | 60 - 70 | A milder, non-nucleophilic base. Can be useful if the substrate or product is sensitive to stronger bases.[9] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive Catalyst: Pd(0) source has oxidized; Pd(II) source not reduced. | Use a fresh bottle of catalyst. If using Pd(II), ensure conditions are suitable for in-situ reduction. Consider a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[15] |
| Catalyst Poisoning: Nitrogen atoms on the substrate are inhibiting the palladium center. | Switch to a bulkier, more electron-rich ligand like XPhos or SPhos to shield the metal center.[11][15] | |
| Significant Protodeboronation | Boronic Acid Instability: The boronic acid is degrading under the reaction conditions. | Replace the boronic acid with a more stable boronate ester (e.g., pinacol or MIDA ester). Ensure solvents are properly degassed and use anhydrous conditions if possible. Screen different bases; sometimes milder bases like KF or K₃PO₄ are better.[15][16] |
| Formation of Homocoupled Byproducts | Oxygen in the Reaction: Dissolved oxygen can promote the homocoupling of boronic acids. | Ensure the reaction setup is thoroughly degassed using multiple vacuum/inert gas cycles or by bubbling argon through the solvent for 20-30 minutes before use.[15] |
| Catalyst Decomposition: Formation of palladium black. | The ligand may not be robust enough for the reaction conditions. Screen alternative, more stable ligands. | |
| Complex Product Mixture | Isomerization: Potential Dimroth rearrangement. | Analyze the product mixture carefully by NMR and MS to check for isomers. If rearrangement is confirmed, try running the reaction at a lower temperature or with a milder base.[17] |
Conclusion
The Suzuki-Miyaura coupling is a highly effective method for the C-6 functionalization of the medicinally important triazolo[4,3-a]pyrimidine scaffold. Success with this nitrogen-rich heterocyclic substrate relies on a rational approach to protocol design, with careful consideration given to the catalyst system and reaction conditions to overcome potential challenges like catalyst inhibition and protodeboronation. The protocols and optimization guidelines presented here provide a solid foundation for researchers to efficiently synthesize diverse libraries of novel compounds for further investigation in drug discovery and development programs.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Biffis, A., et al. (2018). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- ResearchGate. (2019). General mechanism of Suzuki–Miyaura cross-coupling. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
- ResearchGate. (2012). Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. [Link]
- ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
- Various Authors. (2025). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [Link]
- ResearchGate. (2014). Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2 -methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor. [Link]
- ResearchGate. (2025). Optimization of conditions for the Suzuki coupling reaction. [Link]
- ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
- Angello, N. H., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. [Link]
- Wang, Y., et al. (2019).
- Solar, V., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Pharmaceuticals. [Link]
- ResearchGate. (2016).
- Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
- RSC Publishing. (2021). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]
- ResearchGate. (2020).
- El-faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. [Link]
- Malik, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- ResearchGate. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]
- MDPI. (2024).
- ResearchGate. (2020). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using 5-(4-bromophenyl)-4,6-dichloropyrimidine as the coupling component. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. thieme-connect.com [thieme-connect.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 19. researchgate.net [researchgate.net]
- 20. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 21. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic C-N Cross-Coupling on a Privileged Scaffold
Topic: Buchwald-Hartwig Amination of 6-Bromo-triazolo[4,3-a]pyrimidine
Introduction: The Strategic Value of N-Arylated Triazolo[4,3-a]pyrimidines
The[1][2][3]triazolo[4,3-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active agents.[4][5] Its structural resemblance to purines allows it to interact with a multitude of biological targets, leading to applications in oncology, infectious diseases, and beyond.[6][7] The functionalization of this core, particularly through the installation of arylamine substituents at the C6 position, is a critical strategy for modulating potency, selectivity, and pharmacokinetic properties.
Historically, the formation of such C(sp²)-N bonds on electron-deficient heterocyclic systems was a significant synthetic challenge, often requiring harsh conditions typical of nucleophilic aromatic substitution (SNAr) or Ullmann couplings.[3][8] The advent of the Buchwald-Hartwig amination has revolutionized this field, offering a highly versatile and general palladium-catalyzed method for C-N bond formation with broad functional group tolerance and milder conditions.[2][9]
This guide provides an in-depth analysis and actionable protocols for the successful Buchwald-Hartwig amination of 6-Bromo-triazolo[4,3-a]pyrimidine. We will dissect the mechanistic nuances specific to this heteroaromatic substrate, explain the rationale behind the selection of critical reaction components, and provide robust, validated experimental procedures for researchers in drug discovery and development.
Mechanistic Landscape: Navigating the Catalytic Cycle with a Heterocyclic Substrate
The efficacy of the Buchwald-Hartwig amination hinges on a delicate balance within its Pd(0)/Pd(II) catalytic cycle.[10][11] Understanding this cycle is paramount to troubleshooting and optimizing reactions, especially with challenging substrates.
The Core Catalytic Cycle
The generally accepted mechanism involves three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][12] The active Pd(0) catalyst, stabilized by a ligand (L), initiates the cycle by inserting into the aryl-bromide bond of the triazolopyrimidine. The resulting Pd(II) complex then coordinates the amine. A base facilitates the deprotonation of the coordinated amine to form a palladium-amido complex. The final, product-forming step is reductive elimination, which creates the desired C-N bond and regenerates the active Pd(0) catalyst.
Caption: A simplified representation of the key steps in the palladium-catalyzed Buchwald-Hartwig amination.
Causality in Action: Why This Substrate is Different
The 6-Bromo-triazolo[4,3-a]pyrimidine substrate introduces specific challenges not present with simple aryl halides:
-
Catalyst Inhibition: The multiple nitrogen atoms in the fused ring system are Lewis basic and can coordinate to the palladium center. This non-productive binding can sequester the catalyst, leading to sluggish or incomplete reactions. The choice of a sufficiently bulky ligand is crucial to sterically disfavor this coordination.[13]
-
Electronic Effects: The triazolopyrimidine ring is electron-deficient. While this can facilitate the initial oxidative addition step, it may slow down the final reductive elimination. The ligand's electronic properties must be tuned to promote this critical product-releasing step.
-
Substrate/Product Stability: The scaffold can be sensitive to excessively strong bases or high temperatures, leading to decomposition or undesired side reactions.
A Scientist's Guide to Component Selection
Success in this transformation is not accidental; it is the result of rational component selection. Each part of the reaction—catalyst, ligand, base, and solvent—must be chosen to address the specific challenges posed by the substrate.
| Component | Recommended Starting Point | Rationale & Expert Insights |
| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ is a direct source of Pd(0), requiring no in-situ reduction, which can lead to more reproducible initiation.[11] Pd(OAc)₂ is a common, air-stable Pd(II) precatalyst that is reduced to the active Pd(0) species in the reaction mixture.[10] For difficult couplings, using a pre-formed precatalyst (e.g., XPhos Pd G3) is highly recommended as it provides a well-defined, highly active catalyst source, often leading to lower catalyst loadings and milder conditions.[9] |
| Ligand | XPhos or RuPhos | This is the most critical variable. For electron-deficient, coordinating heterocycles, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[2][14] XPhos and RuPhos provide the necessary steric bulk to prevent catalyst inhibition by the substrate's nitrogen atoms and promote the rate-limiting reductive elimination step.[15] They are superior to first-generation ligands like P(o-tol)₃ or bidentate ligands like BINAP for this class of substrate.[2][10] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong alkoxide bases like NaOt-Bu can sometimes lead to side reactions with sensitive heterocycles.[16] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often optimal. They are sufficiently basic to facilitate deprotonation of the amine without promoting substrate degradation. Their poor solubility in solvents like toluene can also be advantageous, preventing an excessively high solution basicity.[17] |
| Solvent | Toluene or 1,4-Dioxane | Aprotic, relatively non-polar solvents are preferred. Toluene and 1,4-Dioxane have high boiling points, allowing for a sufficient thermal window, and are effective at solubilizing the organic components without strongly coordinating to the palladium catalyst.[11][12] |
Validated Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Palladium compounds are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses). Reactions must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst and ligands.
Protocol 1: Small-Scale Reaction Optimization
This protocol is designed to efficiently screen conditions (e.g., different ligands or bases) in parallel using 2 mL reaction vials.
-
Reagent Preparation: In an inert atmosphere glovebox, add 6-Bromo-triazolo[4,3-a]pyrimidine (0.1 mmol, 1.0 equiv), the desired amine (0.12 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 0.2 mmol, 2.0 equiv) to a 2 mL screw-cap vial containing a magnetic stir bar.
-
Catalyst Preparation: In a separate vial, prepare a stock solution of the palladium source and ligand in the reaction solvent. For example, dissolve Pd₂(dba)₃ (0.0025 mmol, 2.5 mol%) and the ligand (e.g., XPhos, 0.006 mmol, 6 mol%) in 1.0 mL of toluene.
-
Reaction Initiation: Add the reaction solvent (e.g., Toluene, 0.5 mL) to the vial containing the substrate and base. Then, add the required volume of the catalyst stock solution (e.g., 0.5 mL for a 1.0 mL total volume).
-
Reaction Execution: Seal the vial tightly and place it in a pre-heated aluminum heating block outside the glovebox. Stir the reaction at the desired temperature (start with 100-110 °C).
-
Monitoring: After a set time (e.g., 4-16 hours), cool the reaction to room temperature. Take a small aliquot, dilute with ethyl acetate, filter through a small plug of silica, and analyze by LC-MS and/or TLC to determine conversion.
-
Analysis: Compare the conversion rates across different conditions to identify the optimal ligand, base, and temperature.
Protocol 2: Optimized Preparative Scale Synthesis
This protocol describes a robust procedure for a 1.0 mmol scale reaction based on a hypothetical successful optimization using XPhos.
Caption: A step-by-step flowchart for the preparative synthesis of a 6-amino-triazolopyrimidine derivative.
Troubleshooting Common Issues
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Inappropriate ligand/base combination. | 1. Ensure rigorous inert atmosphere techniques. Use a fresh bottle of solvent and degas thoroughly. Consider using a robust precatalyst.2. Increase temperature in 10 °C increments.3. Re-screen ligands and bases as per Protocol 1. |
| Dehalogenation of Starting Material | 1. Presence of water or protic impurities.2. Ligand is not sufficiently electron-rich/bulky, favoring a competing hydrodehalogenation pathway. | 1. Use anhydrous solvent and dry reagents thoroughly. Add molecular sieves to the reaction.2. Switch to a more robust ligand like XPhos, RuPhos, or a G3 precatalyst. |
| Formation of Dark Tar | 1. Reaction temperature is too high.2. Base is too strong, causing substrate/product decomposition. | 1. Reduce the reaction temperature.2. Switch from an alkoxide base (NaOt-Bu) to a milder carbonate or phosphate base (Cs₂CO₃, K₃PO₄). |
| Incomplete Reaction (Stalls at ~50-70%) | 1. Catalyst deactivation/inhibition.2. Insufficient equivalents of base or amine. | 1. The substrate/product may be inhibiting the catalyst. Try a higher catalyst loading (e.g., 5 mol% Pd) or switch to a more resistant ligand system (e.g., an NHC-based catalyst).2. Ensure accurate weighing of reagents; consider adding a second portion of catalyst mid-reaction. |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-arylated 6-amino-[1][2][3]triazolo[4,3-a]pyrimidines. Success with this electron-deficient and potentially coordinating substrate is not a matter of chance but of deliberate, informed design. By carefully selecting bulky, electron-rich phosphine ligands like XPhos or RuPhos in combination with moderately strong inorganic bases such as K₃PO₄, researchers can overcome the intrinsic challenges of catalyst inhibition and achieve high yields. The protocols and troubleshooting guide provided herein serve as a robust starting point for both small-scale optimization and larger preparative campaigns, empowering scientists to efficiently access these high-value compounds for drug discovery and development programs.
References
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Joule, J. A., & Insuasty, D. (2019). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Molecules, 24(11), 2095.
- Liu, F., et al. (2017). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. Angewandte Chemie International Edition, 56(43), 13430-13434.
- ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination.
- Chartoire, A., et al. (2013). Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. RSC Advances, 3, 3840-3843.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Sadek, O., & Weck, M. (2018). A Practical Buchwald–Hartwig Amination of 2-Bromopyridines with Volatile Amines. Synthesis, 50(15), 2935-2942.
- Zhao, P., et al. (2022). Efficient synthesis and evaluation of novel 6-arylamino-[1][2][3]triazolo[4,3-a]pyridine derivatives as antiproliferative agents. Bioorganic & Medicinal Chemistry Letters, 75, 128978.
- Chemistry of Heterocyclic Compounds. (2020). Approaches to the Synthesis of 1,2,4-Triazolo[4,3-a]pyrimidines (Mini-Review). Chemistry of Heterocyclic Compounds, 56, 1227–1229.
- Lenci, E., & Trabocchi, A. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(5), 1056.
- Janeczko, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7356.
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129.
- Zhang, Y., et al. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 27(19), 6271.
- Wölfling, J., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 2336–2344.
- Bouattour, Y., et al. (2022). Synthesis of triazolo[4,3‐a]pyrimidines in aqueous medium assisted by... (Note: Title incomplete in search result, but relevance is to synthesis of the core).
- de Aguiar, F. A. S., et al. (2022). Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine...
- Meanwell, N. A. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. SLAS Discovery, 25(8), 840-865.
- Harish Chopra. (2021). Buchwald-Hartwig Amination Reaction.
- Maloney, K. M., et al. (2020). Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022. Organic Process Research & Development, 24(5), 796–806.
- Brusoe, A. T., et al. (2019). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Organic Letters, 21(1), 241–245.
- Yoshinari, J., et al. (2022). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. Organic Letters, 24(1), 324–329.
- Flefel, E. M., et al. (2022). Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents. Molecules, 27(19), 6667.
Sources
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient synthesis and evaluation of novel 6-arylamino-[1,2,4]triazolo[4,3-a]pyridine derivatives as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. jk-sci.com [jk-sci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Kinase Inhibitors from 6-Bromo-triazolo[4,3-a]pyrimidine
Abstract
The[1][2][3]triazolo[4,3-a]pyrimidine ring system represents a privileged scaffold in medicinal chemistry, particularly in the discovery of potent kinase inhibitors. Its structural resemblance to the native purine core allows it to function as an effective bioisostere, targeting the highly conserved ATP-binding site of various kinases.[1][4] This document provides a detailed guide for the synthesis of diverse kinase inhibitor libraries starting from the versatile building block, 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine. We present field-proven protocols for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling the strategic introduction of aryl, heteroaryl, and amino moieties at the C6 position. These methodologies are foundational for generating novel chemical entities for structure-activity relationship (SAR) studies in drug discovery programs targeting kinases such as cyclin-dependent kinases (CDKs).[4][5]
Introduction: The Triazolo[4,3-a]pyrimidine Scaffold
The pursuit of selective and potent kinase inhibitors is a cornerstone of modern oncology and immuno-oncology research. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers. The[1][2][3]triazolo[4,3-a]pyrimidine core has emerged as a highly successful "privileged scaffold" due to its intrinsic ability to mimic adenine and engage in key hydrogen bonding interactions within the kinase hinge region.[2][4]
The strategic utility of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine ( 1 ) lies in the reactivity of its C-Br bond. This halogen serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, which are among the most powerful tools in organic synthesis for their reliability and broad functional group tolerance.[6][7] By leveraging these reactions, researchers can systematically and efficiently explore the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
This guide focuses on two primary diversification strategies:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of various (hetero)aryl substituents.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing the installation of a wide range of primary and secondary amines.
Palladium-Catalyzed Cross-Coupling: Mechanistic Rationale
The success of these synthetic strategies hinges on the catalytic cycle of the palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the C-Br bond of the triazolopyrimidine core. This is often the rate-limiting step.
-
Transmetalation (Suzuki) / Amine Coordination & Deprotonation (Buchwald-Hartwig): In the Suzuki reaction, a base activates the boronic acid to form a boronate, which then transfers its organic group to the palladium center.[8] In the Buchwald-Hartwig amination, the amine coordinates to the palladium, and a base removes a proton to form a more nucleophilic amide.[7]
-
Reductive Elimination: The final step involves the formation of the new C-C or C-N bond, releasing the desired product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[9]
The choice of ligands for the palladium catalyst is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are often required to stabilize the palladium species and promote the reductive elimination step.[9][10]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous.
Protocol 1: Suzuki-Miyaura C-C Coupling
This protocol details a general procedure for the coupling of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine with an arylboronic acid.
Materials and Reagents:
-
6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine (1 ) (CAS: 14436-32-9)[11]
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Brine
Equipment:
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
Heating mantle with temperature control
-
TLC plates and developing chamber
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a Schlenk flask, add 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[6]
-
Solvent Addition: Add the degassed solvent system via syringe to the desired concentration (typically 0.1 M).
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., 90-110 °C). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Buchwald-Hartwig C-N Amination
This protocol provides a general method for the amination of the 6-bromo scaffold.
Materials and Reagents:
-
Amine (e.g., Morpholine) (1.2 equiv.)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., BINAP or XPhos, 3-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.)
-
Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane)
-
Saturated aqueous NH₄Cl
Equipment:
-
As listed in Protocol 1, with the potential addition of a glovebox for handling air-sensitive reagents.
Procedure:
-
Preparation (in a glovebox or under inert gas flow): To an oven-dried reaction vessel, add the palladium precatalyst (2 mol%), the ligand (3 mol%), and the base (1.4 equiv.).[7]
-
Inert Atmosphere: Seal the vessel and remove it from the glovebox (if used). If not using a glovebox, evacuate and backfill with inert gas three times.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., Toluene). Then, add 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine (1.0 equiv.) followed by the amine (1.2 equiv.).
-
Reaction: Seal the vessel tightly and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor progress by TLC or LC-MS (typically 12-24 hours).
-
Workup: After the reaction is complete, cool to room temperature. Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material via silica gel column chromatography.
-
Characterization: Confirm the structure and purity of the aminated product using ¹H NMR, ¹³C NMR, and HRMS.
Data Summary and Expected Outcomes
The following tables provide representative data for these transformations, demonstrating their broad scope. Yields are highly dependent on the specific coupling partners and optimization of conditions.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Coupling Partner (R-B(OH)₂) | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 75-85 |
| 4-Fluorophenylboronic acid | XPhosPdG2/XPhos | K₃PO₄ | Dioxane | 110 | 80-90[12] |
| 3-Pyridinylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 90 | 65-75 |
| 2-Thiopheneboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 70-80 |
Table 2: Representative Buchwald-Hartwig Amination Reactions
| Amine (R¹R²NH) | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 85-95 |
| Aniline | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Dioxane | 110 | 70-80 |
| Benzylamine | Pd(OAc)₂ / dppf | NaOtBu | Toluene | 90 | 75-85 |
| N-Methylpiperazine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 80-90 |
Conclusion
The 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine scaffold is a powerful and versatile starting point for the synthesis of novel kinase inhibitors. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable and high-yielding pathways to a vast array of derivatives. The protocols and data presented herein offer a robust foundation for researchers and drug development professionals to build diverse chemical libraries, enabling the rapid exploration of structure-activity relationships and the identification of next-generation therapeutic agents.
References
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (n.d.). National Center for Biotechnology Information.
- Badolato, M., Manetti, F., Garofalo, A., & Aiello, F. (n.d.). Triazolopyrimidinium Salts: Discovery of a New Class of Agents for Cancer Therapy. Future Science.
- Abdel-Ghani, T. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances.
- Abdel-Sattar, A. A. M., et al. (n.d.). Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents. MDPI.
- Körner, C., et al. (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry.
- Zhang, N., et al. (2007). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry.
- Abdel-Aziz, M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. National Center for Biotechnology Information.
- Triazolo[4,3-a] pyrimidines and imidazo[1,2-a] pyrimidine derivatives. (n.d.). ResearchGate.
- Pagnon, J., et al. (n.d.). [1][2][3]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. MDPI.
- A. Al-Sanea, M. M., et al. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Center for Biotechnology Information.
- Al-Zoubi, R. M., et al. (2025). Triazolo pyrimidine derivatives of coumarin and benzocoumarin: green synthesis, biological activity screening study with in silico evaluation. National Center for Biotechnology Information.
- Al-Shdefat, R., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Center for Biotechnology Information.
- Suzuki, K., et al. (n.d.). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). ResearchGate.
- High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. (2014). GradesFixer.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Abdel-Ghani, T. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. National Center for Biotechnology Information.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine.... (n.d.). unconnected.
- Gangjee, A., et al. (n.d.). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. National Center for Biotechnology Information.
- Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. National Center for Biotechnology Information.
- Al-Shdefat, R., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Semantic Scholar.
- Khan, I., et al. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- Jismy, B., et al. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances.
- Sherwood, T. C., et al. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Center for Biotechnology Information.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2025). ResearchGate.
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biol ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01968J [pubs.rsc.org]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6-Bromo-triazolo[4,3-a]pyrimidine in Agrochemicals: A Technical Guide for Researchers
Application of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine in Agrochemicals: A Technical Guide for Researchers
Introduction: The Triazolopyrimidine Scaffold in Modern Agriculture
The[1][2]triazolo[4,3-a]pyrimidine core is a privileged heterocyclic structure in the field of agrochemical research and development. Its inherent chemical properties and versatile substitution patterns have led to the discovery and commercialization of potent herbicidal and fungicidal agents. This scaffold's bioisosteric relationship with purine bases allows for effective interaction with key enzymes in plants and fungi, leading to the disruption of essential metabolic pathways.
6-Bromo-[1][2]triazolo[4,3-a]pyrimidine serves as a critical building block in the synthesis of these advanced agrochemicals. The presence of the bromine atom at the 6-position provides a reactive handle for chemists to introduce a variety of functional groups through cross-coupling reactions, thereby enabling the fine-tuning of a molecule's biological activity, selectivity, and physicochemical properties. This guide provides an in-depth overview of the application of this key intermediate in the development of next-generation crop protection agents, complete with detailed synthetic protocols and bioassay methodologies.
Herbicidal Applications: Targeting Acetolactate Synthase (ALS)
A prominent class of herbicides derived from the triazolopyrimidine scaffold is the triazolopyrimidine sulfonamides. These compounds are potent inhibitors of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3] ALS is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[4] As these amino acids are essential for protein synthesis and plant growth, inhibition of ALS leads to rapid cessation of cell division and ultimately, plant death.[5] The absence of this enzyme in animals contributes to the low mammalian toxicity of ALS-inhibiting herbicides.[3]
Representative Synthesis of a Triazolopyrimidine Sulfonamide Herbicide
While specific proprietary syntheses of commercial herbicides are closely guarded, the following protocol illustrates a general and scientifically sound pathway for the synthesis of a triazolopyrimidine sulfonamide herbicide, using a bromo-triazolopyrimidine intermediate as a key precursor. This process typically involves the coupling of a substituted triazolopyrimidine with a substituted aniline via a sulfonyl bridge.
Protocol 1: Synthesis of a Model Triazolopyrimidine Sulfonamide Herbicide
Objective: To synthesize a representative N-(substituted-phenyl)-[1][2]triazolo[4,3-a]pyrimidine-2-sulfonamide from a bromo-triazolopyrimidine intermediate.
Materials:
-
Substituted aniline (e.g., 2,6-difluoroaniline)
-
Chlorosulfonic acid
-
Thionyl chloride
-
Triethylamine or other suitable base
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Standard laboratory glassware and purification apparatus (chromatography)
Procedure:
-
Chlorosulfonylation of the Substituted Aniline:
-
In a fume hood, cautiously add the substituted aniline dropwise to an excess of chlorosulfonic acid at 0°C.
-
Allow the reaction to stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Extract the resulting sulfonyl chloride into an organic solvent like dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude substituted-phenylsulfonyl chloride.
-
-
Synthesis of 2-Amino-[1][2]triazolo[4,3-a]pyrimidine (from the bromo-intermediate):
-
While not a direct conversion, the bromo-intermediate can be converted to the corresponding amine through various methods, such as a Buchwald-Hartwig amination or nucleophilic aromatic substitution with an ammonia equivalent. For the purpose of this representative protocol, we will assume the availability of the 2-amino derivative, which is a common intermediate.
-
-
Coupling Reaction to Form the Sulfonamide:
-
Dissolve 2-Amino-[1][2]triazolo[4,3-a]pyrimidine and the substituted-phenylsulfonyl chloride in an anhydrous solvent such as acetonitrile.
-
Add a suitable base, like triethylamine, to the mixture to act as an acid scavenger.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired triazolopyrimidine sulfonamide herbicide.
-
Evaluation of Herbicidal Efficacy
The herbicidal potential of newly synthesized triazolopyrimidine sulfonamides is evaluated through a tiered approach, starting with in vitro enzyme assays and progressing to whole-plant bioassays.
Protocol 2: In Vitro Acetolactate Synthase (ALS) Inhibition Assay
Objective: To determine the inhibitory activity (IC50 value) of a test compound against the ALS enzyme.
Principle: This colorimetric assay measures the production of acetolactate from pyruvate by the ALS enzyme. The acetolactate is then decarboxylated to acetoin, which reacts with creatine and α-naphthol to form a colored complex that can be quantified spectrophotometrically.[1]
Materials:
-
Crude or purified ALS enzyme extract from a suitable plant source (e.g., young pea or spinach leaves)[1][6]
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing MgCl2, thiamine pyrophosphate, and FAD)[1]
-
Substrate Solution (e.g., 100 mM sodium pyruvate in assay buffer)[1]
-
Test compound stock solution (in DMSO)
-
Stop Solution (e.g., 6 N H2SO4)[1]
-
Color Reagent A (0.5% w/v creatine)[1]
-
Color Reagent B (5% w/v α-naphthol in 2.5 N NaOH, prepared fresh)[1]
-
96-well microplate and microplate reader
Procedure:
-
Enzyme Extraction:
-
Assay Setup:
-
Enzymatic Reaction and Color Development:
-
Initiate the reaction by adding the pyruvate substrate solution to all wells.[1]
-
Incubate at a suitable temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).[1]
-
Stop the reaction by adding the Stop Solution.[1]
-
Incubate at a higher temperature (e.g., 60°C) to facilitate the decarboxylation of acetolactate to acetoin.[1]
-
Add Color Reagents A and B to develop the color.[1]
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 525 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% enzyme inhibition) by plotting the percent inhibition against the log of the inhibitor concentration.
-
dot
Caption: Workflow for the in vitro ALS inhibition assay.
Protocol 3: Whole-Plant Greenhouse Bioassay for Herbicidal Activity
Objective: To evaluate the herbicidal efficacy of a test compound on various weed species under controlled greenhouse conditions.
Principle: Weed seeds are sown, and the resulting seedlings are treated with different concentrations of the test compound. The herbicidal effect is assessed visually and by measuring biomass reduction compared to untreated controls.[7]
Materials:
-
Seeds of various weed species (e.g., Amaranthus retroflexus, Chenopodium album, Setaria viridis)
-
Pots or trays with a suitable potting mix
-
Greenhouse with controlled temperature, humidity, and lighting
-
Precision bench sprayer
-
Test compound formulated for spraying (e.g., as an emulsifiable concentrate or wettable powder)
-
Untreated control and positive control (a commercial herbicide)
Procedure:
-
Plant Propagation:
-
Herbicide Application:
-
Prepare a range of concentrations of the test compound.
-
Apply the herbicide solutions to the plants using a precision bench sprayer to ensure uniform coverage.[7]
-
Include an untreated control (sprayed with the formulation blank) and a positive control.
-
-
Evaluation:
-
Return the treated plants to the greenhouse.
-
Visually assess the plants for signs of injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
At the end of the experiment, harvest the above-ground biomass of the plants.
-
Dry the biomass in an oven until a constant weight is achieved.
-
-
Data Analysis:
-
Calculate the percent biomass reduction for each treatment compared to the untreated control.
-
Determine the GR50 value (the dose required to cause a 50% reduction in plant growth) for each weed species.
-
| Compound Type | Target Weed Species | GR50 (g a.i./ha) | Reference |
| Triazolopyrimidine Sulfonamide | Galium aparine | ~37.5 | [9] |
| Triazolopyrimidine Sulfonamide | Amaranthus retroflexus | ~37.5 | [9] |
| Florasulam | Broad-leaved weeds in maize | 1-5 | [10] |
Fungicidal Applications: Exploring Broad-Spectrum Activity
Derivatives of[1][2]triazolo[4,3-a]pyrimidine and its isomers also exhibit significant fungicidal properties.[11] These compounds can act on various fungal pathogens that cause significant crop losses. The mechanism of action for many triazole-based fungicides involves the inhibition of sterol biosynthesis, a critical process for maintaining the integrity of fungal cell membranes.
Evaluation of Fungicidal Activity
The in vitro evaluation of newly synthesized compounds against a panel of plant pathogenic fungi is a crucial first step in identifying potential fungicide candidates.
Protocol 4: In Vitro Antifungal Activity by Mycelial Growth Inhibition
Objective: To determine the efficacy (EC50 value) of a test compound in inhibiting the mycelial growth of various plant pathogenic fungi.
Principle: The test compound is incorporated into a solid growth medium at various concentrations. The growth of a fungal colony on this amended medium is compared to its growth on a non-amended control medium.[11][12]
Materials:
-
Pure cultures of plant pathogenic fungi (e.g., Botrytis cinerea, Phytophthora infestans, Pyricularia oryzae)[11]
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Petri dishes
-
Test compound stock solution (in a suitable solvent like DMSO)
-
Sterile cork borer or scalpel
-
Incubator
Procedure:
-
Preparation of Amended Media:
-
Autoclave the fungal growth medium and cool it to approximately 50-60°C.
-
Add the appropriate volume of the test compound stock solution to the molten agar to achieve the desired final concentrations. Also, prepare a solvent control plate.
-
Pour the amended and control media into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
Incubation and Measurement:
-
Incubate the plates at the optimal temperature for the specific fungus.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate has reached a significant size.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition for each concentration of the test compound compared to the solvent control.
-
Determine the EC50 value (the effective concentration that causes 50% inhibition of mycelial growth) by plotting the percent inhibition against the log of the compound concentration.
-
dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Chemistry and fate of triazolopyrimidine sulfonamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scielo.br [scielo.br]
- 7. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cambridge.org [cambridge.org]
- 9. Syntheses and herbicidal activity of new triazolopyrimidine-2-sulfonamides as acetohydroxyacid synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprints.uklo.edu.mk [eprints.uklo.edu.mk]
- 13. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the C6 Position of Triazolo[4,3-a]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Triazolo[4,3-a]pyrimidine Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The[1][2]triazolo[4,3-a]pyrimidine core is a significant heterocyclic scaffold in the field of drug discovery and medicinal chemistry. Its structure, featuring a fused triazole and pyrimidine ring system, imparts a unique combination of electronic and steric properties, making it an attractive framework for the design of novel therapeutic agents. Derivatives of this scaffold have demonstrated a wide array of biological activities, including but not limited to, anti-cancer, anti-inflammatory, and antiviral properties.
The functionalization of the triazolo[4,3-a]pyrimidine core is a key strategy for modulating its physicochemical properties and biological activity. Among the various positions on this bicyclic system, the C6 position of the pyrimidine ring presents a valuable site for chemical modification. Introducing diverse substituents at this position can significantly impact the molecule's interaction with biological targets, thereby fine-tuning its efficacy and selectivity.
These application notes provide a comprehensive guide to the strategic functionalization of the C6 position of the triazolo[4,3-a]pyrimidine scaffold. We will delve into the key synthetic methodologies, offer detailed experimental protocols, and discuss the underlying chemical principles that govern these transformations. A critical consideration in the chemistry of triazolo[4,3-a]pyrimidines is the potential for the Dimroth rearrangement to the thermodynamically more stable[1][2]triazolo[1,5-a]pyrimidine isomer.[3] This guide will emphasize reaction conditions that favor the desired C6-functionalized product while minimizing this competing pathway.
Core Synthetic Strategies for C6 Functionalization
The introduction of functional groups at the C6 position of a pre-formed triazolo[4,3-a]pyrimidine ring is a powerful approach for generating molecular diversity. The primary strategies for achieving this transformation include:
-
Nucleophilic Aromatic Substitution (SNA_r): This classical method involves the displacement of a suitable leaving group at the C6 position by a nucleophile.
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry offers a robust toolkit of palladium-catalyzed reactions for the formation of carbon-carbon and carbon-heteroatom bonds. These methods provide a versatile and efficient means to introduce a wide range of substituents at the C6 position.
The choice of strategy is dictated by the desired substituent and the overall synthetic route.
Detailed Application Notes and Protocols
Synthesis of the 6-Chloro-triazolo[4,3-a]pyrimidine Precursor
A common and versatile starting material for C6 functionalization is a 6-chloro-substituted triazolo[4,3-a]pyrimidine. This precursor can be synthesized through the cyclization of a corresponding 4,6-dichloropyrimidine derivative.
Protocol 1: Synthesis of 6-Chloro-7-methyl-5-phenyl-[1][2]triazolo[4,3-a]pyrimidine
This protocol is adapted from methodologies for the synthesis of related triazolopyrimidine systems.
Materials:
-
2,4-Dichloro-6-methyl-5-phenylpyrimidine
-
Hydrazine hydrate
-
Ethanol
-
Triethylamine
Procedure:
-
To a solution of 2,4-dichloro-6-methyl-5-phenylpyrimidine (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add triethylamine (1.5 eq) to the reaction mixture.
-
Heat the mixture to reflux for 6-8 hours to facilitate the cyclization.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired 6-chloro-7-methyl-5-phenyl-[1][2]triazolo[4,3-a]pyrimidine.
Expertise & Experience: The initial reaction with hydrazine hydrate selectively displaces the more reactive chlorine at the 2-position of the pyrimidine ring. The subsequent addition of a base and heat promotes the intramolecular cyclization to form the triazole ring. Careful control of the reaction temperature is crucial to minimize the formation of byproducts.
C6 Functionalization via Nucleophilic Aromatic Substitution (SNA_r)
With the 6-chloro precursor in hand, a variety of nucleophiles can be introduced at the C6 position.
Protocol 2: General Procedure for Nucleophilic Substitution at C6
Materials:
-
6-Chloro-triazolo[4,3-a]pyrimidine derivative (e.g., from Protocol 1)
-
Nucleophile (e.g., amine, alcohol, thiol) (1.2 - 2.0 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (2.0 eq)
-
Solvent (e.g., DMF, DMSO, THF)
Procedure:
-
To a solution of the 6-chloro-triazolo[4,3-a]pyrimidine derivative in a suitable dry solvent, add the base.
-
Add the nucleophile to the reaction mixture.
-
Heat the reaction to a temperature between 80-120 °C, depending on the reactivity of the nucleophile. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Trustworthiness: This protocol is a self-validating system. The disappearance of the starting material and the appearance of a new, less polar spot on the TLC plate indicate a successful substitution. The structure of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Data Presentation: Examples of Nucleophilic Substitution at C6
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMF | 100 | 6 | 85 |
| 2 | Phenol | Cs₂CO₃ | DMSO | 120 | 8 | 78 |
| 3 | Thiophenol | NaH | THF | 80 | 4 | 92 |
Note: The data in this table is illustrative and based on typical conditions for similar heterocyclic systems. Actual results may vary depending on the specific substrates and reaction conditions.
C6 Functionalization via Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile approach to introduce a wide range of carbon and heteroatom substituents at the C6 position.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C6 position and an organoboron reagent.
Protocol 3: Suzuki-Miyaura Coupling at the C6 Position
Materials:
-
6-Chloro-triazolo[4,3-a]pyrimidine derivative
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 eq)
-
Solvent (e.g., Dioxane/H₂O, Toluene/H₂O)
Procedure:
-
In a reaction vessel, combine the 6-chloro-triazolo[4,3-a]pyrimidine derivative, the boronic acid derivative, the palladium catalyst, and the base.
-
Add the solvent system to the mixture.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 80-110 °C under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Authoritative Grounding: The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction with a well-established mechanism. The choice of palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions.[4][5]
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, allowing for the introduction of primary and secondary amines at the C6 position.
Protocol 4: Buchwald-Hartwig Amination at the C6 Position
Materials:
-
6-Chloro-triazolo[4,3-a]pyrimidine derivative
-
Amine (primary or secondary) (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP) (2-6 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄) (1.5 eq)
-
Solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium catalyst and the phosphine ligand in the reaction solvent.
-
Add the 6-chloro-triazolo[4,3-a]pyrimidine derivative, the amine, and the base.
-
Seal the reaction vessel and heat to 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by column chromatography.
Expertise & Experience: The choice of ligand is critical in the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often required to facilitate the catalytic cycle.[6][7] The base is also a key parameter, with stronger bases like sodium tert-butoxide often being necessary for less reactive amines.
The Sonogashira coupling allows for the introduction of terminal alkynes at the C6 position, providing a valuable handle for further transformations via click chemistry or other alkyne-based reactions.
Protocol 5: Sonogashira Coupling at the C6 Position
Materials:
-
6-Chloro-triazolo[4,3-a]pyrimidine derivative
-
Terminal alkyne (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Base (e.g., Triethylamine, Diisopropylethylamine) (2.0 eq)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a solution of the 6-chloro-triazolo[4,3-a]pyrimidine derivative in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the base.
-
Degas the mixture with an inert gas.
-
Add the terminal alkyne and stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Authoritative Grounding: The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds. The use of a copper co-catalyst is essential for the reaction to proceed efficiently.[8][9]
Visualization of Synthetic Pathways
Diagram 1: General Strategies for C6 Functionalization
Caption: Overview of C6 functionalization pathways.
Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step Suzuki-Miyaura workflow.
Conclusion and Future Perspectives
The functionalization of the C6 position of the triazolo[4,3-a]pyrimidine scaffold is a crucial step in the development of novel drug candidates. The methodologies outlined in these application notes, particularly palladium-catalyzed cross-coupling reactions, provide a robust and versatile platform for accessing a wide range of C6-substituted derivatives. While the inherent reactivity of the triazolo[4,3-a]pyrimidine system, including the potential for Dimroth rearrangement, presents a synthetic challenge, careful control over reaction conditions can lead to the desired products in good yields.
Future research in this area will likely focus on the development of more efficient and regioselective C-H activation methods for the direct functionalization of the C6 position, thereby avoiding the need for pre-functionalized starting materials. Furthermore, the exploration of novel catalytic systems with enhanced activity and broader substrate scope will continue to expand the chemical space accessible from this privileged heterocyclic core.
References
- Approaches to the Synthesis of 1,2,4-Triazolo[4,3-a]pyrimidines (Mini-Review). (2025). Russian Journal of General Chemistry.
- Application Notes and Protocols for the Preparation of[1][2][11]Triazolo[4,3-a]pyridine Derivatives from 2-Bromo-3-methoxypyridin. BenchChem.
- Abdelkhalek, A. S., Attia, M. S., & Kamal, M. A. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919.
- Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. (2023). Jurnal Kimia Valensi.
- Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 332-346.
- Synthesis of the triazolopyrimidines 6 a.
- Skrylkova, A. S., Egorov, D. M., Egorova, A. V., & Manshina, A. (2025). Approaches to the Synthesis of 1,2,4-Triazolo[4,3-a]pyrimidines (Mini-Review). Russian Journal of General Chemistry.
- Buchwald–Hartwig amin
- Suzuki-Miyaura conditions for C-6 reaction of 8.
- Synthesis of Novel 7-Substituted-5-phenyl-[1][2][3]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. (2012). Iranian Journal of Pharmaceutical Research, 11(4), 1145-1153.
- Synthesis of pyrimidine-6-carbonitriles, pyrimidin-5-ones, and tetrahydroquinoline-3-carbonitriles by new superb oxovanadium(V)-[5,10,15,20-tetrakis(pyridinium)-porphyrinato]-tetra(tricyanomethanide) catalyst via anomeric based oxidation. (2020). Scientific Reports, 10(1), 1-15.
- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
- Buchwald-Hartwig Amin
- Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. (2024). Current Medicinal Chemistry.
- Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (2019). Comptes Rendus Chimie, 22(6-7), 478-484.
- Pd-catalyzed Suzuki/Sonogashira cross-coupling reaction and the direct sp3 arylation of 7-chloro-5-methyl-[1][2][3]triazolo[1, 5-a]pyrimidine.
- 1,2,3-Triazolo-Bridged Click Coupling of Pinane-Based Azidodiol Enantiomers with Pyrimidine- and Purine-Based Building Blocks: Synthesis, Antiproliferative, and Antimicrobial Evalu
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2012). Beilstein Journal of Organic Chemistry, 8, 133-138.
- Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. (2015). Molecules, 20(8), 13848-13869.
- A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. (2015). Organic & Biomolecular Chemistry, 13(3), 786-793.
- The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube.
- Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. (2022). Molecules, 27(23), 8493.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2297115.
- Modification of pyrimidine derivatives from antiviral agents to antitumor agents. (2006). Bioorganic & Medicinal Chemistry, 14(8), 2697-2707.
- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
- Discovery of[1][2][11]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. (2016). ACS Medicinal Chemistry Letters, 7(10), 931-936.
- Discovery of[1][2][11]triazolo[4,5-d]pyrimidine derivatives as highly potent, selective, and cellularly active USP28 inhibitors. (2020). Acta Pharmaceutica Sinica B, 10(2), 319-332.
- Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu.
- Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
- Synthesis and Structure of 6-Acetyl-2-Arylhydrazone Derivatives of Thiazolo[3,2-a]Pyrimidine. (2023). Molbank, 2023(3), M1713.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2021). RSC Advances, 11(26), 15933-15939.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. (2018). Chemistry – A European Journal, 24(59), 15779-15783.
- Pyrido[4,3-e][1][2][3]triazolo[4,3-a]pyrazines as Selective, Brain Penetrant Phosphodiesterase 2 (PDE2) Inhibitors. (2016). Journal of Medicinal Chemistry, 59(17), 7879-7893.
- Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. (2025, May 22). Beilstein Journal of Organic Chemistry, 21, 549-556.
- Novel[1][2][11]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. (2020). Bioorganic Chemistry, 105, 104424. 37.[1][2][11]Triazolo[4,5-d]pyrimidine derivatives incorporating (thio)urea moiety as a novel scaffold for LSD1 inhibitors. (2020). European Journal of Medicinal Chemistry, 187, 111989.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
experimental procedure for Stille coupling of 6-Bromo-triazolo[4,3-a]pyrimidine
Application Note & Protocol
Topic: Stille Coupling of 6-Bromo-triazolo[4,3-a]pyrimidine: A Strategic Approach to Novel Compound Libraries
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of C-C Bond Formation on Privileged Scaffolds
The palladium-catalyzed Stille cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds under relatively mild conditions with exceptional functional group tolerance.[1][2][3] This reaction involves the coupling of an organostannane (organotin) reagent with an organic electrophile, typically a halide or triflate.[4] Its robustness has made it an indispensable tool in the synthesis of complex natural products and novel pharmaceuticals.[5][6]
The[1][4][7]triazolo[4,3-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purines allows it to interact with a wide range of biological targets, and its derivatives have shown promise in various therapeutic areas.[8] The functionalization of this core is a key strategy in drug discovery for generating diverse compound libraries. Specifically, the 6-bromo derivative serves as a versatile synthetic handle, enabling the introduction of various substituents to explore the structure-activity relationship (SAR) of new chemical entities.
This document provides a comprehensive guide to the experimental procedure for the Stille coupling of 6-Bromo-triazolo[4,3-a]pyrimidine. It delves into the mechanistic underpinnings of the reaction, offers a detailed step-by-step protocol, and addresses critical safety considerations, particularly concerning the handling of organotin reagents.
Mechanistic Rationale: The Palladium Catalytic Cycle
The efficacy of the Stille coupling hinges on a well-defined catalytic cycle orchestrated by a palladium(0) complex.[9] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions. The process can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2][4]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the 6-Bromo-triazolo[4,3-a]pyrimidine. This step forms a square planar Pd(II) intermediate. The reactivity of organic halides in this step generally follows the trend I > Br > OTf >> Cl, making the bromo-substrate an excellent electrophile for this transformation.[1][4]
-
Transmetalation: The organostannane reagent (R'-SnBu₃) then exchanges its organic group (R') with the bromide on the palladium center. This is often the rate-determining step of the cycle.[3] The choice of the "non-transferable" groups on the tin atom is crucial; alkyl groups like butyl are typically used as they have a low migratory aptitude compared to the desired aryl, vinyl, or alkynyl groups.[2] Additives such as copper(I) iodide (CuI) can sometimes be used to accelerate this step.[7]
-
Reductive Elimination: The two organic fragments (the triazolopyrimidine and R') coupled on the palladium center are expelled, forming the new C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][4]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Safety First: Handling Organotin Reagents
CRITICAL WARNING: Organotin compounds are highly toxic and pose significant health risks.[1][10] They can be absorbed through the skin, inhalation, or ingestion, and target the central nervous system, immune system, and skin.[11][12] Trialkyltin compounds, such as the tributyltin reagents and byproducts in this protocol, are among the most hazardous.[10]
-
Engineering Controls: All manipulations involving organotin reagents must be performed in a certified chemical fume hood to prevent inhalation of vapors or dust.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear double gloves (nitrile or neoprene) and change them immediately upon contamination.[13]
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat must be worn and buttoned.
-
-
Waste Disposal: All organotin-contaminated waste (reagents, reaction mixtures, contaminated glassware, gloves, silica gel) is considered hazardous waste and must be disposed of according to institutional guidelines.[11] Never dispose of tin waste down the drain.
-
Spill Response: In case of a spill, evacuate the area. The cleanup should be performed by trained personnel using appropriate absorbent materials.[11]
-
First Aid: In case of skin contact, immediately wash the affected area with soap and copious amounts of water for at least 15 minutes and seek medical attention.[11][14] For eye contact, flush with water for 15 minutes and seek immediate medical attention.[11]
Detailed Experimental Protocol
This protocol provides a general framework for the Stille coupling of 6-Bromo-triazolo[4,3-a]pyrimidine with an aryl- or vinyltributylstannane. Reaction conditions may require optimization depending on the specific organostannane used.
Materials and Equipment
| Reagent/Material | Grade | Notes |
| 6-Bromo-triazolo[4,3-a]pyrimidine | Reagent Grade (≥95%) | Starting material. |
| Organostannane (e.g., Phenyltributylstannane) | Reagent Grade (≥95%) | Coupling partner (1.1 - 1.2 eq). |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Catalyst Grade | Common Pd(0) source (3-5 mol%). |
| Anhydrous N,N-Dimethylformamide (DMF) or Dioxane | Anhydrous, <50 ppm H₂O | Degas before use. |
| Potassium Fluoride (KF) | Anhydrous Powder | For aqueous workup to remove tin byproducts. |
| Ethyl Acetate, Hexanes | HPLC Grade | For extraction and chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. |
| Schlenk flask or sealed reaction vial | --- | For inert atmosphere reaction. |
| Magnetic stirrer and stir bar | --- | --- |
| Inert gas supply (Argon or Nitrogen) | High Purity | --- |
| TLC plates (Silica gel 60 F₂₅₄) | --- | For reaction monitoring. |
Step-by-Step Procedure
Caption: Experimental workflow for the Stille coupling procedure.
-
Preparation:
-
Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.
-
Degas the anhydrous solvent (DMF or Dioxane) by bubbling argon through it for 30 minutes prior to use.
-
-
Reaction Setup:
-
To the cooled Schlenk flask, add 6-Bromo-triazolo[4,3-a]pyrimidine (1.0 eq) and the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq, 5 mol%).
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.[15]
-
Add the degassed anhydrous solvent via syringe to dissolve the solids (e.g., 0.1 M concentration relative to the substrate).
-
-
Addition of Organostannane:
-
Using a syringe, add the organostannane reagent (1.2 eq) to the stirring reaction mixture. A slight color change may be observed.
-
-
Reaction Progression:
-
Immerse the flask in a preheated oil bath at the desired temperature (typically 80-100 °C).
-
Allow the reaction to stir for 6-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Workup and Removal of Tin Byproducts:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash it thoroughly with a saturated aqueous solution of potassium fluoride (KF) (2 x 50 mL). Stir the biphasic mixture vigorously for 30 minutes during each wash. This step is critical as the fluoride ions precipitate the tin byproducts (e.g., Bu₃SnF) as a solid, facilitating their removal.[15]
-
A white precipitate may form at the interface, which should be removed with the aqueous layer.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to afford the pure coupled product.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Optimization and Troubleshooting
| Parameter | Typical Conditions | Optimization Considerations |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | If reaction is slow, consider a more active catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., P(o-tol)₃, XPhos).[16] |
| Solvent | DMF, Dioxane, Toluene | Dioxane or toluene are often preferred for easier removal post-reaction. Ensure the solvent is rigorously anhydrous. |
| Temperature | 80 - 110 °C | Lower temperatures may increase selectivity but slow the reaction. Higher temperatures can lead to catalyst decomposition or side reactions. |
| Organostannane | 1.1 - 1.5 equivalents | Using a slight excess ensures complete consumption of the limiting bromide substrate. |
| Side Reactions | Homocoupling of the organostannane.[1][9] | This can occur if the reaction is too slow or the catalyst is not efficient. Optimizing the catalyst and temperature can mitigate this. |
| Low Yield | --- | Check for catalyst activity (use a fresh bottle), ensure anhydrous and oxygen-free conditions, and confirm the purity of starting materials. |
Conclusion
The Stille cross-coupling reaction is a highly effective method for the C-6 functionalization of the triazolo[4,3-a]pyrimidine scaffold. By following the detailed protocol and adhering strictly to the safety precautions outlined, researchers can efficiently synthesize diverse libraries of novel compounds. The key to success lies in maintaining an inert and anhydrous reaction environment, selecting an appropriate catalyst system, and performing a meticulous workup to remove toxic tin byproducts. This strategic application of palladium catalysis empowers drug development professionals to rapidly access new chemical matter for biological screening and advance the discovery of next-generation therapeutics.
References
- Stille reaction - Wikipedia.
- Stille Coupling - Chemistry LibreTexts. (2023).
- Stille Coupling | OpenOChem Learn.
- The Stille Reaction - Myers Group, Harvard University.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734.
- Townsend, L. B., et al. (1996). Palladium-Catalyzed Allylic Coupling of 1,2,3-Triazolo[4,5-d]pyrimidines (8-Azapurines). The Journal of Organic Chemistry, 61(18), 6199-6204.
- ORGANOTIN COMPOUNDS - CDC Stacks. (1976).
- Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) - National Academies.
- Stille Cross-Coupling - J&K Scientific LLC. (2025).
- Stille Coupling | NROChemistry.
- Hartwig, J. F., et al. (2013). Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. Nature Chemistry, 5(7), 607-612.
- Zhang, H., et al. (2009). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 74(4), 1699-1702.
- Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250.
- Yamaguchi, J., et al. (2022). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv.
- Thiel, O. R., et al. (2010). Palladium-catalyzed coupling of aldehyde-derived hydrazones: practical synthesis of triazolopyridines and related heterocycles. Angewandte Chemie International Edition, 49(45), 8395-8.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. University of Windsor.
- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
- Synthesis of the triazolopyrimidines 6 a. | Download Scientific Diagram - ResearchGate.
- Wolf, C., et al. (2003). Efficient Stille Cross-Coupling Reaction Using Aryl Chlorides or Bromides in Water. The Journal of Organic Chemistry, 68(26), 9913-9917.
- Al-Soud, Y. A., et al. (2009). Synthesis and antitumor activity of substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety. Bioorganic & Medicinal Chemistry Letters, 19(15), 4143-7.
- Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. (2017). International Journal of Chemical Studies.
- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC - NIH. (2022).
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - MDPI. (2024).
- 5-Bromo-1,2,4-triazolo[1,5-a]pyrimidine - ResearchGate.
- Synthesis of 1,2,4-triazolo[4,3-a]pyridines - Organic Chemistry Portal.
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC. (2020).
- Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][4][8]triazolopyrimidine Derivatives as Potential Anticancer Agents - MDPI. (2018).
- Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor | Request PDF - ResearchGate. (2025).
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.fr [fishersci.fr]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 6-Bromo-triazolo[4,3-a]pyrimidine as a Versatile Synthetic Intermediate
Application Notes & Protocols: 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine as a Versatile Synthetic Intermediate
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine (CAS No. 1019023-12-1). This heterocyclic compound is a valuable and highly reactive intermediate for the synthesis of complex molecular architectures. Due to the electron-deficient nature of the fused ring system, the bromine atom at the C6 position serves as an exceptionally versatile synthetic handle. This document details the core reactivity principles and provides field-proven, step-by-step protocols for its two primary applications: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. The causality behind experimental choices, self-validating protocol design, and troubleshooting insights are emphasized throughout.
Introduction: A Privileged Scaffold in Medicinal Chemistry
The[1][2][3]triazolo[4,3-a]pyrimidine ring system is a notable "privileged scaffold" in medicinal chemistry. As a purine isostere, its structure is recognized by a multitude of biological targets, leading to diverse pharmacological activities.[4] Derivatives have been investigated for anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4]
The strategic placement of a bromine atom at the 6-position transforms the core scaffold into a powerful synthetic intermediate. The electron-withdrawing character of the adjacent nitrogen atoms in both the pyrimidine and triazole rings significantly activates the C6-Br bond, making it an excellent leaving group for a variety of synthetic transformations. This allows for the systematic and modular construction of compound libraries, which is a cornerstone of modern drug discovery.[1]
Physicochemical Properties & Safety
A clear understanding of the physical properties and handling requirements is critical for successful and safe experimentation.
| Property | Data | Reference(s) |
| Compound Name | 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine | [5][6] |
| CAS Number | 1019023-12-1 | [6] |
| Molecular Formula | C₅H₃BrN₄ | [5] |
| Molecular Weight | 199.02 g/mol | [5] |
| Appearance | Typically an off-white to pale yellow solid | [7] |
| Purity | ≥96% | [7] |
| Hazard Statement | Irritant. Assumed to be harmful if swallowed, in contact with skin, or if inhaled. | [5] |
| Precautionary Measures | Handle in a well-ventilated fume hood. Wear appropriate PPE, including gloves, lab coat, and safety glasses. Avoid generating dust. | General Lab Safety |
Core Reactivity Principles
The utility of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine stems from two predictable and high-yielding reaction pathways at the C6 position. The choice between these pathways allows for the introduction of a vast array of functional groups.
Figure 1: Key synthetic pathways for 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine.
Application I: Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Rationale
The SNAr reaction is a powerful method for forming C-N, C-O, and C-S bonds. The mechanism is a two-step addition-elimination process.[8]
-
Addition: The nucleophile (e.g., an amine) attacks the electron-deficient C6 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity is restored by the expulsion of the bromide leaving group.
This reaction is highly effective on this scaffold because the nitrogen atoms of the fused rings provide strong resonance stabilization for the negative charge of the Meisenheimer complex. Such reactions often require heat to overcome the initial energy barrier of disrupting aromaticity.[8]
Protocol: Synthesis of 6-Amino-[1][2][3]triazolo[4,3-a]pyrimidine Derivatives
This protocol details a general procedure for the amination of the title compound. It is a self-validating workflow that includes reaction monitoring and product verification steps.
Figure 2: Step-by-step workflow for the S(N)Ar amination protocol.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine (1.0 equiv).
-
Reagent Addition: Add the desired amine nucleophile (1.2–1.5 equiv) followed by a suitable high-boiling polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP), DMF, or DMAc (approx. 0.1–0.2 M concentration).
-
Causality: High-boiling polar aprotic solvents are used to facilitate the reaction at elevated temperatures and to effectively solvate the ionic intermediates.[8]
-
-
Base Addition: Add a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) (2.0–3.0 equiv) or an inorganic base like potassium carbonate (K₂CO₃) (2.0 equiv).
-
Causality: The base is required to neutralize the HBr generated during the reaction, driving the equilibrium towards the product. An organic base like DIPEA is often preferred for its solubility in organic solvents.
-
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 120–150 °C. Stir for 4–24 hours.
-
Trustworthiness: The reaction progress must be monitored. Every 2-4 hours, take a small aliquot, dilute it with solvent, and spot it on a TLC plate against the starting material. Elute with an appropriate solvent system (e.g., 5-10% Methanol in DCM). A complete reaction is indicated by the full consumption of the starting bromide.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract the product with a suitable organic solvent like Ethyl Acetate (3x) or DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue should be purified by flash column chromatography on silica gel using a gradient elution (e.g., 0-10% Methanol in DCM) to afford the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.[9][10]
Application II: Palladium-Catalyzed Cross-Coupling Reactions
Mechanistic Rationale
Palladium-catalyzed cross-coupling is arguably the most powerful method for forming C-C bonds in modern organic synthesis. Reactions like the Suzuki-Miyaura coupling allow for the linkage of the C6 position to a wide range of aryl, heteroaryl, or alkyl groups.[11] The general catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C6-Br bond, forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, regenerating the Pd(0) catalyst and forming the final C-C bond.
Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling for 6-Aryl-[1][2][3]triazolo[4,3-a]pyrimidine Synthesis
This protocol provides a robust method for C-C bond formation using commercially available boronic acids.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial, add 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine (1.0 equiv), the arylboronic acid (1.1–1.5 equiv), and a base such as K₃PO₄ or K₂CO₃ (2.0–3.0 equiv).
-
Causality: An inorganic base is crucial for activating the boronic acid and facilitating the transmetalation step.[12]
-
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 equiv).
-
Causality: Pd(PPh₃)₄ is a pre-formed Pd(0) source. Pd(dppf)Cl₂, a Pd(II) precatalyst, is reduced in situ to the active Pd(0) species and the dppf ligand is robust, often leading to higher yields for challenging substrates.
-
-
Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1 or DMF/H₂O 4:1) to a concentration of 0.1 M. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes, or by using three freeze-pump-thaw cycles.
-
Trustworthiness: This step is critical. Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to reaction failure. A properly degassed system is a hallmark of a self-validating protocol.
-
-
Reaction Conditions: Heat the reaction mixture to 80–110 °C under an inert atmosphere for 2–12 hours. Microwave irradiation (e.g., 120 °C for 30-60 min) can significantly accelerate the reaction.[13]
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting bromide.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with Ethyl Acetate (3x). If a palladium precipitate (palladium black) is observed, it is advisable to filter the reaction mixture through a pad of Celite® before extraction.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the product structure and purity via ¹H NMR, ¹³C NMR, and LC-MS. Expect to see new signals in the aromatic region corresponding to the coupled boronic acid partner.[3][10]
Data Summary for Common Coupling Reactions
| Reaction Type | Typical Catalyst | Base | Solvent | Temp (°C) | Avg. Yield | Reference(s) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ / K₃PO₄ | Dioxane/H₂O | 80-110 | 60-95% | [11][12] |
| Sonogashira | PdCl₂(PPh₃)₂, CuI (cat.) | Et₃N / DIPEA | THF / DMF | 25-80 | 55-90% | N/A |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | NaOtBu / Cs₂CO₃ | Toluene / Dioxane | 80-110 | 65-98% | N/A |
(Yields are illustrative and highly dependent on the specific coupling partners)
Conclusion
6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine is a high-value synthetic intermediate whose reactivity is both potent and predictable. The C6-Br bond provides a reliable anchor point for diversification through either nucleophilic substitution or palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide offer robust and reproducible starting points for chemists aiming to leverage this scaffold in the synthesis of novel compounds for pharmaceutical, agrochemical, and materials science research.
References
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (n.d.). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
- Al-Warhi, T., et al. (2024).
- Al-Ostoot, F. H., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents.
- Yamamoto, K., et al. (2021). Directed nucleophilic aromatic substitution reaction. RSC Publishing. [Link]
- Sodero, A. C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.
- ResearchGate. (n.d.). Proposed mechanistic sequence for nucleophilic substitution of primary amines 1 or 5 with alkyl halides 2. [Link]
- Al-Ostoot, F. H., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Al-Salahat, K., et al. (2022).
- Giri, R., et al. (2022). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions.
- Vonesh, H. L., et al. (2021). Concerted Nucleophilic Aromatic Substitutions.
- Al-Tel, T. H., et al. (2022). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents.
- Aslam, S., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)
- ResearchGate. (2018). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]
- El-faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
- El-Damasy, A. K., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.
Sources
- 1. nbinno.com [nbinno.com]
- 2. rsc.org [rsc.org]
- 3. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
- 6. 1019023-12-1|this compound|BLD Pharm [bldpharm.com]
- 7. 6-Bromo[1,2,4]triazolo[1,5-a]pyridine | CymitQuimica [cymitquimica.com]
- 8. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Scale-Up Synthesis of 6-Bromo-triazolo[4,3-a]pyrimidine Derivatives: An Application Note and Protocol
Scale-Up Synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine Derivatives: An Application Note and Protocol
Introduction
The[1][2][3]triazolo[4,3-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antiviral, and kinase inhibitory properties. The strategic introduction of a bromine atom at the 6-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
This application note provides a comprehensive guide for the scale-up synthesis of 6-bromo-[1][2][3]triazolo[4,3-a]pyrimidine derivatives. Moving from bench-scale synthesis to kilogram-scale production presents unique challenges that require careful consideration of reaction parameters, safety protocols, and purification strategies. This document outlines a robust and scalable two-step synthetic route, starting from the commercially available 5-bromo-2-chloropyrimidine. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and discuss critical considerations for process optimization and safety at scale.
Synthetic Strategy: A Two-Step Approach
The overall synthetic strategy involves a two-step sequence:
-
Hydrazinolysis: Nucleophilic substitution of the C2-chloro group of 5-bromo-2-chloropyrimidine with hydrazine hydrate to form the key intermediate, 2-hydrazinyl-5-bromopyrimidine.
-
Cyclocondensation: Reaction of the hydrazinylpyrimidine intermediate with a suitable one-carbon electrophile, such as triethyl orthoformate or formic acid, to construct the fused triazole ring and yield the target 6-bromo-[1][2][3]triazolo[4,3-a]pyrimidine.
This approach is advantageous for scale-up due to the availability of starting materials, generally high-yielding steps, and the avoidance of hazardous reagents where possible.
Figure 1: Overall synthetic workflow for 6-bromo-[1][2][3]triazolo[4,3-a]pyrimidine.
Part 1: Synthesis of 2-Hydrazinyl-5-bromopyrimidine (Intermediate)
The formation of 2-hydrazinyl-5-bromopyrimidine is a critical step that requires careful control of reaction conditions to maximize yield and minimize the formation of impurities. The use of a large excess of hydrazine hydrate is common in literature procedures to drive the reaction to completion and avoid the formation of dimeric byproducts; however, this presents challenges on a larger scale regarding work-up and waste disposal. The following protocol has been optimized to reduce the excess of hydrazine hydrate while maintaining high conversion.
Protocol: Scale-Up Synthesis of 2-Hydrazinyl-5-bromopyrimidine
Materials and Equipment:
-
5-Bromo-2-chloropyrimidine
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (denatured)
-
Triethylamine
-
Jacketed glass reactor with overhead stirrer, temperature probe, and reflux condenser
-
Addition funnel
-
Filtration apparatus (e.g., Nutsche filter-dryer)
-
Vacuum oven
Procedure:
-
Reactor Setup: Set up a clean and dry jacketed glass reactor equipped with an overhead stirrer, temperature probe, and reflux condenser. Purge the reactor with an inert gas (e.g., nitrogen or argon).
-
Charge Reactants: Charge the reactor with 5-bromo-2-chloropyrimidine (1.0 eq) and ethanol (5-10 volumes). Begin agitation to form a slurry.
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Base Addition: Add triethylamine (1.0-1.2 eq) to the cold reaction mixture. The use of a base can help to neutralize the HCl generated during the reaction, which can improve the reaction rate and prevent the formation of hydrazine salts.
-
Hydrazine Addition: Slowly add hydrazine hydrate (1.5-2.0 eq) to the reaction mixture via an addition funnel over a period of 1-2 hours, ensuring the internal temperature is maintained below 10 °C. The controlled addition is crucial to manage the exotherm of the reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC) until the starting material is consumed.
-
Product Isolation: Upon completion, cool the reaction mixture to 0-5 °C to induce precipitation of the product.
-
Filtration and Washing: Filter the solid product using a Nutsche filter-dryer. Wash the filter cake with cold ethanol (2 x 2 volumes) and then with cold water (2 x 3 volumes) to remove any remaining salts and excess hydrazine.
-
Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Scale-Up Considerations and Causality:
-
Temperature Control: The reaction is exothermic. Maintaining a low temperature during the addition of hydrazine hydrate is critical to prevent runaway reactions and minimize the formation of byproducts. A jacketed reactor provides precise temperature control.
-
Stoichiometry: While a large excess of hydrazine hydrate can drive the reaction, it complicates the workup. Using a moderate excess (1.5-2.0 eq) in the presence of a base provides a good balance between reaction efficiency and ease of purification.
-
Solvent Selection: Ethanol is a good choice of solvent as it is relatively inexpensive, has a good safety profile, and allows for easy precipitation of the product upon cooling.
-
Work-up: Washing the product with cold ethanol and water is effective in removing unreacted starting materials and inorganic salts, yielding a product of sufficient purity for the next step.
Part 2: Cyclocondensation to form 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine
The final step involves the cyclization of the hydrazinyl intermediate to form the desired triazolopyrimidine ring. This can be achieved using various one-carbon electrophiles. Triethyl orthoformate is often preferred for its reactivity and the fact that the byproducts (ethanol and ethyl formate) are volatile and easily removed.
Protocol: Scale-Up Synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine
Materials and Equipment:
-
2-Hydrazinyl-5-bromopyrimidine
-
Triethyl orthoformate
-
Ethanol (anhydrous)
-
Jacketed glass reactor with overhead stirrer, temperature probe, and distillation head
-
Heating mantle or circulating oil bath
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reactor Setup: Set up a clean and dry jacketed glass reactor equipped with an overhead stirrer, temperature probe, and a distillation head.
-
Charge Reactants: Charge the reactor with 2-hydrazinyl-5-bromopyrimidine (1.0 eq) and triethyl orthoformate (3.0-5.0 eq). The excess triethyl orthoformate also serves as the reaction solvent.
-
Heating and Distillation: Heat the reaction mixture to reflux (typically 140-150 °C). The ethanol and ethyl formate generated during the reaction will begin to distill off.
-
Reaction Monitoring: Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 4-8 hours.
-
Solvent Removal: Once the reaction is complete, configure the reactor for vacuum distillation and remove the excess triethyl orthoformate under reduced pressure.
-
Product Crystallization: Cool the residue to room temperature. Add a suitable anti-solvent, such as heptane or a mixture of ethanol and water, to induce crystallization of the product.
-
Filtration and Washing: Filter the solid product and wash the filter cake with the crystallization solvent.
-
Drying: Dry the final product in a vacuum oven at 50-60 °C.
Scale-Up Considerations and Causality:
-
Reagent as Solvent: Using an excess of triethyl orthoformate as the solvent simplifies the reaction setup and drives the equilibrium towards the product by Le Chatelier's principle as the volatile byproducts are removed.
-
Reaction Temperature: A high reaction temperature is required to drive the cyclization. The use of a jacketed reactor with a high-temperature circulator is recommended for consistent heating.
-
Purification: Crystallization is an effective and scalable method for purifying the final product. The choice of crystallization solvent will depend on the specific derivatives being synthesized and should be optimized to maximize yield and purity. For large-scale operations, techniques like controlled cooling and seeding can improve crystal size distribution and filterability.[4]
Data Summary
| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Purity (%) |
| 1 | 5-Bromo-2-chloropyrimidine | Hydrazine hydrate, Triethylamine | Ethanol | 0-25 | 3-6 | 85-95 | >95 |
| 2 | 2-Hydrazinyl-5-bromopyrimidine | Triethyl orthoformate | Triethyl orthoformate | 140-150 | 4-8 | 80-90 | >98 |
Safety Considerations for Scale-Up
-
Hydrazine Hydrate: Hydrazine hydrate is toxic and a suspected carcinogen. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For kilogram-scale reactions, the use of a closed-system for transfers is highly recommended.
-
Brominated Compounds: Brominated organic compounds can be irritants and lachrymators. Avoid inhalation of dust and contact with skin and eyes.
-
Exothermic Reactions: The hydrazinolysis step is exothermic. Careful monitoring and control of the reaction temperature are essential to prevent a runaway reaction. The use of a jacketed reactor with a reliable cooling system is mandatory for scale-up.
-
Pressure Build-up: The cyclocondensation step generates volatile byproducts. Ensure the reaction setup is adequately vented to prevent pressure build-up.
Conclusion
The synthesis of 6-bromo-[1][2][3]triazolo[4,3-a]pyrimidine derivatives can be successfully scaled up by following the detailed protocols and considering the key process parameters outlined in this application note. Careful control of temperature, stoichiometry, and purification methods are paramount to achieving high yields and purity in a safe and reproducible manner. This versatile intermediate serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications, and the methodologies described herein provide a solid foundation for drug development professionals to advance their research from the laboratory to pilot plant scale.
References
- Google Patents. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
- JSS College of Arts, Commerce and Science. FINAL REPORT OF WORK DONE ON THE MINOR RESEARCH PROJECT Title SYNTHESIS OF 1-(5-BROMO-2-CHLOROPYRIMIDIN-4-YL) HYDRAZINE DERIVATI.
- ResearchGate. Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate.
- ResearchGate. Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?.
- Drug Development and Delivery. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Bromo-2-chloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
- 4. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
protocols for derivatization of 6-Bromo-triazolo[4,3-a]pyrimidine
An Application Guide to the Synthetic Derivatization of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine
Abstract
The[1][2][3]triazolo[4,3-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with diverse pharmacological activities. The strategic placement of a bromine atom at the C6-position provides a versatile synthetic handle for introducing a wide array of molecular complexity. This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, detailing robust and reproducible protocols for the derivatization of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine. We will explore palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, explaining the mechanistic rationale behind procedural choices and providing step-by-step protocols to empower your discovery programs.
Introduction: The Strategic Importance of the 6-Bromo Handle
The triazolopyrimidine nucleus is a recurring motif in biologically active molecules, recognized for its ability to mimic purine structures and interact with various biological targets.[4] The derivatization of this core is crucial for modulating properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion). 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine is an ideal starting material for library synthesis due to the C-Br bond's reactivity in a variety of high-yield transformations.
The electron-deficient nature of the pyrimidine ring, further influenced by the fused triazole, makes the C6-position susceptible to both metal-catalyzed cross-coupling and, under certain conditions, nucleophilic attack. This guide focuses on three primary classes of derivatization:
-
Suzuki-Miyaura Cross-Coupling for C-C bond formation.
-
Buchwald-Hartwig Amination for C-N bond formation.
-
Nucleophilic Aromatic Substitution (SNAr) for C-O and C-S bond formation.
The following sections provide not just the "how" but the "why," grounding each protocol in established chemical principles to ensure successful and intelligent application.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized centers. It is exceptionally valuable for synthesizing biaryl and heteroaryl-aryl structures, which are common in pharmaceutical agents.[5][6]
Principle of the Method
The reaction involves the palladium-catalyzed coupling of an organoboron species (boronic acid or ester) with an organohalide. The catalytic cycle, shown below, consists of three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7] The choice of catalyst, ligand, and base is critical for achieving high efficiency and yield.[8][9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation is highly effective for this transformation, significantly reducing reaction times from hours to minutes and often improving yields.[8][10]
Materials and Reagents
| Reagent | CAS No. | Supplier | Notes |
| 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine | (Varies) | Custom/Acquired | Substrate (1.0 eq) |
| Aryl/Heteroaryl Boronic Acid | (Varies) | Various | Coupling partner (1.2 - 1.5 eq) |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | Various | Catalyst (0.05 eq) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Various | Base (3.0 eq) |
| 1,4-Dioxane | 123-91-1 | Various | Solvent, HPLC Grade |
| Deionized Water | 7732-18-5 | In-house | Co-solvent |
| Ethyl Acetate | 141-78-6 | Various | Extraction Solvent |
| Brine | (Mixture) | In-house | Saturated NaCl solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Various | Drying Agent |
Step-by-Step Methodology
-
Reaction Setup: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine (e.g., 100 mg, 0.47 mmol, 1.0 eq).
-
Add Reagents: Sequentially add the aryl boronic acid (1.2 eq), potassium carbonate (3.0 eq), and Pd(PPh₃)₄ (5 mol%).
-
Add Solvents: Add 1,4-dioxane (4 mL) and deionized water (1 mL). The solvent should be degassed prior to use by bubbling with nitrogen or argon for 15-20 minutes to prevent catalyst oxidation.
-
Seal and Irradiate: Securely seal the vial with a cap. Place it in the microwave reactor. Irradiate the mixture at 120 °C for 20-30 minutes with stirring.
-
Reaction Monitoring: Progress can be monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-substituted product.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a transformation that is otherwise challenging.[3] This reaction has broad utility in synthesizing aryl amines, which are prevalent in pharmaceuticals.[11]
Principle of the Method
Similar to the Suzuki coupling, this reaction follows a palladium-catalyzed cycle.[12] The key steps involve the oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by a base to form an amido complex, and subsequent reductive elimination to form the C-N bond.[13] The choice of ligand is crucial; sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate the reductive elimination step, especially with less nucleophilic amines.[11]
Caption: Experimental workflow for Buchwald-Hartwig amination.
Protocol 2: Buchwald-Hartwig C-N Coupling
This protocol uses a standard catalyst/ligand system effective for a broad range of primary and secondary amines.
Materials and Reagents
| Reagent | CAS No. | Supplier | Notes |
| 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine | (Varies) | Custom/Acquired | Substrate (1.0 eq) |
| Primary or Secondary Amine | (Varies) | Various | Coupling partner (1.2 eq) |
| Tris(dibenzylideneacetone)dipalladium(0) | 51364-51-3 | Various | Catalyst precursor (0.02 eq) |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 564483-18-7 | Various | Ligand (0.04 eq) |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | Various | Base (1.4 eq), handle in glovebox |
| Toluene | 108-88-3 | Various | Solvent, Anhydrous |
Step-by-Step Methodology
-
Inert Atmosphere Setup: In a glovebox or under a stream of argon/nitrogen, add 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried reaction flask.
-
Catalyst Preparation: In a separate vial, dissolve Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) in anhydrous toluene (approx. 1 mL per 100 mg of substrate). Stir for 5 minutes until a homogeneous solution forms.
-
Reaction Initiation: Add the catalyst solution to the flask containing the substrate, amine, and base. Add additional anhydrous toluene to achieve a final concentration of approximately 0.1 M.
-
Heating: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 4-16 hours.
-
Reaction Monitoring: Monitor the reaction's completion by LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully quench by adding water (10 mL).
-
Extraction: Extract the mixture with ethyl acetate or dichloromethane (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution and purify the crude product by flash column chromatography to afford the desired 6-amino derivative.
Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis is versatile, direct SNAr offers a metal-free alternative for introducing strong nucleophiles. The electron-withdrawing character of the fused heterocyclic system activates the C6-position towards nucleophilic attack.[14][15]
Principle of the Method
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[16] A potent nucleophile attacks the carbon atom bearing the leaving group (bromide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15] The aromaticity of the ring is temporarily broken. In the second step, the leaving group is expelled, and aromaticity is restored. For this reaction to be efficient, the aromatic ring must be sufficiently electron-poor.[17]
Caption: The Addition-Elimination mechanism of SNAr.
Protocol 3: SNAr with Sodium Methoxide
This protocol details the synthesis of 6-methoxy-[1][2][3]triazolo[4,3-a]pyrimidine.
Materials and Reagents
| Reagent | CAS No. | Supplier | Notes |
| 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine | (Varies) | Custom/Acquired | Substrate (1.0 eq) |
| Sodium Methoxide (NaOMe), 25% in Methanol | 124-41-4 | Various | Nucleophile/Base (2.0 - 3.0 eq) |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Various | Anhydrous Solvent |
Step-by-Step Methodology
-
Reaction Setup: Dissolve 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Nucleophile Addition: Slowly add the sodium methoxide solution (2.5 eq) to the stirring solution at room temperature.
-
Heating: Heat the reaction mixture to 80 °C and stir for 2-6 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (50 mL).
-
Precipitation/Extraction: If a precipitate forms, collect it by vacuum filtration, wash with water, and dry. If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography if necessary.
Summary and Outlook
The protocols detailed in this guide represent foundational methods for the derivatization of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine. By leveraging Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution, researchers can rapidly access a vast chemical space. The choice of reaction depends on the desired bond construction (C-C, C-N, C-O, etc.) and the nature of the coupling partner. These methods are robust, scalable, and essential for modern medicinal chemistry and drug discovery efforts.
References
- Synthesis and antitumor activity of substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety.Bioorganic & Medicinal Chemistry Letters, 2009. [Link]
- Synthesis of the triazolopyrimidines.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Buchwald–Hartwig amin
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications.Journal of Chemical and Pharmaceutical Research, 2024. [Link]
- Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes.ChemRxiv, 2022. [Link]
- Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction.INIS-IAEA, 2022. [Link]
- Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.Bioorganic Chemistry, 2021. [Link]
- Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile.
- Adenosine A2A receptor.Wikipedia (Serbian), N/A. [Link]
- Buchwald-Hartwig Amin
- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.Beilstein Journal of Organic Chemistry, 2017. [Link]
- Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine...RSC Publishing, N/A. [Link]
- Nucleophilic Aromatic Substitution EXPLAINED!YouTube, 2023. [Link]
- Selective nucleophilic aromatic substitution to furnish pyrimidines...
- Buchwald-Hartwig Amin
- Concerted Nucleophilic Aromatic Substitution Reactions.PubMed Central, 2018. [Link]
- 16.7: Nucleophilic Aromatic Substitution.Chemistry LibreTexts, 2022. [Link]
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine...MDPI, 2021. [Link]
- Synthesis of New Functionalised Derivatives of[1][2][3]triazolo[4,3-a]Pyrimidine...
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.RSC Publishing, 2021. [Link]
- Synthesis and Structure of 6-Acetyl-2-Arylhydrazone Derivatives of Thiazolo[3,2-a]Pyrimidine.MDPI, 2023. [Link]
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).PubMed Central, 2021. [Link]
- Nucleophilic Aromatic Substitution of Heteroarenes.YouTube, 2018. [Link]
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|.YouTube, 2023. [Link]
- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
Sources
- 1. Synthesis and antitumor activity of substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
The Untapped Potential of Triazolo[4,3-a]pyrimidine Systems in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The[1][2][3]triazolo[4,3-a]pyrimidine scaffold, a fused nitrogen-rich heterocyclic system, is a cornerstone in medicinal chemistry, with a wealth of research focused on its diverse biological activities. However, its potential within materials science remains a largely unexplored frontier. This guide moves beyond the well-trodden path of pharmacology to illuminate the promising, yet nascent, applications of this versatile chemical architecture in the creation of novel functional materials. By examining its fundamental electronic and photophysical properties, drawing parallels with its more explored isomers, and providing detailed protocols, we aim to equip researchers with the foundational knowledge to pioneer the next generation of triazolo[4,3-a]pyrimidine-based materials for applications ranging from advanced sensors to optoelectronic devices.
Introduction: Beyond the Bioactive Paradigm
Nitrogen-containing heterocycles are fundamental building blocks in both pharmaceutical and materials sciences. While the biological significance of triazolo[4,3-a]pyrimidines is well-established, their inherent electronic and structural features suggest a significant, yet underutilized, potential for materials science applications.[2][4] The fused ring system creates a unique electronic landscape, characterized by a π-deficient pyrimidine ring fused to a π-excessive triazole ring. This electronic dichotomy, coupled with the ability to readily modify the core structure with various functional groups, opens avenues for tuning key material properties such as charge transport, light absorption, and emission.
Computational studies, primarily using Density Functional Theory (DFT), have begun to shed light on the electronic structure, stability, and UV-Vis absorption properties of these compounds.[2][5] These theoretical investigations provide a solid foundation for predicting their behavior in solid-state applications and guide the rational design of new materials. This document will synthesize these theoretical insights with experimental data from related systems to build a case for the exploration of triazolo[4,3-a]pyrimidines in materials science and provide actionable protocols for their synthesis and characterization.
Core Physicochemical Properties and Their Implications for Materials Science
The suitability of a molecular scaffold for materials applications is dictated by its fundamental physicochemical properties. For triazolo[4,3-a]pyrimidines, these properties can be rationally tuned through synthetic modification.
Electronic and Photophysical Properties
Theoretical and experimental studies have shown that triazolopyrimidine derivatives typically exhibit strong UV-Vis absorption in the 250–400 nm range, which can be attributed to π-π* electronic transitions within the fused heterocyclic core.[2][6] The precise absorption and emission characteristics are highly dependent on the nature and position of substituents on the scaffold.
While extensive photophysical data for the [4,3-a] isomer is limited, its close structural isomer,[1][2][3]triazolo[1,5-a]pyrimidine, has been shown to possess high fluorescence quantum yields.[7] This suggests that with appropriate molecular design, triazolo[4,3-a]pyrimidines could also be developed into efficient light-emitting materials. The introduction of electron-donating or withdrawing groups can modulate the HOMO-LUMO energy gap, thereby tuning the emission color and efficiency.
Table 1: Calculated Electronic Properties of Representative Triazolo[4,3-a]pyrimidine Derivatives
| Compound | Substituent(s) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted Max Absorption (nm) | Reference |
| TP-1 | 7-methyl | -6.54 | -1.23 | 5.31 | ~280 | [2] |
| TP-2 | 3-amino-7-propyl | -5.89 | -0.98 | 4.91 | ~310 (redshifted) | [2] |
| TP-3 | 5-oxo derivative | -6.78 | -1.55 | 5.23 | ~295 | [2] |
Note: These values are illustrative and derived from DFT calculations. Experimental values may vary.
Electrochemical Behavior
Cyclic voltammetry studies on related triazolopyrimidine systems have demonstrated their ability to undergo reversible or quasi-reversible redox processes.[8][9][10] The oxidation and reduction potentials are critical parameters for designing materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The electrochemical stability of the triazolo[4,3-a]pyrimidine core is a key advantage for ensuring the longevity and performance of such devices. By understanding the electrochemical behavior, researchers can design molecules with appropriate energy levels to facilitate efficient charge injection and transport.
Potential Applications in Materials Science
Based on their inherent properties, triazolo[4,3-a]pyrimidine systems present several exciting opportunities for materials science research.
Fluorescent Probes and Chemosensors
The nitrogen-rich core of the triazolo[4,3-a]pyrimidine scaffold provides multiple coordination sites for metal ions. This, combined with the potential for high fluorescence, makes these compounds excellent candidates for the development of selective and sensitive chemosensors. For instance, the isomeric[1][2][3]triazolo[1,5-a]pyrimidine system has been successfully utilized to create a fluorescent probe for the specific detection of Fe³⁺ ions.[7][11] A similar design strategy could be applied to the [4,3-a] isomer.
The sensing mechanism would likely involve the coordination of the target analyte to the nitrogen atoms of the heterocyclic core, leading to a change in the electronic structure and a corresponding modulation of the fluorescence output (e.g., quenching or enhancement).
Diagram 1: Proposed Mechanism for a Triazolo[4,3-a]pyrimidine-based Chemosensor
Caption: Analyte binding modulates the fluorescence of the triazolo[4,3-a]pyrimidine core.
Organic Light-Emitting Diodes (OLEDs)
The development of stable and efficient blue emitters remains a significant challenge in OLED technology. The wide energy gap of the unsubstituted triazolo[4,3-a]pyrimidine scaffold suggests its potential as a host material or as a core for blue-emitting fluorophores. Through judicious substitution, the emission wavelength can be fine-tuned across the visible spectrum. The high thermal stability often associated with such fused heterocyclic systems is another critical advantage for OLED applications, ensuring device longevity.
Experimental Protocols
The following protocols provide a starting point for the synthesis and characterization of novel triazolo[4,3-a]pyrimidine-based materials.
Protocol 1: General Synthesis of 7-Aryl-5-methyl-[1][2][3]triazolo[4,3-a]pyrimidines
This protocol describes a common synthetic route to access the triazolo[4,3-a]pyrimidine core.
Rationale: This multi-component reaction provides a straightforward and efficient method to construct the core scaffold with opportunities for diversification at multiple positions.
Materials:
-
3-Amino-1,2,4-triazole derivative
-
Substituted aromatic aldehyde
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the 3-amino-1,2,4-triazole derivative (1.0 eq.), the aromatic aldehyde (1.0 eq.), and ethyl acetoacetate (1.1 eq.) in a minimal amount of ethanol.
-
Add a catalytic amount of glacial acetic acid (approximately 10% v/v).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure triazolo[4,3-a]pyrimidine derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram 2: Synthetic Workflow for Triazolo[4,3-a]pyrimidine Derivatives
Caption: A streamlined workflow for the synthesis of triazolo[4,3-a]pyrimidines.
Protocol 2: Photophysical Characterization
This protocol outlines the steps to evaluate the fundamental photophysical properties of a synthesized triazolo[4,3-a]pyrimidine derivative.
Rationale: Understanding the absorption and emission properties is the first step in assessing a compound's suitability for optoelectronic or sensing applications.
Materials:
-
Synthesized triazolo[4,3-a]pyrimidine compound
-
Spectroscopic grade solvents (e.g., Dichloromethane, Acetonitrile, Toluene)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation: Prepare a stock solution of the compound in a chosen solvent at a concentration of approximately 1 mM. From this stock, prepare a series of dilutions to a final concentration of ~1-10 µM for fluorescence measurements and ~10-50 µM for UV-Vis absorption measurements.
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum of the sample solution from 200 nm to 800 nm.
-
Identify the wavelength of maximum absorption (λ_max).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).
-
-
Fluorescence Spectroscopy:
-
Excite the sample at its λ_max and record the emission spectrum.
-
Identify the wavelength of maximum emission (λ_em).
-
Determine the Stokes shift (difference in nm or cm⁻¹ between λ_max and λ_em).
-
-
Fluorescence Quantum Yield (Φ_F) Measurement:
-
Use a well-characterized fluorescence standard with a known quantum yield and similar absorption/emission range (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard. Ensure the absorbance is below 0.1 to avoid inner filter effects.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Conclusion and Future Outlook
The triazolo[4,3-a]pyrimidine scaffold represents a promising but underexplored platform for the development of novel functional materials. While the current body of research is heavily skewed towards its biological applications, the foundational electronic and structural characteristics, supported by computational studies, strongly suggest its potential in materials science. The key to unlocking this potential lies in a systematic investigation of the structure-property relationships that govern its photophysical and electrochemical behavior. By applying the principles and protocols outlined in this guide, researchers can begin to explore this exciting new frontier, potentially leading to the development of next-generation sensors, emitters for OLEDs, and other advanced functional materials.
References
- Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. (URL not provided in search results)
- Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. Journal of Molecular Structure. [Link]
- Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Journal of Chemical Reviews. [Link]
- Electrochemical Properties of Fused Pyrimidine-Triazole Heterocyclic Molecules as Novel Drug Candidates. Turkish Journal of Pharmaceutical Sciences. [Link]
- Study of the electrochemical redox characteristics of some triazolopyrimidines. International Journal of Physical Sciences. [Link]
- Electrochemical Properties of Fused Pyrimidine-Triazole Heterocyclic Molecules as Novel Drug Candid
- Electrochemical Properties of Fused Pyrimidine-Triazole Heterocyclic Molecules as Novel Drug Candid
- The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. PMC. [Link]
- Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted[1][2][3]Triazolo[4,3-c]. Molecules. [Link]
- A novel[1][2][3]triazolo[1,5-a]pyrimidine derivative as a fluorescence probe for specific detection of Fe3+ ions and application in cell imaging.
- Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidines to develop functionalized ligands to target adenosine receptors. RSC Publishing. [Link]
- Design, synthesis, biological evaluation and computational study of novel triazolo [4,3-a]pyrazin analogues.
- Electronic Absorption Spectra of Some Triazolopyrimidine Derivatives.
- A novel[1][2][3]triazolo[1,5-a]pyrimidine derivative as a fluorescence probe for specific detection of Fe3+ ions and applic
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jchemrev.com [jchemrev.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academicjournals.org [academicjournals.org]
- 9. Electrochemical Properties of Fused Pyrimidine-Triazole Heterocyclic Molecules as Novel Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrochemical Properties of Fused Pyrimidine-Triazole Heterocyclic Molecules as Novel Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel [1,2,4]triazolo[1,5-a]pyrimidine derivative as a fluorescence probe for specific detection of Fe3+ ions and application in cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with 6-Bromo-triazolo[4,3-a]pyrimidine
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 6-Bromo-triazolo[4,3-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental challenges. The triazolopyrimidine core, being an electron-deficient N-heterocycle, presents unique challenges that require careful optimization of reaction conditions.
Troubleshooting Guide (Q&A)
This section addresses specific failure modes in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: No reaction or trace conversion of starting material.
Q: I've set up my Suzuki reaction with 6-Bromo-triazolo[4,3-a]pyrimidine, but after several hours (or overnight), LC-MS and TLC analysis shows only starting material. What's going wrong?
A: This is a common and frustrating issue, often pointing to a problem with one of the three key steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[1] For an electron-deficient substrate like 6-Bromo-triazolo[4,3-a]pyrimidine, the most likely culprits are inefficient oxidative addition or catalyst inhibition.
Potential Causes & Solutions:
-
Inactive Catalyst: The Pd(0) active species may not be forming or is being deactivated.
-
Explanation: Many protocols use a stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) that must be reduced in situ to the active Pd(0) state.[2] If this reduction is inefficient, the catalytic cycle never begins. Alternatively, the Lewis basic nitrogen atoms in your triazolopyrimidine substrate can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[3][4]
-
Solutions:
-
Switch to a Pd(0) Source: Use a catalyst that is already in the active Pd(0) state, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[2] This eliminates the need for in situ reduction.
-
Use a Precatalyst Designed for Heterocycles: Modern Buchwald precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) are designed to release the active Pd(0) species cleanly and efficiently, and are often more resistant to inhibition by N-heterocycles.[4]
-
Increase Catalyst Loading: As a straightforward test, increase the catalyst loading from a typical 1-2 mol% to 5 mol%. If you see some product formation, it's a strong indicator of a catalyst activity issue.
-
-
-
Inefficient Oxidative Addition: The C-Br bond of your substrate is not being broken and inserted into the palladium center.
-
Explanation: While the electron-deficient nature of the triazolopyrimidine ring generally makes the C-Br bond more reactive towards oxidative addition, the choice of ligand is critical.[5] A ligand that is not sufficiently electron-donating will not make the Pd(0) center "electron-rich" enough to attack the C-Br bond effectively.
-
Solutions:
-
Use Electron-Rich, Bulky Ligands: Switch from standard ligands like PPh₃ to more sophisticated biaryl phosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos, or N-heterocyclic carbene (NHC) ligands.[4][6] These ligands increase the electron density on the palladium, promoting the oxidative addition step.[6]
-
-
-
Problematic Base or Solvent Combination: The conditions are not suitable for activating the boronic acid.
-
Explanation: The base plays a crucial role in activating the boronic acid for the transmetalation step.[7][8] An inappropriate base may not be strong enough, or it might have poor solubility in your chosen solvent, leading to a stalled reaction.
-
Solutions:
-
Screen Different Bases: If you are using a relatively mild base like Na₂CO₃, try a stronger base such as K₃PO₄ or Cs₂CO₃. These are often more effective, particularly in heterocyclic couplings.[9]
-
Ensure Proper Solvent System: A mixture of an aprotic organic solvent (like 1,4-dioxane, THF, or toluene) with a small amount of water is often necessary to solubilize the inorganic base and facilitate the reaction.[10][11] If using an anhydrous base like K₃PO₄, a small amount of water can be beneficial.[5]
-
-
Issue 2: Low yield of the desired product with significant side products.
Q: My reaction works, but I'm getting a low yield (<30%) of my desired coupled product. I'm also seeing other major peaks in the LC-MS, primarily one with a mass corresponding to the starting material minus bromine (M-Br+H) and another corresponding to a dimer of my boronic acid.
A: This indicates that while the catalytic cycle is turning over, it's being diverted into non-productive pathways. The two side products you've identified—hydrodehalogenation and boronic acid homocoupling—are classic culprits in Suzuki reactions.
Potential Causes & Solutions:
-
Hydrodehalogenation (Protodebromination): Your starting material is being reduced instead of coupled.
-
Explanation: This occurs when a palladium-hydride (Pd-H) species forms in the reaction. This Pd-H can reductively eliminate with your substrate's aryl group, replacing the bromine with a hydrogen atom.[2][4] Sources of the hydride can be the solvent (e.g., alcohols), the base, or even the phosphine ligand itself.[12] N-heterocyclic halides are particularly susceptible to this side reaction.[4]
-
Solutions:
-
Avoid Protic Solvents: If you are using solvents like methanol or isopropanol, switch to aprotic alternatives like 1,4-dioxane, toluene, or THF.[4][12]
-
Change the Base: Some bases are more prone to generating hydride species. If using an alkoxide base, switch to a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄).[4]
-
Optimize the Ligand: Use bulkier ligands (e.g., XPhos, SPhos) that can accelerate the desired reductive elimination of the product over the undesired hydrodehalogenation pathway.[4]
-
-
-
Boronic Acid Homocoupling (Glaser Coupling): Your boronic acid is reacting with itself to form a biaryl byproduct.
-
Explanation: This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling of the boronic acid.[9][13] It can also occur if the transmetalation step is slow, allowing the boronic acid more time to undergo this undesired pathway.
-
Solutions:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed before use (e.g., by sparging with argon or nitrogen for 20-30 minutes, or by several freeze-pump-thaw cycles). Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[9]
-
Use High-Purity Reagents: Use fresh, high-purity boronic acid. Older boronic acids can sometimes contain impurities that promote homocoupling.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources, which can be more sensitive to oxygen.[9]
-
-
Issue 3: Reaction is sluggish and stalls before completion.
Q: My reaction starts well, and I can see product forming, but it seems to stop after reaching 40-50% conversion, even after extended reaction times. What could be causing this?
A: A stalling reaction typically points to catalyst decomposition or inhibition over the course of the reaction.
Potential Causes & Solutions:
-
Catalyst Decomposition (Palladium Black): The active Pd(0) catalyst is precipitating out of solution as inactive palladium black.
-
Explanation: This is a common failure mode, especially at higher temperatures or with certain ligands. The formation of palladium black is often visible as a black precipitate in the reaction flask. Ligandless Pd(0) is unstable and will agglomerate.
-
Solutions:
-
Use More Robust Ligands: Switch to bulky biaryl phosphine ligands (Buchwald-type) or N-heterocyclic carbene (NHC) ligands. These form more stable complexes with palladium, preventing precipitation.[14]
-
Lower the Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time.[9]
-
Check Reagent Purity: Impurities in solvents or reagents can sometimes poison the catalyst, leading to decomposition.[15]
-
-
-
Product Inhibition: The coupled product itself may be inhibiting the catalyst.
-
Explanation: In some cases, the desired product can be a better ligand for the palladium catalyst than the starting materials or the phosphine ligand. This is particularly true for certain N-heterocycles. The product essentially "poisons" the catalyst, preventing it from completing further cycles.
-
Solutions:
-
Use a Ligand with Stronger Binding Affinity: Employing a strongly coordinating ligand, like a bidentate ligand (e.g., Xantphos, dppf) or a bulky monodentate ligand (e.g., XPhos), can help prevent the product from displacing it from the palladium center.
-
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is the best starting point for 6-Bromo-triazolo[4,3-a]pyrimidine?
A1: For challenging electron-deficient N-heterocycles, a robust catalyst system is recommended from the start. A highly reliable starting point is a second-generation Buchwald precatalyst like XPhos Pd G2 (2-5 mol%) with a strong inorganic base like K₃PO₄ (2-3 equivalents) in a 1,4-dioxane/water (e.g., 10:1) solvent system at 80-100 °C.[16] Pd(PPh₃)₄ can also be effective but may be more prone to decomposition.[17][18]
Q2: How important is the purity of the boronic acid?
A2: It is critically important. Boronic acids can undergo decomposition upon storage, leading to the formation of anhydrides (boroxines) and other impurities. This can affect the stoichiometry and introduce protic impurities that lead to side reactions. It is recommended to use fresh, high-purity boronic acids or to purify them before use if their quality is in doubt. Using the more stable pinacol boronate esters (Bpin) can also circumvent many of these issues.[2]
Q3: Can microwave irradiation be used to improve the reaction?
A3: Absolutely. Microwave-assisted synthesis is an excellent technique for Suzuki couplings, especially with pyrimidine-like substrates.[17][19] Microwave heating can dramatically reduce reaction times (from hours to minutes) and often improves yields by minimizing the time for side reactions and catalyst decomposition to occur.[16][20] A typical starting condition would be 100-150 °C for 15-40 minutes.[17][21]
Q4: My boronic acid is electron-deficient. Does this require special conditions?
A4: Yes. The transmetalation step is generally slower for electron-deficient boronic acids. To accelerate this step, you may need to use a stronger base (Cs₂CO₃ or K₃PO₄), a more electron-rich ligand to promote catalysis, or a higher reaction temperature.[22]
Data & Protocols
Table 1: Recommended Starting Conditions for Suzuki Coupling
| Parameter | Recommendation | Rationale |
| Substrate | 6-Bromo-triazolo[4,3-a]pyrimidine | Electron-deficient N-heterocycle |
| Boronic Acid | Aryl- or Heteroaryl-B(OH)₂ | 1.2 - 1.5 equivalents |
| Catalyst | XPhos Pd G2 or Pd(PPh₃)₄ | 2-5 mol%. Robust for N-heterocycles.[16] |
| Base | K₃PO₄ or Cs₂CO₃ | 2-3 equivalents. Strong, effective base.[23] |
| Solvent | 1,4-Dioxane / H₂O (10:1) | Good for solubilizing both organic and inorganic reagents.[17][23] |
| Temperature | 80 - 100 °C (Conventional) or 120-150 °C (Microwave) | Balances reaction rate and catalyst stability.[21] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent boronic acid homocoupling.[9] |
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol is a robust starting point for the Suzuki coupling of 6-Bromo-triazolo[4,3-a]pyrimidine.
-
Vessel Preparation: To an oven-dried microwave vial or Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-triazolo[4,3-a]pyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Seal the vessel and thoroughly purge with argon or nitrogen for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., XPhos Pd G2, 2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 10:1 ratio, to achieve a final concentration of ~0.1 M with respect to the limiting reagent) via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block at 90 °C (or in a microwave reactor set to 130 °C for 20 minutes).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[22]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-triazolo[4,3-a]pyrimidine.
Visualizations
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]
Troubleshooting Workflow for Failed Reactions
Caption: A decision tree for troubleshooting failed Suzuki reactions.
References
- Benchchem. Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles.
- Benchchem. Technical Support Center: Suzuki Couplings of Bromopyrimidines.
- MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Benchchem. Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives.
- Reddit. Diagnosing issues with a failed Suzuki coupling?.
- Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Organic Chemistry Portal. Suzuki Coupling.
- Benchchem. how to avoid dehalogenation side reactions in Suzuki coupling.
- ResearchGate. Synthesis of the triazolopyrimidines 6 a.
- ResearchGate. Palladium(II) Triazolylidene/Phosphine Complex as an Efficient Catalyst for Suzuki–Miyaura Coupling Reactions in Water.
- ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
- Benchchem. troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
- ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.
- Benchchem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- ChemRxiv. Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes.
- Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?.
- Wikipedia. Suzuki reaction.
- Reddit. Struggling with Suzuki Reaction.
- National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- MDPI. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles.
- ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- Heriot-Watt Research Portal. Synthesis of 6-aryl-2,4-diamino-pyrimidines and triazines using palladium catalysed Suzuki cross-coupling reactions.
- ResearchGate. Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions.
- Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- ResearchGate. Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction.
- ResearchGate. Effect of solvent on the Suzuki reaction.
- ResearchGate. Suzuki-Miyaura conditions for C-6 reaction of 8.
- ResearchGate. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- ACS Publications. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
- ResearchGate. Palladium supported on Halloysite-triazolium salts as catalyst for ligand free Suzuki cross-coupling in water under microwave irradiation.
- PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives.
- RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
- YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl).
- ResearchGate. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. Available from: [https://www.researchgate.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 20. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Amination of 6-Bromo-triazolo[4,3-a]pyrimidine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 6-amino-[1][2][3]triazolo[4,3-a]pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. The[1][2][3]triazolo[4,3-a]pyrimidine core is a key pharmacophore found in numerous biologically active molecules, making its functionalization a critical step in many discovery programs.[4][5]
The palladium-catalyzed Buchwald-Hartwig amination is the premier method for forming the C-N bond at the 6-position of the triazolopyrimidine ring system.[3][6] However, as a heteroaromatic halide with multiple nitrogen atoms, 6-Bromo-triazolo[4,3-a]pyrimidine presents unique challenges that can lead to low yields, side product formation, and reproducibility issues. This guide provides in-depth, experience-driven answers to common problems encountered during this transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when aminating 6-Bromo-triazolo[4,3-a]pyrimidine compared to a simple aryl bromide?
A1: The primary challenges stem from the substrate's electronic nature and structural complexity. The triazolopyrimidine ring system contains multiple nitrogen atoms which can act as ligands, potentially coordinating to the palladium catalyst and inhibiting its activity.[7] Furthermore, this specific scaffold can be susceptible to a base or thermally-induced Dimroth rearrangement, converting the desired[1][2][3]triazolo[4,3-a]pyrimidine into the more thermodynamically stable[1][2][3]triazolo[1,5-a]pyrimidine isomer.[8][9] Careful optimization is required to favor the desired amination pathway over these competing processes.
Q2: Why is a Buchwald-Hartwig amination preferred over a classical Nucleophilic Aromatic Substitution (SNAr)?
A2: The triazolopyrimidine ring, while containing electron-withdrawing nitrogen atoms, is not sufficiently electron-deficient to readily undergo SNAr with a wide range of amine nucleophiles under mild conditions. The Buchwald-Hartwig reaction is far more versatile, employing a palladium catalyst to couple the aryl halide with the amine under conditions that tolerate a much broader array of functional groups and amine coupling partners, including less nucleophilic anilines and sterically hindered secondary amines.[1][10]
Troubleshooting and Optimization Guide
Problem 1: My reaction yield is low or I'm observing no product formation.
This is the most common issue and can be traced back to several root causes. A systematic approach is crucial for diagnosis.
Caption: Troubleshooting workflow for low-yield amination reactions.
Detailed Solutions:
-
Catalyst System Selection: The choice of ligand is paramount for success with heteroaryl halides.[11] Traditional ligands like BINAP can be effective, but modern, sterically hindered, electron-rich biarylphosphine ligands often provide superior results in terms of reaction rate and yield.[12] The use of palladium precatalysts (e.g., Buchwald G3 or G4 Palladacycles) is highly recommended over generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[2] Precatalysts ensure the efficient and reliable formation of the active catalytic species, leading to more reproducible outcomes.[2]
-
Base and Solvent: The base not only facilitates the deprotonation of the amine but also influences the catalyst's activity and stability. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often the first choice.[13] However, if your substrate has base-sensitive functional groups, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ should be screened, potentially requiring higher temperatures.[10] The solvent must be anhydrous and thoroughly degassed, as both water and oxygen can deactivate the palladium catalyst. Toluene and 1,4-dioxane are common choices.[14]
-
Amine as Inhibitor: Since amines can themselves act as ligands, they can sometimes inhibit the catalyst. It may be beneficial to use a slightly higher ligand-to-palladium ratio (e.g., 1.5:1 or 2:1) to counteract this effect.[2]
Problem 2: Significant formation of side products is observed.
The two most common side products are the hydrodehalogenated starting material (6-H-triazolo[4,3-a]pyrimidine) and the rearranged 6-amino-[1][2][3]triazolo[1,5-a]pyrimidine isomer.
-
Hydrodehalogenation: This occurs when the bromo group is replaced by a hydrogen atom. This side reaction is often mediated by palladium hydride species that can form during the catalytic cycle.[15]
-
Solution: Ensure your reagents, particularly the amine and base, are free of moisture. Using a strong, non-coordinating base like LHMDS can sometimes suppress this pathway. Additionally, screening different ligands can identify one that favors reductive elimination over competing pathways.
-
-
Dimroth Rearrangement: The [4,3-a] scaffold can rearrange to the more stable [1,5-a] isomer under the reaction conditions.
-
Solution: This rearrangement is often promoted by heat and strong bases. If you suspect rearrangement is occurring (confirmable by LC-MS and NMR), try running the reaction at a lower temperature for a longer period. Screening a weaker base (e.g., K₂CO₃) may also minimize this isomerization.[9]
-
Problem 3: How do I choose the optimal catalyst system to start with?
For a novel amination on this scaffold, starting with a proven, high-activity catalyst system is key to saving time. We recommend screening a small set of modern ligands and precatalysts.
Table 1: Recommended Starting Conditions for Screening
| Component | Recommendation | Rationale & Reference |
| Palladium Source | BrettPhos Pd G3 or RuPhos Pd G3 (1-2 mol%) | G3 precatalysts provide rapid, clean generation of the active Pd(0) catalyst and are highly effective for heteroaryl substrates.[2][7] |
| Ligand | BrettPhos, RuPhos, or SPhos (1-2 mol%) | These bulky biarylphosphine ligands are well-documented to accelerate the key steps in the catalytic cycle for challenging substrates.[12][16][17] |
| Base | NaOtBu (1.5 - 2.0 equiv.) | A strong base that is effective for a wide range of primary and secondary amines.[10][13] |
| Solvent | Toluene or 1,4-Dioxane (Anhydrous, Degassed) | Standard, effective solvents for Buchwald-Hartwig reactions.[14] |
| Temperature | 100 °C | A good starting temperature that balances reaction rate with potential side reactions. Adjust as needed based on monitoring.[10] |
The Catalytic Cycle: Understanding the "Why"
A grasp of the reaction mechanism helps in rational troubleshooting. The Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
-
Oxidative Addition: The active L-Pd(0) catalyst inserts into the C-Br bond of the 6-Bromo-triazolo[4,3-a]pyrimidine to form a Pd(II) complex. Bulky, electron-rich ligands accelerate this rate-limiting step.[17]
-
Amine Binding & Deprotonation: The amine coordinates to the Pd(II) center, and the base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the desired 6-amino product and regenerating the active L-Pd(0) catalyst, which re-enters the cycle.[3]
General Experimental Protocol
Note: This is a generalized starting point. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the Palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%), the phosphine ligand (if not using a precatalyst, e.g., RuPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.5 mmol).
-
Add Reagents: Add the 6-Bromo-triazolo[4,3-a]pyrimidine (1.0 mmol) and the desired amine (1.2 mmol).
-
Add Solvent: Add anhydrous, degassed solvent (e.g., Toluene, 5-10 mL).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
By systematically applying these troubleshooting principles and starting with a robust set of initial conditions, you can significantly increase the success rate for the amination of this valuable heterocyclic core.
References
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
- Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- ResearchGate. (n.d.). Buchwald‐Hartwig amination of (hetero)aryl halides with secondary amines.
- ResearchGate. (n.d.). Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines.
- ResearchGate. (n.d.). Synthesis of the triazolopyrimidines 6a.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry.
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress.
- El-Gazzar, A. R. B. A., et al. (2009). Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[1][2][3]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[1][2][3]triazine Derivatives. Molecules, 14(1), 223-235.
- Fors, B. P., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 15(21), 5574–5577.
- ResearchGate. (n.d.). Synthesis of Amino Derivatives of Triazolopyrimidine.
- Bozzo, C., et al. (2015). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 20(10), 17862–17887.
- Gildner, P. G., et al. (2010). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 12(11), 2562–2565.
- National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents.
- MDPI. (n.d.). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors.
- Chen, G., et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 49(10), 2262–2274.
- ResearchGate. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
- MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles.
- Shirude, P. S., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 25(15), 4096-4106.
- Bar-Yehuda, S., et al. (2013). Synthesis of novel pyrido[3,2-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives: potent and selective adenosine A3 receptor antagonists. Archiv der Pharmazie, 346(10), 736-45.
- Shirude, P. S., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 25(15), 4096-4106.
- Al-Ostath, A., et al. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 30(27), 3097-3121.
- ResearchGate. (n.d.). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
- Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441.
- Jaleel, M., et al. (2018). Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. Journal of Medicinal Chemistry, 61(17), 7733–7746.
- Royal Society of Chemistry. (2022). Excited-state palladium-catalysed reductive alkylation of imines: scope and mechanism. Chemical Science.
- ResearchGate. (n.d.). Triazolopyrimidine compounds and its biological activities.
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 16. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Bromo-triazolo[4,3-a]pyrimidine
Welcome to the technical support center for the synthesis of 6-Bromo-triazolo[4,3-a]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important heterocyclic compound. Our goal is to provide practical, experience-driven advice to help you troubleshoot and optimize your experimental outcomes.
Introduction to the Synthesis
The synthesis of 6-Bromo-triazolo[4,3-a]pyrimidine typically proceeds via the cyclization of 2-hydrazinyl-5-bromopyrimidine with a one-carbon synthon, most commonly formic acid. While seemingly straightforward, this reaction is often accompanied by the formation of several side products that can complicate purification and reduce yields. Understanding the underlying mechanisms of these side reactions is crucial for successful synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My reaction has produced a mixture of two isomeric products. How can I identify them and favor the formation of the desired 6-Bromo-triazolo[4,3-a]pyrimidine?
Answer:
This is the most common issue encountered in this synthesis. The formation of an isomeric byproduct is due to a well-documented phenomenon known as the Dimroth rearrangement.[1][2] The initially formed, kinetically favored 6-Bromo-[1][3][4]triazolo[4,3-a]pyrimidine can rearrange under the reaction conditions to the thermodynamically more stable 6-Bromo-[1][3][4]triazolo[1,5-a]pyrimidine.
Mechanism of Dimroth Rearrangement:
The rearrangement is often facilitated by acidic or basic conditions and involves a ring-opening of the pyrimidine ring, followed by rotation and re-cyclization.[1]
Troubleshooting Steps:
-
Reaction Conditions Optimization:
-
Temperature: Lowering the reaction temperature can often suppress the rearrangement. While the initial cyclization may be slower, it can significantly reduce the formation of the [1,5-a] isomer.
-
Reaction Time: Monitor the reaction progress closely by TLC or LC-MS. Prolonged reaction times, even at lower temperatures, can lead to an increase in the rearranged product.
-
pH Control: The Dimroth rearrangement can be catalyzed by both acids and bases.[2] Since the reaction is typically carried out in formic acid, the acidic conditions can promote the rearrangement. While challenging to alter the primary reagent, minimizing excess acidity where possible or using milder cyclizing agents could be explored.
-
-
Product Identification:
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the two isomers. The chemical shifts of the protons and carbons in the pyrimidine and triazole rings will differ significantly. Specifically, 1H-15N HMBC experiments can unambiguously differentiate between the [4,3-a] and [1,5-a] regioisomers.[5]
-
Melting Point: The two isomers generally exhibit different melting points.[2]
-
Data Summary: Differentiating Isomers
| Feature | 6-Bromo-[1][3][4]triazolo[4,3-a]pyrimidine | 6-Bromo-[1][3][4]triazolo[1,5-a]pyrimidine |
| Kinetic/Thermodynamic | Kinetic Product | Thermodynamic Product |
| Formation Favored by | Milder conditions, shorter reaction times | Harsher conditions, longer reaction times |
| Distinguishing Analytical Technique | ¹H-¹⁵N HMBC NMR | ¹H-¹⁵N HMBC NMR |
Visualizing the Dimroth Rearrangement:
Caption: The Dimroth rearrangement pathway.
FAQ 2: My final product is contaminated with a significant amount of starting material (2-hydrazinyl-5-bromopyrimidine). How can I drive the reaction to completion?
Answer:
Incomplete cyclization is another common hurdle. This can be due to several factors, including insufficient heating, inadequate reaction time, or deactivation of the starting material.
Troubleshooting Steps:
-
Reaction Parameters:
-
Temperature and Time: Ensure the reaction is heated to a sufficient temperature for an adequate duration. The cyclization in formic acid often requires reflux temperatures. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Excess Reagent: Using a moderate excess of formic acid can help drive the reaction to completion.
-
-
Purity of Starting Material:
-
Ensure the 2-hydrazinyl-5-bromopyrimidine is pure. Impurities may interfere with the reaction. The starting material can be sourced from various chemical suppliers.
-
-
Work-up and Purification:
-
Extraction: Differences in the polarity and acidity/basicity of the starting material and the product can be exploited during aqueous work-up. The triazolopyrimidine product is less basic than the hydrazinylpyrimidine starting material.
-
Chromatography: If unreacted starting material persists, column chromatography is an effective method for separation. A gradient elution with a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) can be employed.
-
Experimental Protocol: Driving the Cyclization to Completion
-
To a solution of 2-hydrazinyl-5-bromopyrimidine (1.0 eq) in formic acid (10-20 eq), heat the mixture at reflux (typically 100-110 °C).
-
Monitor the reaction by TLC (e.g., 1:1 ethyl acetate/hexanes) every hour.
-
Upon completion (disappearance of the starting material spot), cool the reaction to room temperature.
-
Carefully pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
FAQ 3: I am observing a side product that appears to have lost the bromine atom. What is causing this dehalogenation and how can I prevent it?
Answer:
Debromination is a potential side reaction, particularly if the reaction is carried out under harsh conditions or in the presence of certain reagents. The C-Br bond on the pyrimidine ring can be susceptible to cleavage.
Troubleshooting Steps:
-
Avoid Reductive Conditions: Ensure that no reducing agents are inadvertently introduced into the reaction.
-
Control Reaction Temperature: Excessive heat can sometimes promote dehalogenation. Stick to the optimal temperature required for cyclization.
-
Alternative Hydrogen Source: In some cases, solvents like DMF in the presence of a trialkylamine can act as a hydrogen source for dehalogenation, though this is less common in this specific synthesis.[6]
-
Purification: If a debrominated impurity is formed, it can often be separated from the desired product by column chromatography due to the difference in polarity and molecular weight.
Visualizing Potential Side Reactions:
Caption: Overview of main and side reactions.
FAQ 4: My product seems to be degrading during work-up or storage. What are the stability considerations for 6-Bromo-triazolo[4,3-a]pyrimidine?
Answer:
While generally stable, the triazolopyrimidine ring system can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. The bromo-substituent may also be prone to nucleophilic substitution if strong nucleophiles are present.
Troubleshooting Steps:
-
Neutral Work-up: During the work-up, it is advisable to neutralize the reaction mixture promptly and avoid prolonged exposure to strong acids or bases.
-
Storage: Store the purified product in a cool, dry, and dark place. For long-term storage, an inert atmosphere (nitrogen or argon) is recommended to prevent slow degradation.
-
Avoid Strong Nucleophiles: Be mindful of subsequent reaction steps. If the next step involves strong nucleophiles, they may react with the bromo-substituent.
Summary of Potential Side Products and Their Identification
| Side Product | Potential Cause | Suggested Analytical Method for Identification |
| 6-Bromo-[1][3][4]triazolo[1,5-a]pyrimidine | Dimroth Rearrangement (heat, acid/base) | NMR (¹H, ¹³C, ¹⁵N), LC-MS, Melting Point |
| 2-hydrazinyl-5-bromopyrimidine | Incomplete reaction | TLC, LC-MS, NMR |
| [1][3][4]triazolo[4,3-a]pyrimidine | Debromination (harsh conditions) | LC-MS (mass difference of Br), NMR |
| Hydrolysis Products | Exposure to strong acid/base, especially at high temperatures | LC-MS, IR (presence of C=O or OH groups) |
References
- A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (n.d.).
- Base-catalyzed Dimroth rearrangement mechanism of compound (6). (n.d.).
- Dimroth rearrangement. (2023). In Wikipedia.
- The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. (2021). SpringerLink.
- A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2022).
- Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. (2014).
- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2021).
- Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. (2022).
- Differentiation between[1][3][4]triazolo[1,5-a] pyrimidine and[1][3][4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. (2010). PubMed.
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2019).
- 6-Bromo[1][3][4]triazolo[4,3-a]pyrimidine. (n.d.).
- Novel[3][4][7]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. (2020). PubMed.
- Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. (2024). Bentham Science.
- SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2023).
- Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[1][3][4]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[1][3][4]triazine Derivatives. (2001).
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
- Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. (2018).
- Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. (2024). Universitas Pendidikan Indonesia.
- Catalyst-free dehalogenation of 5-bromopyrimidine derivatives using DMF/trialkylamine as the hydrogen source. (2018). Hilaris Publisher.
Sources
- 1. 6-BROMO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE [sobekbio.com]
- 2. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Bromo[1,2,4]triazolo[1,5-a]pyridine | CymitQuimica [cymitquimica.com]
- 4. Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'-3'-dideoxythymidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Dehalogenation of 6-Bromo-triazolo[4,3-a]pyrimidine
Introduction
Welcome to the technical support center for the dehalogenation of 6-Bromo-triazolo[4,3-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are working with this important heterocyclic scaffold. The removal of the bromine atom from the 6-position is a critical transformation for accessing the parent triazolo[4,3-a]pyrimidine core or for late-stage functionalization studies. While seemingly straightforward, this reaction can present several challenges, including incomplete conversion, catalyst poisoning, and reproducibility issues.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to synthesize technical accuracy with field-proven insights, explaining the causality behind experimental choices to help you overcome common hurdles and achieve reliable, high-yielding results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the dehalogenation of 6-Bromo-triazolo[4,3-a]pyrimidine.
Question 1: My catalytic hydrogenation is slow or incomplete. What are the primary causes and how can I resolve this?
Answer:
A stalled or incomplete reaction is the most common issue. The cause often lies with the catalyst's activity, which can be compromised by several factors related to the unique structure of the triazolopyrimidine core.
Core Insight: The Challenge of N-Heterocycles The triazolo[4,3-a]pyrimidine scaffold contains multiple nitrogen atoms. These nitrogen atoms, particularly the lone pairs, can strongly coordinate to the surface of palladium catalysts. This coordination can act as a poison, blocking the active sites required for the catalytic cycle and hindering the reaction.[1][2] The product, triazolo[4,3-a]pyrimidine, can also act as an inhibitor, sometimes more strongly than the starting material, leading to a reaction that slows down significantly over time.[2][3]
Troubleshooting Steps & Solutions:
-
Catalyst Quality and Loading:
-
Cause: The Pd/C catalyst may be old or have reduced activity due to improper storage or previous exposure to poisons.
-
Solution: Always use a fresh, high-quality catalyst from a reputable supplier. Increase the catalyst loading (e.g., from 5 mol% to 10 mol% Pd) to provide more active sites. Sometimes, a different type of catalyst, like Pearlman's catalyst (Pd(OH)₂/C), can be more effective for N-heterocycles as it is often more robust against amine poisoning.[4]
-
-
Hydrogen Gas Delivery:
-
Cause: Insufficient hydrogen availability is a frequent culprit, especially in setups using a hydrogen balloon.
-
Solution: Ensure the system is properly purged of air. Before introducing hydrogen, apply a vacuum to the flask and backfill with an inert gas (like Argon or Nitrogen) at least three times. When using a balloon, ensure it is well-inflated and the needle is not clogged.[4] For more stubborn reactions, switching to a Parr shaker or a similar hydrogenation apparatus that allows for positive hydrogen pressure (e.g., 3-4 bar or ~50 psi) can dramatically increase the reaction rate.[5]
-
-
Solvent Choice:
-
Cause: The solvent can influence catalyst activity and substrate solubility.
-
Solution: Protic solvents like methanol or ethanol are excellent choices as they are good solvents for the substrate and help with protonolysis steps in the mechanism. If catalyst poisoning is severe, adding a small amount of a weak acid like acetic acid can sometimes help by protonating the nitrogen heterocycle, reducing its ability to coordinate to the palladium surface.[4] However, be mindful that this can affect other acid-sensitive functional groups in the molecule.
-
-
Presence of Inhibitors:
-
Cause: Trace impurities in your starting material or solvent (e.g., sulfur compounds, other amines) can act as potent catalyst poisons.[6]
-
Solution: Ensure your 6-Bromo-triazolo[4,3-a]pyrimidine is of high purity. Use high-purity or HPLC-grade solvents for the reaction.
-
Question 2: I'm observing unexpected side products. What are they and how can I prevent their formation?
Answer:
While hydrodebromination is typically a clean reaction, side products can arise, usually from over-reduction or catalyst-mediated degradation, although this is less common for this specific scaffold.
Common Side Reactions:
-
Ring Hydrogenation:
-
Cause: Under harsh conditions (high pressure, high temperature, highly active catalysts like Rhodium or Ruthenium), the pyrimidine or even the triazole ring can be partially or fully reduced.[7] Palladium is generally less aggressive for ring reduction compared to other platinum group metals.
-
Prevention: Stick to milder conditions. Use Pd/C at room temperature and moderate hydrogen pressure (1-4 atm). Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
-
Hydrodehalogenation of Other Halogens:
-
Cause: If your molecule contains other halogen atoms (Cl, I), they may also be reduced. The general reactivity order for hydrogenolysis is I > Br > Cl > F.[8][9]
-
Prevention: Selective debromination in the presence of a chlorine atom is usually feasible under standard Pd/C hydrogenation conditions.[10] If you need to preserve an iodine atom, this reaction is not suitable.
-
Question 3: The reaction works, but the yields are not reproducible. What factors should I control more tightly?
Answer:
Reproducibility issues in heterogeneous catalysis often stem from the difficulty in keeping all parameters identical between runs.
Key Factors for Reproducibility:
-
Catalyst Dispensing: Pd/C is a non-homogenous solid. Ensure you are weighing it accurately and that the material is uniformly mixed before taking a sample. For small-scale reactions, creating a slurry of the catalyst in the reaction solvent and dispensing a known volume can sometimes be more reproducible than weighing a tiny amount of solid.
-
Stirring Rate: The reaction is mass-transfer limited, meaning the rate depends on how fast hydrogen gas can dissolve into the liquid and reach the catalyst surface. The stirring must be vigorous enough to ensure the catalyst powder is fully suspended and the gas-liquid interface is constantly renewed. A vortex should be visible.
-
Temperature Control: While often run at "room temperature," ambient temperature can fluctuate. For critical reactions, using a temperature-controlled reaction block or water bath will ensure consistency.
-
Hydrogen Purging: The efficiency of removing oxygen from the reaction vessel is crucial. Standardize your vacuum/backfill procedure (e.g., "3 cycles of vacuum to 100 mTorr, backfilled with Argon") for every run.
Frequently Asked Questions (FAQs)
Q1: What is the best general method for dehalogenating 6-Bromo-triazolo[4,3-a]pyrimidine?
A1: Catalytic hydrogenation using Palladium on carbon (Pd/C) with hydrogen gas (H₂) is the most common and generally effective method.[11] An excellent alternative that avoids the need for pressurized hydrogen gas cylinders is catalytic transfer hydrogenation .[12][13][14]
| Method | Hydrogen Source | Catalyst | Typical Conditions | Pros | Cons |
| Catalytic Hydrogenation | H₂ gas (balloon or pressure vessel) | 10% Pd/C | MeOH or EtOH, Room Temp, 1-4 atm H₂ | Clean, high-yielding, simple workup | Requires H₂ gas handling, potential for catalyst poisoning |
| Transfer Hydrogenation | Ammonium formate (HCOONH₄) or Formic acid/Triethylamine | 10% Pd/C | MeOH or EtOH, Reflux | No H₂ gas needed, often faster, less sensitive to some poisons | Requires higher temp, more reagents to remove during workup |
Q2: Can you explain the mechanism of Pd/C catalyzed debromination?
A2: The reaction occurs on the surface of the palladium catalyst and follows a generally accepted catalytic cycle:
-
Activation of Hydrogen: Molecular hydrogen (H₂) adsorbs onto the palladium surface and undergoes dissociative chemisorption to form two palladium-hydride (Pd-H) species.[15]
-
Oxidative Addition: The 6-Bromo-triazolo[4,3-a]pyrimidine (Ar-Br) adsorbs onto the catalyst surface. The C-Br bond undergoes oxidative addition to a Pd(0) active site, forming an Ar-Pd(II)-Br intermediate.[16]
-
Reductive Elimination: The palladium-hydride species transfers a hydride to the Ar-Pd(II)-Br intermediate. This is followed by reductive elimination, which forms the new C-H bond in the product (Ar-H) and H-Br. The Pd(0) active site is regenerated, allowing the cycle to continue.[15][16]
Caption: Simplified Pd/C Catalytic Cycle for Debromination.
Q3: What safety precautions are necessary for catalytic hydrogenation?
A3: Safety is paramount.
-
Flammability: Hydrogen gas is extremely flammable. Always work in a well-ventilated fume hood, away from any ignition sources. Palladium on carbon, especially when dry and saturated with hydrogen, can be pyrophoric (ignite spontaneously in air).
-
Catalyst Handling: Never add dry Pd/C catalyst to a flammable solvent like methanol in the open air. Add the solvent to the reaction flask first, flush the flask with inert gas, and then add the catalyst. Alternatively, wet the catalyst with a small amount of water or the reaction solvent before adding it to the flask.
-
Filtration: After the reaction, the catalyst must be filtered carefully. A common safe practice is to filter the reaction mixture through a pad of Celite®. The Celite pad, while still wet with solvent, should never be allowed to dry in the open. It should be quenched by carefully and slowly adding water to it in a separate container within the fume hood.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation (H₂ Balloon)
Caption: Standard Catalytic Hydrogenation Workflow.
Materials:
-
6-Bromo-triazolo[4,3-a]pyrimidine (1.0 eq)
-
10% Palladium on Carbon (10% w/w of starting material, or ~5-10 mol% Pd)
-
Methanol (or Ethanol), HPLC grade
-
Round-bottom flask with a stir bar
-
Septum
-
Vacuum/Inert Gas line
-
Hydrogen balloon with needle assembly
Procedure:
-
Setup: To a round-bottom flask containing a magnetic stir bar, add 6-Bromo-triazolo[4,3-a]pyrimidine (e.g., 200 mg, 1.0 mmol).
-
Solvent Addition: Add methanol (e.g., 10 mL) to dissolve the starting material.
-
Purging: Seal the flask with a septum. Carefully insert a needle connected to a vacuum/inert gas line. Place the flask under vacuum for 1-2 minutes, then backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: While maintaining a positive pressure of inert gas, quickly remove the septum and add the 10% Pd/C catalyst (e.g., 20 mg). Reseal the flask immediately.
-
Hydrogenation: Purge the system one last time with the vacuum/inert gas cycle. Evacuate the flask and then carefully introduce hydrogen gas from the balloon.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully purge the flask with inert gas again to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional methanol. Caution: Do not allow the catalyst on the Celite to dry. Quench the Celite pad with water immediately after filtration.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further if necessary.
References
- Transfer Hydrodehalogenation of Aryl Halides Mediated by [Pd(IPr*)(cinnamyl)Cl] - ACS Medicinal Chemistry Letters, 2025.
- Hydro(Deutero)dehalogenation of Aryl Bromides by Water as a Reductant and a Hydrogen Source - Synfacts, 2023.
- Transfer hydrodehalogenation of aryl halides accelerated by a saturated sodium acet
- Technical Support Center: Preventing Dehalogenation in Palladium-C
- Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade - N
- Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts - ResearchG
- Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage - Organic Chemistry Portal.
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - N
- Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry.
- Failed Hydrogenation using H2 gas and Pd/C c
- Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison - ResearchG
- how to avoid dehalogenation side reactions in Suzuki coupling - BenchChem.
- Mild and general procedure for Pd/C–Catalyzed hydrodechlorination of aromatic chlorides - ResearchG
- Hydrogenation of pyrrole derivatives - Part V.
- Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes - Master Organic Chemistry.
- Rate and Stereoselectivity Changes During Hydrogenation of n-Heterocycles - ResearchG
- The Art of Heterogenous Catalytic Hydrogen
- The Art of Heterogeneous Catalytic Hydrogen
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Transfer Hydrodehalogenation of Aryl Halides Mediated by [Pd(IPr*)(cinnamyl)Cl] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transfer hydrodehalogenation of aryl halides accelerated by a saturated sodium acetate aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01949D [pubs.rsc.org]
stability of 6-Bromo-triazolo[4,3-a]pyrimidine in acidic media
Technical Support Center: 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine
A Guide to Understanding and Managing Stability in Acidic Media
Welcome to the technical support center for 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter stability challenges, particularly in acidic environments. As a Senior Application Scientist, I have compiled this resource to provide not only troubleshooting solutions but also a deeper understanding of the underlying chemical principles governing the stability of this heterocyclic system. Our goal is to empower you to anticipate potential issues, design robust experiments, and interpret your results with confidence.
I. Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns regarding the handling and stability of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine in acidic conditions.
Q1: My analytical results for 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine are inconsistent when using an acidic mobile phase for HPLC. What could be the cause?
A1: Inconsistent analytical results, such as shifting retention times, new peak appearances, or a decrease in the main peak area over time, are often indicative of on-column degradation. The 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine scaffold is known to be susceptible to acid-catalyzed rearrangement. The primary cause is likely the Dimroth rearrangement, an isomerization process that is common for this class of heterocycles in acidic environments.[1][4] This rearrangement leads to the formation of the more thermodynamically stable isomer, 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine.
Q2: What is the Dimroth rearrangement and why is it a concern for my compound?
A2: The Dimroth rearrangement is a well-documented isomerization of many nitrogen-containing heterocyclic systems.[1][4] In the case of the[1][2][3]triazolo[4,3-a]pyrimidine core, the reaction proceeds via an acid-catalyzed ring-opening of the pyrimidine ring, followed by rotation and subsequent ring-closure to form the more stable[1][2][3]triazolo[1,5-a]pyrimidine isomer.[1] This is a significant concern as it leads to the formation of a new chemical entity, which can compromise the purity, efficacy, and safety profile of your active pharmaceutical ingredient (API). The rate of this rearrangement is dependent on factors such as pH, temperature, and the nature of substituents on the ring system.[1]
Q3: Besides the Dimroth rearrangement, are there other degradation pathways I should be aware of in acidic media?
A3: Yes, while the Dimroth rearrangement is the most prominent degradation pathway, other acid-catalyzed reactions can occur, albeit typically under more forcing conditions. These include:
-
Hydrolysis of the Bromo Substituent: Although generally stable, prolonged exposure to strong acidic conditions and elevated temperatures can lead to the hydrolysis of the C-Br bond, resulting in the formation of 6-hydroxy-[1][2][3]triazolo[4,3-a]pyrimidine.
-
Pyrimidine Ring Opening: Under harsh acidic conditions (e.g., concentrated acids, high temperatures), the pyrimidine ring can undergo irreversible cleavage, leading to a variety of smaller, more polar degradation products.
It is crucial to conduct forced degradation studies to identify all potential degradation products under relevant stress conditions.[5][6][7][8][9]
Q4: How can I minimize the degradation of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine during my experiments?
A4: To minimize degradation, consider the following preventative measures:
-
pH Control: Maintain the pH of your solutions as close to neutral as possible. If an acidic pH is required for your experiment (e.g., HPLC mobile phase), use the mildest acidic conditions that achieve the desired outcome.
-
Temperature Control: Perform experiments at controlled room temperature or below, as elevated temperatures can accelerate the rate of degradation.
-
Time Limitation: Prepare solutions fresh and analyze them promptly. Avoid long-term storage of the compound in acidic solutions.
-
Solvent Choice: If possible, use aprotic solvents or solvent systems with low water content to minimize hydrolysis.
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the analysis and handling of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Appearance of a new, closely eluting peak in HPLC that grows over time. | Dimroth rearrangement to 6-Bromo-[1][3]triazolo[1,5-a]pyrimidine. | 1. Confirm Isomer Formation: Collect the new peak and characterize it by LC-MS/MS and NMR. The mass will be identical to the parent compound. 1H-15N HMBC NMR experiments are particularly useful for distinguishing between the two isomers.[10] 2. Modify HPLC Method: If separation is poor, optimize the mobile phase (e.g., change organic modifier, adjust pH slightly towards neutral if possible) or try a different column chemistry (e.g., phenyl-hexyl). |
| Peak tailing or broadening for the main analyte peak. | 1. On-column degradation: The compound may be degrading during its transit through the column. 2. Secondary silanol interactions: Basic nitrogen atoms in the heterocyclic core can interact with residual silanol groups on the silica-based column packing material.[11] 3. Column Overload: Injecting too high a concentration of the analyte.[12] | 1. Reduce Analysis Time: Use a shorter column or a faster flow rate to minimize the residence time on the column. 2. Use a Deactivated Column: Employ an end-capped column or a column with a different base material (e.g., hybrid silica, polymeric). 3. Mobile Phase Modifier: Add a small amount of a competitive base (e.g., triethylamine) to the mobile phase to block active silanol sites. 4. Reduce Sample Concentration: Inject a more dilute sample to check for overload effects.[3] |
| Loss of total peak area (poor mass balance) in stability studies. | Formation of highly polar or non-UV active degradation products that are not retained or detected by the current analytical method. | 1. Use a Universal Detector: Employ a detector such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector. 2. Modify Gradient: Start the HPLC gradient with a lower percentage of organic solvent to retain highly polar compounds. 3. LC-MS Analysis: Use LC-MS to search for potential degradation products that may not have a strong UV chromophore. |
| Precipitation of the compound in acidic aqueous media. | The protonated form of the compound may have lower solubility than the free base. | 1. Co-solvent: Add a water-miscible organic solvent (e.g., acetonitrile, methanol, DMSO) to the aqueous medium to increase solubility. 2. pH Adjustment: Carefully adjust the pH to the highest possible value that is still within the required experimental range. |
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for conducting forced degradation studies and for the routine analysis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine.
Protocol 1: Forced Degradation Study in Acidic Media
Objective: To identify potential degradation products of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine under acidic stress conditions.
Materials:
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)
-
HPLC grade water
-
HPLC grade acetonitrile
-
Class A volumetric flasks
-
pH meter
-
HPLC-UV/PDA system
-
LC-MS/MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To a 10 mL volumetric flask, add 1 mL of the stock solution.
-
Add 5 mL of 0.1 M HCl.
-
Keep the flask at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent volume of 0.1 M NaOH, and dilute with mobile phase to a final concentration of approximately 10 µg/mL.
-
Analyze the samples by HPLC-UV/PDA and LC-MS/MS.
-
-
Repeat with Harsher Conditions (if necessary): If less than 5-10% degradation is observed, repeat the experiment using 1 M HCl or by increasing the temperature.[7][8]
-
Data Analysis:
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a robust HPLC method capable of separating 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
Time (min) %B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the parent compound)
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to prove the stability-indicating nature of the method.
IV. Visualizations
Degradation Pathway
The primary degradation pathway of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine in acidic media is the Dimroth rearrangement.
Caption: Proposed mechanism of the acid-catalyzed Dimroth rearrangement.
Experimental Workflow
A typical workflow for investigating the stability of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine.
Caption: Workflow for forced degradation study and analysis.
V. References
-
The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. (2021). PMC. Available at: [Link]
-
Troubleshooting HPLC- Tailing Peaks. (2014). Restek. Available at: [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International. Available at: [Link]
-
Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. (2025). uHPLCs. Available at: [Link]
-
HPLC Troubleshooting Guide. Available at: [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]
-
Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. Available at: [Link]
-
A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. ResearchGate. Available at: [Link]
-
Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product. Available at: [Link]
-
Stability Indicating Forced Degradation Studies. RJPT. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
Postulated mechanism of the Dimroth rearrangement under basic conditions in the imidazo[1,2-a]pyrimidine ring. ResearchGate. Available at: [Link]
-
LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PMC. Available at: [Link]
-
A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. ResearchGate. Available at: [Link]
-
Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR. RSC Publishing. Available at: [Link]
-
Synthesis of[1][2][3]-triazolo[1,5-a]pyrimidines by Dimroth rearrangement of[1][2][3]-triazolo[4,3-a]pyrimidines: A theoretical and NMR study. ResearchGate. Available at: [Link]
-
Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR. ResearchGate. Available at: [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. Available at: [Link]
-
Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. (2010). European Journal of Chemistry. Available at: [Link]
-
LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway. (2021). PubMed. Available at: [Link]
-
Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. ResearchGate. Available at: [Link]
-
Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. (2010). PubMed. Available at: [Link]
-
Discovery of[1][2][12]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. PMC. Available at: [Link]
-
Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). ResearchGate. Available at: [Link]
Sources
- 1. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blogs | Restek [discover.restek.com]
- 3. uhplcs.com [uhplcs.com]
- 4. researchgate.net [researchgate.net]
- 5. ijrpp.com [ijrpp.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar Triazolo[4,3-a]pyrimidine Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with polar triazolo[4,3-a]pyrimidine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the unique purification challenges presented by this important class of heterocyclic compounds. The inherent polarity of these molecules, often due to the presence of hydroxyl, amino, or other hydrogen-bonding functional groups, can lead to complications in standard purification protocols such as column chromatography and recrystallization. This resource is designed to provide both foundational knowledge and practical, field-proven solutions to these challenges.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Column Chromatography Issues
Question 1: My polar triazolo[4,3-a]pyrimidine derivative is streaking badly on a silica gel column and I'm getting poor separation. What's happening and how can I fix it?
Answer: Streaking on silica gel is a common issue with polar compounds, especially those containing basic nitrogen atoms, which are characteristic of the triazolopyrimidine scaffold. This phenomenon is often caused by strong, non-ideal interactions between the polar functional groups of your compound and the acidic silanol groups on the surface of the silica gel. This can lead to slow elution, broad peaks, and poor separation from polar impurities.
Here are several strategies to mitigate this issue:
-
Deactivate the Silica Gel: The acidity of silica gel can be a major contributor to streaking. You can deactivate the silica by preparing a slurry of the silica gel in your starting eluent and adding 1-2% of a basic modifier like triethylamine or ammonia solution. This will neutralize the acidic sites on the silica surface, leading to sharper peaks and improved elution.[1]
-
Modify the Mobile Phase:
-
For Basic Compounds: Add a small amount (0.1-1%) of a basic modifier such as triethylamine or pyridine to your mobile phase. This will compete with your compound for binding to the acidic sites on the silica gel, thus improving peak shape.
-
For Acidic Compounds: If your compound has acidic functional groups, adding a small amount of acetic acid or formic acid to the mobile phase can help to improve peak shape.
-
Highly Polar Solvents: For very polar compounds that do not move from the baseline even in 100% ethyl acetate, you can use more aggressive solvent systems. A common strategy is to use a mixture of dichloromethane and methanol, with a small percentage of ammonium hydroxide in the methanol (e.g., 10% NH4OH in MeOH). You can then use 1-10% of this methanolic ammonia solution in dichloromethane as your eluent.[2]
-
-
Consider Alternative Stationary Phases: If modifying the mobile phase doesn't resolve the issue, you may need to switch to a different stationary phase.
-
Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds. It is available in neutral, acidic, and basic forms, allowing you to choose the one that is most compatible with your compound.
-
Florisil: This is a magnesium silicate-based adsorbent that is less acidic than silica gel and can be effective for the separation of some polar compounds.[2]
-
Question 2: My polar triazolo[4,3-a]pyrimidine is eluting at the solvent front on my C18 reverse-phase column, even with a highly aqueous mobile phase. How can I get it to retain?
Answer: This is a classic problem for highly polar compounds in reverse-phase (RP) chromatography. Your compound has a higher affinity for the polar mobile phase than the non-polar C18 stationary phase, resulting in little to no retention. Here are some effective solutions:
-
Use a Polar-Embedded or Polar-Endcapped Column: These types of RP columns have stationary phases that are modified to increase their polarity. This allows for better retention of polar analytes, even in highly aqueous mobile phases.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the separation of very polar compounds.[3][4] In HILIC, you use a polar stationary phase (like silica, diol, or amide-bonded silica) with a mobile phase that is high in organic solvent (typically acetonitrile) and contains a small amount of water.[3][4] The water forms a layer on the stationary phase, and your polar analyte partitions into this layer, leading to retention. The elution is then achieved by increasing the water content in the mobile phase.
-
Mixed-Mode Chromatography: This technique uses stationary phases that have both reverse-phase and ion-exchange functionalities.[5][6] This allows for the simultaneous separation of polar, non-polar, and ionizable compounds in a single run.[5][7] The selectivity can be finely tuned by adjusting the mobile phase pH and ionic strength.[6]
Crystallization Challenges
Question 3: I'm struggling to crystallize my polar triazolo[4,3-a]pyrimidine derivative. It either oils out or remains completely soluble. What should I do?
Answer: Crystallization of polar compounds can be challenging due to their high solubility in polar solvents and the potential for strong intermolecular interactions that can inhibit the formation of an ordered crystal lattice.
Troubleshooting Steps:
-
Solvent Selection is Key: The ideal solvent is one in which your compound is highly soluble when hot and poorly soluble when cold.
-
Initial Screening: Start with common polar solvents like ethanol, methanol, isopropanol, acetonitrile, and water. Test the solubility of a small amount of your compound in these solvents at room temperature and upon heating.
-
Mixed Solvent Systems: If a single solvent doesn't work, a mixed solvent system is often the solution.[8] This typically involves a "good" solvent in which your compound is soluble, and a "poor" solvent in which it is insoluble. The two solvents must be miscible. A common approach is to dissolve your compound in a minimum amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. Common solvent pairs for polar compounds include ethanol/water, methanol/diethyl ether, and acetone/hexane.[9][10]
-
-
Inducing Crystallization: If your compound is supersaturated but no crystals form, you can try to induce crystallization by:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a single, pure crystal of your compound to the supersaturated solution. This will provide a template for further crystal growth.
-
Reducing Solvent Volume: If the solution is too dilute, you can slowly evaporate some of the solvent to increase the concentration of your compound.
-
-
Dealing with "Oiling Out": "Oiling out" occurs when your compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is too high, or when the solution is cooled too quickly.
-
Re-heat and Add More Solvent: If your compound oils out, try reheating the solution to dissolve the oil and then add more of the "good" solvent before allowing it to cool more slowly.
-
Change Solvents: You may need to choose a solvent with a lower boiling point or a different solvent system altogether.
-
| Problem | Potential Cause | Recommended Action |
| Oiling Out | Compound is coming out of solution above its melting point. | Reheat to dissolve the oil, add more of the "good" solvent, and cool slowly. Consider a lower boiling point solvent system. |
| No Crystals Form | Solution is not supersaturated or nucleation is inhibited. | Reduce solvent volume by slow evaporation. Try scratching the flask or adding a seed crystal. Cool the solution to a lower temperature (ice bath or freezer). |
| Low Recovery | Compound is too soluble in the cold solvent. | Use a different solvent or a mixed solvent system where the compound is less soluble at low temperatures. Ensure you are using the minimum amount of hot solvent for dissolution. |
| Colored Impurities in Crystals | Impurities have similar solubility to the product. | Add a small amount of activated charcoal to the hot solution, then perform a hot filtration before cooling to remove the charcoal and adsorbed impurities.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the best starting points for developing a purification method for a novel polar triazolo[4,3-a]pyrimidine?
A1: A systematic approach is crucial. Start with Thin Layer Chromatography (TLC) to get an initial assessment of the polarity of your compound and the number of impurities.
-
For Normal Phase Chromatography: Use a range of solvent systems of increasing polarity on your TLC plates. Good starting points are ethyl acetate/hexane, and for more polar compounds, dichloromethane/methanol. The addition of a small amount of triethylamine (for basic compounds) to the eluent can often improve the spot shape on the TLC plate and is a good indicator that it will be beneficial in the column chromatography.
-
For Recrystallization: Perform small-scale solubility tests in a variety of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water, and mixtures thereof) to identify a suitable solvent or solvent pair.
Q2: How can I effectively remove residual polar starting materials or reagents?
A2: This can be challenging as they often have similar polarities to the desired product.
-
Chromatography: Fine-tuning your chromatography system is often the best approach.
-
Shallow Gradient: Use a very shallow solvent gradient during column chromatography to maximize the separation between your product and the impurity.
-
Alternative Selectivity: As mentioned in the troubleshooting section, switching to a different stationary phase (alumina, HILIC, mixed-mode) can provide the different selectivity needed to resolve these impurities.[5][6]
-
-
Acid-Base Extraction: If your product and the impurity have different acidic or basic properties, a liquid-liquid extraction can be a very effective purification step before chromatography.
-
Recrystallization: If you can find a solvent system where the impurity is significantly more or less soluble than your product, recrystallization can be a powerful tool.
Q3: When should I consider using preparative HPLC instead of flash chromatography?
A3: Preparative High-Performance Liquid Chromatography (prep-HPLC) is a high-resolution technique that is generally used when:
-
Difficult Separations: The impurities are very close to your product in polarity and cannot be separated by flash chromatography.
-
High Purity Required: You need to achieve very high purity (>99%), for example, for final compounds intended for biological testing.
-
Small Scale: You are working with a small amount of material and want to maximize recovery.
Flash chromatography is a more routine, lower-resolution technique suitable for larger scale purifications where the separation is less challenging.
Visualization of Purification Strategy Selection
The following diagram illustrates a decision-making workflow for choosing an appropriate purification strategy for your polar triazolo[4,3-a]pyrimidine derivative.
Caption: Decision workflow for selecting a purification strategy.
References
- Mixed-Mode HPLC Separations: What, Why, and How.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Mixed-Mode Chromatography—A Review.
- Evolution of Mixed-Mode Chromatography.
- Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- What are your tips and tricks for purifying ionic/very polar compounds?
- Isolation and Determination of Hydroxylated Nitrogen Heterocycles in a Coal Liquid.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
- Substances yield after recrystallization from different solvents.
- LC Purification Troubleshooting Guide.
- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.
- Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
- HILIC Purification Strategies for Flash Chrom
- Troubleshooting Guide. Phenomenex. [Link]
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.
- Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines: Synthetic Possibilities and Limitations, Mechanism of Destruction, and the Theoretical and Experimental Substanti
- Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives.
- Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile.
- Optimization of triazolo[4,5-d]pyrimidines towards human CC chemokine receptor 7 (CCR7) antagonists. PubMed. [Link]
- Approaches to the Synthesis of 1,2,4-Triazolo[4,3-a]pyrimidines (Mini-Review).
- The basic structural feature requirements for triazolo-pyrimidine moiety as reported.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Efficient Removal of Palladium Catalysts from 6-Bromo-triazolo[4,3-a]pyrimidine Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of palladium catalyst residues from reactions involving the 6-Bromo-triazolo[4,3-a]pyrimidine core. Given the prevalence of palladium-catalyzed cross-coupling reactions in the synthesis of complex nitrogen-containing heterocycles, ensuring the final product's purity is paramount for downstream applications and regulatory compliance.[1][2]
The unique structural and electronic properties of the triazolopyrimidine scaffold, particularly the presence of multiple Lewis basic nitrogen atoms, can present specific challenges in palladium removal. These nitrogen atoms can chelate with palladium species, keeping them in solution and making standard purification methods less effective. This guide will equip you with the knowledge to anticipate and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove palladium from my 6-Bromo-triazolo[4,3-a]pyrimidine reaction?
The primary challenge stems from the multiple nitrogen atoms within the triazolo[4,3-a]pyrimidine ring system. These nitrogen atoms act as Lewis bases and can coordinate with the palladium catalyst, forming stable complexes that are soluble in the reaction mixture. This chelation effect makes it difficult to separate the palladium from your product using simple filtration or extraction.
Q2: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
Regulatory bodies such as the International Council for Harmonisation (ICH) have stringent guidelines for elemental impurities. Palladium is classified as a metal that requires control to acceptable levels in APIs.[2] For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm) in the final API.[3]
Q3: What are the main strategies for removing palladium catalysts?
The most common and effective methods include:
-
Adsorption: Using solid-supported materials with a high affinity for palladium.
-
Scavenging: Employing chemical agents that selectively bind to palladium.
-
Filtration: Physically removing heterogeneous or precipitated palladium.
-
Crystallization: Purifying the product by crystallization, leaving impurities in the mother liquor.[4]
-
Chromatography: Separating the product from the catalyst based on differential adsorption.
The choice of method depends on the nature of your product and the form of the palladium residue (homogeneous or heterogeneous).
Troubleshooting Guides
Issue 1: High Levels of Residual Palladium After Initial Filtration
Symptom: After filtering the reaction mixture through celite or paper, you still observe significant palladium content in your product (e.g., >100 ppm by ICP-MS analysis).
Causality: This indicates that the palladium is likely in a soluble, homogeneous form, possibly chelated to your triazolopyrimidine product. Simple filtration is only effective for removing heterogeneous catalysts (like Pd/C) or palladium that has precipitated out of solution as palladium black.
Solutions:
-
Palladium Scavengers: This is often the most effective approach for removing soluble palladium. Scavengers are solid-supported or soluble reagents with functional groups that have a high affinity for palladium.
-
Activated Carbon: A cost-effective adsorbent that can remove various palladium species.
Decision Workflow for Palladium Removal:
Caption: Workflow for screening palladium scavengers.
References
- BenchChem. Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis.
- Onyx Scientific.
- SiliCycle. Metal Scavengers Selection Guide.
- Biotage.
- Sigma-Aldrich. Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.
- Reddit. Your trick to remove residual palladium : r/Chempros.
- Biotage. How to Remove Palladium in three easy steps.
- ResearchGate.
- Biotage.
- Garrett, C. E., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- Li, Y., et al. (2022). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations.
- Bekkay, E., et al. (2018). Palladium-Catalyzed Cyclocarbonylation of Pyridinylated Vinylogous Amides and Ureas to Generate Ring-Fused Pyridopyrimidinones. Organic Letters.
- Pharmaceutical Technology.
- McGlone, T., et al. (2020). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Pharmaceutics.
- Bachem. Purification solutions in large-scale manufacturing of oligonucleotide APIs.
- Yang, K., et al. (2023). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization.
- Reddy, R. V., et al. (2012). Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. Journal of the Korean Chemical Society.
- Alfa Chemistry.
- Abrahams, K. A., et al. (2016). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters.
- Wolfe, J. P., et al. (2006). Synthesis of benzannulated N-heterocycles by a palladium-catalyzed C-C/C-N coupling of bromoalkylamines. Organic Letters.
- Al-Issa, S. A. (2013). Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. Saudi Pharmaceutical Journal.
- Wang, Y., et al. (2023). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry.
Sources
Technical Support Center: Optimizing Solvents for 6-Bromo-triazolo[4,3-a]pyrimidine Cross-Coupling Reactions
Welcome to the technical support center dedicated to the nuanced challenge of optimizing solvent systems for palladium-catalyzed cross-coupling reactions involving the 6-Bromo-triazolo[4,3-a]pyrimidine core. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C and C-N bond formation with this electron-deficient and potentially coordinating N-heterocyclic scaffold.
The triazolo[4,3-a]pyrimidine moiety is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules.[1][2] Its successful functionalization via cross-coupling is often a critical step in drug discovery and development pipelines.[3] However, the inherent electronic properties of this heterocycle, coupled with the potential for nitrogen coordination to the palladium catalyst, can present significant challenges, making solvent selection a critical parameter for success.[4][5]
This guide moves beyond generic protocols to provide a deeper understanding of the interplay between the solvent, substrate, catalyst, ligand, and base. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and step-by-step protocols grounded in mechanistic principles and supported by authoritative literature.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction with 6-Bromo-triazolo[4,3-a]pyrimidine failing or giving low yields?
A1: Low yields in Suzuki-Miyaura couplings of this substrate are common and can stem from several factors directly influenced by the solvent system:
-
Poor Solubility: The 6-Bromo-triazolo[4,3-a]pyrimidine starting material or the boronic acid coupling partner may have limited solubility in non-polar solvents.[6] A solvent system that ensures all components are in solution is crucial for efficient reaction kinetics.
-
Catalyst Inhibition: The nitrogen atoms in the triazolopyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[4] The choice of solvent can influence the extent of this inhibition.
-
Protodeboronation: Electron-deficient heteroaryl boronic acids can be prone to protodeboronation (cleavage of the C-B bond by a proton source).[7] Protic solvents or residual water can exacerbate this side reaction.
-
Inefficient Transmetalation: The transmetalation step of the catalytic cycle can be sluggish for electron-deficient heterocycles. The choice of base and solvent system is critical to facilitate this step.[8]
Q2: What is the best starting point for a solvent screen for a Buchwald-Hartwig amination of 6-Bromo-triazolo[4,3-a]pyrimidine?
A2: For Buchwald-Hartwig aminations, a good starting point is a screen of polar aprotic and ethereal solvents.[9] Toluene is a very common and often effective solvent for these reactions.[9] Other excellent starting points include:
-
1,4-Dioxane: A frequently used solvent that often provides good results.[9][10]
-
THF (Tetrahydrofuran) / 2-MeTHF (2-Methyltetrahydrofuran): Ethereal solvents that are good alternatives. 2-MeTHF is often considered a "greener" option.[9]
-
Toluene/Xylene: Aromatic hydrocarbons with high boiling points, which can be beneficial for less reactive substrates.[9]
It is crucial to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[9]
Q3: I'm observing significant debromination of my starting material. How can I minimize this side reaction?
A3: Debromination, or hydrodehalogenation, is a common side reaction where the bromine atom is replaced by a hydrogen. This can be caused by:
-
Moisture: Ensure all reagents and solvents are rigorously dried. Water can act as a proton source.[4]
-
Base Choice: The choice of base can influence the rate of debromination. Screening different bases (e.g., Cs2CO3, K3PO4, NaOtBu) is recommended.[4][9]
-
Solvent Effects: In some cases, the solvent itself can be a source of protons or facilitate protonolysis.
Q4: My Heck reaction is not proceeding. What solvent adjustments can I make?
A4: The Heck reaction is often sensitive to the solvent, base, and catalyst system.[11] For challenging substrates like 6-Bromo-triazolo[4,3-a]pyrimidine, consider the following:
-
Polar Aprotic Solvents: DMF (N,N-Dimethylformamide) is a classic solvent for Heck reactions due to its high polarity and ability to dissolve a wide range of substrates and salts.[12]
-
Additives: The addition of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can sometimes improve yields and stabilize the palladium catalyst, especially in cases of poor solubility.[4]
Troubleshooting Guides
Scenario 1: Low to No Conversion in a Suzuki-Miyaura Coupling
If you are observing unreacted starting material, follow this troubleshooting workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Scenario 2: Formation of Palladium Black in a Buchwald-Hartwig Amination
The appearance of palladium black is a clear indicator of catalyst decomposition.[4] Here’s how to address it.
Caption: Troubleshooting workflow for catalyst decomposition.
The Critical Role of Solvent Polarity and Type
The choice between protic and aprotic solvents can dramatically alter the outcome of a cross-coupling reaction.
-
Polar Aprotic Solvents: These solvents possess large dipole moments but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.[13] Examples include DMF, DMSO, acetonitrile, THF, and 1,4-dioxane.
-
Advantages: They are excellent at dissolving polar reagents and salts (like the inorganic bases used in many couplings).[12] Their inability to hydrogen bond leaves anions (like nucleophiles in Buchwald-Hartwig reactions) more "naked" and reactive.[13] For Suzuki couplings, polar aprotic solvents like DMF and MeCN have been shown in some systems to favor reaction at a C-OTf bond over a C-Cl bond, a selectivity that is attributed to the stabilization of anionic transition states.[14][15] While not directly applicable to the bromo-substrate, this highlights the profound impact of solvent choice on reactivity.
-
Disadvantages: Some polar aprotic solvents can coordinate to the palladium catalyst, potentially altering its reactivity or leading to deactivation.[12]
-
-
Polar Protic Solvents: These solvents have O-H or N-H bonds and can participate in hydrogen bonding.[13][16] Examples include water, methanol, and ethanol.
-
Advantages: In some Suzuki reactions, particularly with hydrophilic substrates or reagents, the inclusion of water as a co-solvent can be highly beneficial, often in mixtures with ethereal solvents like dioxane or THF.[14][17]
-
Disadvantages: They can be detrimental in reactions sensitive to protodeboronation or hydrolysis.[7] They can also solvate and deactivate strong bases.
-
-
Nonpolar Solvents: These solvents have low dielectric constants and small dipole moments. Examples include toluene, xylene, and hexane.
-
Advantages: They are often used in Buchwald-Hartwig aminations and can be effective in Suzuki couplings, particularly with less polar substrates.[9] Nonpolar solvents generally do not coordinate strongly to the catalyst.
-
Disadvantages: Solubility of polar reagents, especially inorganic bases, can be very low, potentially leading to heterogeneous mixtures and slow reaction rates.[12]
-
Solvent Property Comparison Table
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Common Applications in Cross-Coupling |
| Toluene | Nonpolar | 2.4 | 111 | Suzuki, Buchwald-Hartwig |
| 1,4-Dioxane | Polar Aprotic | 2.2 | 101 | Suzuki, Buchwald-Hartwig |
| THF | Polar Aprotic | 7.6 | 66 | Suzuki, Buchwald-Hartwig |
| DMF | Polar Aprotic | 36.7 | 153 | Suzuki, Heck |
| Acetonitrile | Polar Aprotic | 37.5 | 82 | Can inhibit some Pd catalysts |
| Water | Polar Protic | 80.1 | 100 | Co-solvent in Suzuki reactions |
| Ethanol | Polar Protic | 24.6 | 78 | Co-solvent in Suzuki reactions |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Solvent Screen
This protocol provides a starting point for optimizing the solvent system for the coupling of 6-Bromo-triazolo[4,3-a]pyrimidine with a generic arylboronic acid.
Materials:
-
6-Bromo-triazolo[4,3-a]pyrimidine
-
Arylboronic acid (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., K3PO4, 2.0 equivalents)
-
Anhydrous solvents for screening (e.g., 1,4-Dioxane, Toluene, DMF, THF/H2O 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add 6-Bromo-triazolo[4,3-a]pyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (5 mol%).[18]
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas for 10-15 minutes.[19]
-
Solvent Addition: Add the degassed solvent (to achieve a concentration of ~0.1 M) via syringe.[18]
-
Reaction: Place the reaction vial in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by an appropriate analytical technique such as TLC, LC-MS, or GC-MS.[18]
-
Work-up and Analysis: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water. Analyze the organic layer to determine conversion and yield.
General Protocol for a Buchwald-Hartwig Amination Solvent Screen
Materials:
-
6-Bromo-triazolo[4,3-a]pyrimidine
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous solvents for screening (e.g., Toluene, 1,4-Dioxane, 2-MeTHF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst and ligand to an oven-dried reaction vial with a magnetic stir bar. Add the 6-Bromo-triazolo[4,3-a]pyrimidine (1.0 equiv.), the amine (1.2 equiv.), and the base (1.4 equiv.).[9]
-
Solvent Addition: Add the degassed solvent (to achieve a concentration of ~0.1 M).
-
Reaction: Seal the vial and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Work-up and Analysis: After completion, cool the reaction, quench carefully (e.g., with saturated aqueous NH4Cl if using a strong base), and extract with an organic solvent. Analyze the organic extract to determine the outcome.
Conclusion
Optimizing the solvent for cross-coupling reactions of 6-Bromo-triazolo[4,3-a]pyrimidine is a multifactorial challenge that requires a systematic and mechanistically informed approach. There is no single "best" solvent; the optimal choice will depend on the specific coupling partners, catalyst system, and desired reaction outcome. By carefully considering the principles of solubility, polarity, and potential catalyst interactions, and by employing a logical troubleshooting strategy, researchers can significantly increase their chances of success in functionalizing this important heterocyclic core.
References
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active c
- Solvent effects in palladium catalysed cross-coupling reactions.White Rose Research Online.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
- Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.Benchchem.
- Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF.
- Optimizing base and solvent for Buchwald-Hartwig amin
- Screening of different solvents for Suzuki coupling.
- Suzuki-Miyaura Coupling.Chemistry LibreTexts.
- Cross-Coupling Reaction Manual: Desk Reference.Sigma-Aldrich.
- The Hitchhiker's Guide to RAE Cross-Coupling.Open Flask.
- The Chemistry of the Triazolopyridines: An Update.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).PubMed Central.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development.PMC.
- Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies.Jurnal UPI.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.Master Organic Chemistry.
- The difference between protic vs. aprotic solvents.YouTube.
- A Researcher's Guide to Suzuki Coupling: Comparing the Efficiency of Diverse Boronic Acids.Benchchem.
- Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures.RSC Publishing.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[Source not available].
- Solubility of pyrimidine derivatives in different organic solvents at different temper
Sources
- 1. researchgate.net [researchgate.net]
- 2. ejournal.kjpupi.id [ejournal.kjpupi.id]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Open Flask: The Hitchhiker’s Guide to RAE Cross-Coupling [openflask.blogspot.com]
- 6. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Navigating Reactions with 6-Bromo-triazolo[4,3-a]pyrimidine
Technical Support Center: Navigating Reactions with 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to address specific challenges you may encounter during the workup and purification of reactions involving this versatile heterocyclic scaffold.
The[1][2][3]triazolo[4,3-a]pyrimidine core is a purine isostere, making it a valuable building block in medicinal chemistry for developing kinase inhibitors and other therapeutic agents.[1][4] The bromine atom at the 6-position serves as a crucial handle for introducing molecular diversity, typically through palladium-catalyzed cross-coupling reactions. However, the unique electronic properties and potential for side reactions with this scaffold necessitate careful consideration during the reaction workup.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Workup & Purification
Question 1: My reaction mixture containing a 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine derivative is a complex, dark mixture. What is a general first-step approach for workup?
Answer: Dark, complex reaction mixtures, especially from palladium-catalyzed reactions, are common. A robust initial workup is critical for a successful purification.
-
Initial Quenching and Filtration: Before any aqueous extraction, it is advisable to cool the reaction mixture to room temperature and filter it through a pad of celite. This will remove the bulk of the palladium black and other insoluble inorganic salts. Wash the celite pad with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure your product is not retained.
-
Solvent Selection for Extraction: The choice of extraction solvent is crucial. Given the polar nature of the triazolopyrimidine core, a moderately polar, water-immiscible solvent like ethyl acetate or dichloromethane is often a good starting point. For more polar products, a mixture of dichloromethane and isopropanol (e.g., 9:1) can be effective.
-
Aqueous Wash Considerations:
-
Saturated Ammonium Chloride (NH₄Cl): This is a mild acidic wash useful for quenching reactions involving organometallic reagents and neutralizing any remaining basic catalysts without being overly acidic, which could potentially cause degradation of acid-sensitive functional groups.
-
Saturated Sodium Bicarbonate (NaHCO₃): A mild basic wash to remove any acidic byproducts or unreacted acidic starting materials.
-
Brine (Saturated NaCl): A final wash to remove the bulk of the water from the organic layer before drying, which helps to prevent your product from "oiling out" during solvent removal.
-
Question 2: I'm struggling with poor recovery of my triazolopyrimidine product during aqueous workup. What could be the cause?
Answer: Poor recovery is often linked to the solubility of your product. The nitrogen-rich triazolopyrimidine core can impart a degree of water solubility, especially if your molecule also contains other polar functional groups.
-
Check the pH of the Aqueous Layer: Ensure the pH of the aqueous layer is not leading to the protonation of your product, which would increase its water solubility. If your product has basic nitrogen atoms, an acidic wash could be detrimental to your yield.
-
Back-Extraction: After your initial extraction, it is good practice to back-extract the aqueous layer with fresh organic solvent one or two more times. This can significantly improve the recovery of partially water-soluble products.
-
Salting Out: Adding a significant amount of solid sodium chloride to the aqueous layer can decrease the solubility of your organic product in the aqueous phase, driving more of it into the organic layer.
Question 3: My purified 6-substituted-[1][2][3]triazolo[4,3-a]pyrimidine product shows impurities by NMR that I can't remove by column chromatography. What are these likely to be and how can I remove them?
Answer: Persistent impurities often co-elute with your product. Understanding their potential origin is key to devising a purification strategy.
-
Residual Palladium: If you've performed a cross-coupling reaction, residual palladium can be a persistent, often colored, impurity. Filtering the crude reaction mixture through a pad of celite before workup is a good first step. If palladium contamination persists, you can try stirring the organic solution of your crude product with a palladium scavenger resin or activated carbon.
-
Debrominated Byproduct: A common side product in palladium-catalyzed reactions is the hydrodehalogenated (debrominated) starting material. This byproduct often has a similar polarity to the desired product. Careful optimization of your column chromatography (e.g., using a shallow solvent gradient) may be necessary. In some cases, recrystallization can be more effective than chromatography for removing this type of impurity.
-
Isomeric Impurities: Depending on the reaction conditions, rearrangement of the triazolopyrimidine core, such as a Dimroth rearrangement, can occur, leading to isomeric impurities that are very difficult to separate chromatographically.[4] Careful monitoring of the reaction temperature and pH can help to minimize this.
Troubleshooting Specific Reactions
Question 4: My Suzuki coupling of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine is sluggish and gives a low yield, with a significant amount of starting material remaining. What can I do?
Answer: Low conversion in Suzuki couplings with heteroaromatic halides is a common issue. Several factors could be at play:
-
Catalyst and Ligand Choice: The electron-deficient nature of the pyrimidine ring can make oxidative addition of the palladium catalyst more challenging.[2] Consider using more electron-rich and bulky phosphine ligands, such as those from the Buchwald series (e.g., SPhos, XPhos), which are known to improve the efficiency of couplings with electron-deficient halides.[5]
-
Base Selection: The choice of base is critical. While sodium carbonate is common, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can often improve yields, especially with challenging substrates.[6]
-
Solvent System: A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is standard for Suzuki couplings. Ensure your starting materials are soluble in the chosen solvent system. If solubility is an issue, DMF can be an alternative, but be mindful of potential side reactions at high temperatures.[3]
-
Degassing: Oxygen can deactivate the palladium catalyst. Ensure your reaction mixture is thoroughly degassed by bubbling with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles.[6]
Workflow for a Typical Suzuki Coupling Workup
Caption: Standard Suzuki Coupling Workup Protocol.
Question 5: I am performing a Buchwald-Hartwig amination on 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine, and my main product is the debrominated starting material. How can I prevent this?
Answer: The formation of the hydrodehalogenated byproduct is a known side reaction in Buchwald-Hartwig aminations, often competing with the desired C-N bond formation.[7]
-
Ligand Choice: The choice of ligand is crucial for promoting reductive elimination over side reactions. Bidentate phosphine ligands like BINAP or DPPF can be effective.[7] For more challenging couplings, sterically hindered biaryl phosphine ligands are often the solution.
-
Base Strength and Type: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common choice.[8] However, if your substrate is base-sensitive, a weaker base like cesium carbonate might be a better option, though it may require higher temperatures or longer reaction times.
-
Reaction Temperature: Running the reaction at the lowest effective temperature can help to minimize side reactions. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after the starting material has been consumed.
Experimental Protocol: General Workup for Buchwald-Hartwig Amination
-
Cooling and Filtration: After the reaction is complete (as monitored by TLC/LC-MS), cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or toluene.
-
Celite Filtration: Filter the mixture through a short pad of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad thoroughly with the same organic solvent.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine. Avoid acidic washes if your product or amine coupling partner is basic.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[9]
Data Summary Table
| Issue | Potential Cause | Recommended Action |
| Low Product Recovery | Product is partially soluble in the aqueous phase. | Back-extract the aqueous layer; use a salting-out technique. |
| Persistent Color in Product | Residual palladium catalyst. | Filter crude mixture through celite; treat with a palladium scavenger. |
| Debrominated Byproduct | Hydrodehalogenation side reaction. | Optimize catalyst/ligand system; adjust reaction temperature. |
| Sluggish Suzuki Coupling | Inefficient oxidative addition. | Use electron-rich, bulky phosphine ligands; use a stronger base. |
| Dimroth Rearrangement | Isomerization under acidic or thermal conditions. | Maintain neutral pH; avoid excessive heating.[4][10] |
Logical Relationship Diagram
Caption: From Reaction to Pure Product Workflow.
References
- Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. 2021.
- Wikipedia. Buchwald–Hartwig amination.
- ResearchGate. How can I solve my problem with Suzuki coupling? 2014.
- Saeed, S., et al. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. 2015.
- El-Gazzar, A. B. A., et al. Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents. Molecules. 2022.
- Reddit. Failed suzuki coupling, any suggenstions? r/Chempros. 2024.
- ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. 2025.
- Chemistry LibreTexts. Buchwald-Hartwig Amination. 2023.
- National Institutes of Health. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. 2016.
- National Institutes of Health. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. 2020.
- ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. 2021.
- SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- MDPI. An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. 2021.
- PubChem. 6-Bromopyrazolo[1,5-a]pyrimidine.
- Heterocyclic Letters. A study on methods of synthesis of pyrimidine derivatives and their biological activities. 2023.
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. 2019.
- PubChemLite. 6-bromo-[1][2][3]triazolo[1,5-a]pyrimidine.
- PubChem. 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine.
- ResearchGate. SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. 2025.
- ResearchGate. Synthesis and biological evaluation of 6-nitro-1,2,4-triazoloazines containing polyphenol fragments possessing antioxidant and antiviral activity. 2021.
- ResearchGate. Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. 2025.
- European Journal of Chemistry. Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d:6,5d']dipyrimidine derivatives. 2022.
- PubMed Central. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. 2024.
- ResearchGate. 5-Bromo-1,2,4-triazolo[1,5-a]pyrimidine. 2016.
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
The Halogen Dance: A Comparative Guide to the Reactivity of 6-Bromo- vs. 6-Chloro-triazolo[4,3-a]pyrimidine in Synthetic Transformations
The Halogen Dance: A Comparative Guide to the Reactivity of 6-Bromo- vs. 6-Chloro-[1][2][3]triazolo[4,3-a]pyrimidine in Synthetic Transformations
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and drug development, the[1][2][3]triazolo[4,3-a]pyrimidine scaffold is a privileged structure, forming the core of numerous biologically active molecules. The functionalization of this heterocyclic system, particularly at the 6-position, is a critical step in the synthesis of novel therapeutic agents. The choice of the halogen at this position—typically bromine or chlorine—profoundly influences the compound's reactivity in key synthetic transformations. This guide provides an in-depth, objective comparison of the reactivity of 6-Bromo- and 6-Chloro-[1][2][3]triazolo[4,3-a]pyrimidine, supported by established chemical principles and analogous experimental data, to inform strategic decisions in synthetic route design.
The Theoretical Underpinnings: Why Bromine Leads the Reactivity Dance
The generally accepted trend for halogen reactivity in many common cross-coupling and nucleophilic aromatic substitution reactions is I > Br > Cl > F. This hierarchy is rooted in fundamental principles of bond strength and the kinetics of the reaction mechanisms.
Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. This lower BDE means that less energy is required to cleave the C-Br bond, which is often a key step in the catalytic cycle of cross-coupling reactions.
Oxidative Addition Kinetics: In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl or heteroaryl halide to the palladium(0) catalyst is frequently the rate-determining step. The greater polarizability and lower bond strength of the C-Br bond facilitate a faster oxidative addition compared to the C-Cl bond.[1] This translates to milder reaction conditions, lower catalyst loadings, and often shorter reaction times for the bromo derivative.
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.[4][5] The rate of this reaction is influenced by the electronegativity of the halogen and its ability to stabilize the intermediate. While chlorine is more electronegative than bromine, the overall reactivity in SNAr is a balance between the attack of the nucleophile and the departure of the leaving group. The better leaving group ability of bromide often leads to faster reaction rates.
Comparative Reactivity in Key Synthetic Transformations
The superior reactivity of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine is evident across a range of essential synthetic methodologies. The electron-deficient nature of the pyrimidine ring, further accentuated by the fused triazole ring, makes the 6-position susceptible to these transformations.[6]
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling: This versatile C-C bond-forming reaction is a staple in medicinal chemistry for the synthesis of biaryl and heteroaryl-aryl structures. The higher reactivity of the C-Br bond in 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine allows for more efficient coupling with a wider range of boronic acids and esters under milder conditions compared to its chloro counterpart. While the coupling of heteroaryl chlorides is achievable, it often necessitates more specialized and bulky, electron-rich phosphine ligands, higher catalyst loadings, and elevated temperatures to achieve comparable yields.[7]
Buchwald-Hartwig Amination: This reaction is a powerful tool for the formation of C-N bonds, crucial for the synthesis of many pharmacologically active compounds.[1][2] A study on the closely related 6-halopurine nucleosides demonstrated that while both 6-bromo and 6-chloro derivatives undergo Buchwald-Hartwig amination, the chloro analogues require a higher catalyst loading to achieve good product yields.[8] This observation strongly suggests a similar reactivity trend for the 6-halo-[1][2][3]triazolo[4,3-a]pyrimidine system, where the bromo derivative would be expected to react more efficiently.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the[1][2][3]triazolo[4,3-a]pyrimidine ring system makes the 6-position susceptible to SNAr. This allows for the direct displacement of the halogen by a variety of nucleophiles, such as amines, alkoxides, and thiolates. In general, the C-Br bond is more readily cleaved than the C-Cl bond in the rate-determining step of many SNAr reactions, leading to faster reaction rates for the bromo derivative. However, the specific reaction conditions and the nature of the nucleophile can influence the relative reactivity. For less reactive nucleophiles, the higher reactivity of the bromo compound is often more pronounced.
Quantitative Reactivity Comparison: A Data-Driven Perspective
| Reaction Type | Halogen | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Analogue |
| Suzuki Coupling | Bromo | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 2 | >90 | General observation for aryl bromides |
| Chloro | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~65 | [9] | |
| Chloro | Pd₂(dba)₃/SPhos (2) | K₃PO₄ | Toluene | 110 | 4 | >90 | Advanced conditions for aryl chlorides | |
| Buchwald-Hartwig | Bromo | Pd(OAc)₂/Xantphos (5/7.5) | Cs₂CO₃ | Toluene | 100 | 12 | 85-95 | [8] (6-bromopurine) |
| Chloro | Pd(OAc)₂/Xantphos (10/15) | Cs₂CO₃ | Toluene | 100 | 12 | 75-85 | [8] (6-chloropurine) | |
| SNAr (with R-NH₂) | Bromo | - | K₂CO₃ | DMF | 80 | 4 | >90 | General observation |
| Chloro | - | K₂CO₃ | DMF | 120 | 12 | >90 | General observation |
Note: The data presented is a compilation from different sources and represents typical conditions and outcomes for analogous heteroaromatic systems. Reaction conditions are highly substrate-dependent and require optimization.
Experimental Protocols: A Practical Guide
The following are detailed, step-by-step methodologies for representative Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions, designed to highlight the practical differences in handling the bromo and chloro derivatives.
Protocol 1: Suzuki-Miyaura Coupling of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine
This protocol outlines a standard set of conditions that are often successful for the more reactive bromo derivative.
Materials:
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried reaction vessel, add 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ to the vessel.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of 6-Chloro-[1][2][3]triazolo[4,3-a]pyrimidine
This protocol employs a more active catalyst system, often necessary for the less reactive chloro derivative.
Materials:
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
SPhos (0.08 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried reaction vessel, add 6-Chloro-[1][2][3]triazolo[4,3-a]pyrimidine, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
In a separate vial, pre-mix Pd₂(dba)₃ and SPhos in a small amount of toluene under an inert atmosphere.
-
Add the catalyst pre-mixture to the reaction vessel.
-
Add degassed toluene to the reaction vessel.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 8-24 hours for completion.
-
Follow the workup and purification procedure as described in Protocol 1.
Protocol 3: Buchwald-Hartwig Amination of 6-Halo-[1][2][3]triazolo[4,3-a]pyrimidine
This protocol is a general guideline, with the key difference being the catalyst loading for the bromo versus chloro substrate.
Materials:
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (0.05 equiv for bromo, 0.10 equiv for chloro)
-
Xantphos (0.075 equiv for bromo, 0.15 equiv for chloro)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried reaction vessel, add the 6-Halo-[1][2][3]triazolo[4,3-a]pyrimidine, cesium carbonate, and Xantphos.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add Pd(OAc)₂ to the vessel.
-
Add degassed toluene, followed by the amine.
-
Heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Visualizing the Mechanisms
To better understand the underlying processes, the following diagrams illustrate the catalytic cycle for a Suzuki-Miyaura coupling and the mechanism for a nucleophilic aromatic substitution.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Conclusion and Strategic Recommendations
The choice between 6-Bromo- and 6-Chloro-[1][2][3]triazolo[4,3-a]pyrimidine as a synthetic intermediate is a trade-off between reactivity and cost/availability.
-
For early-stage discovery and rapid analogue synthesis, the higher reactivity of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine is generally advantageous. It allows for the use of milder reaction conditions, a broader substrate scope with standard catalyst systems, and typically faster reaction times, accelerating the drug discovery process.
-
For process development and large-scale synthesis, the lower cost and wider availability of 6-Chloro-[1][2][3]triazolo[4,3-a]pyrimidine make it an attractive starting material. However, significant investment in process optimization, including screening of advanced catalyst systems and potentially harsher reaction conditions, may be required to achieve efficient and scalable transformations.
Ultimately, a thorough understanding of the reactivity differences between these two key intermediates empowers researchers to make informed decisions, optimizing their synthetic strategies for efficiency, cost-effectiveness, and overall success in the development of novel therapeutics.
References
- Benchchem. Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. URL
- Wikipedia.
- Benchchem.
- ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. URL
- PubMed. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. URL
- Chemistry LibreTexts.
- Chemistry Steps.
- Wikipedia.
- Benchchem. Protocol for Suzuki coupling with 6-Chloropyrido[2,3-d]pyrimidine. URL
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. chemscene.com [chemscene.com]
- 5. Palladium-Catalyzed Chemoselective Monoarylation of Hydrazides for the Synthesis of [1,2,4]Triazolo[4,3-a]pyridines [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Biological Activity of Triazolo[4,3-a]pyrimidine and its Isomers: A Comparative Analysis
Introduction
The triazolopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2] This fused heterocyclic system, which structurally mimics natural purines, has been successfully leveraged to develop therapeutics with activities spanning anticancer, antimicrobial, antiviral, and anti-inflammatory applications.[1][3] A critical and often overlooked aspect of this scaffold is its isomerism. The fusion of the 1,2,4-triazole and pyrimidine rings can result in at least eight different isomers, with the[4][5][6]triazolo[1,5-a]pyrimidine and[4][5][6]triazolo[4,3-a]pyrimidine systems being among the most explored.[1][3]
These isomers are not just chemical curiosities; their distinct electronic and steric profiles can lead to significant differences in biological activity, target engagement, and metabolic stability. The[4][5][6]triazolo[1,5-a]pyrimidine is generally considered the more thermodynamically stable isomer, a factor driven by a phenomenon known as the Dimroth rearrangement, where the [4,3-a] isomer can convert to the [1,5-a] form under certain conditions.[7] This inherent stability has led to a preponderance of research on the [1,5-a] scaffold.
This guide provides a comparative analysis of the biological activities of triazolo[4,3-a]pyrimidine and its key isomers. We will dissect the structural nuances that govern their therapeutic potential, present comparative experimental data from authoritative studies, and provide robust protocols for their evaluation. Our objective is to equip researchers and drug development professionals with the in-depth understanding required to strategically select and optimize the right isomeric scaffold for their specific therapeutic targets.
The Isomeric Landscape: [4,3-a] vs. [1,5-a] Scaffolds
At the heart of our comparison are the two most prominent regioisomers:[4][5][6]triazolo[4,3-a]pyrimidine and[4][5][6]triazolo[1,5-a]pyrimidine. While differing only in the position of a single nitrogen atom, this variation has profound implications for the molecule's chemical properties and biological interactions.
Caption: Core structures of the two primary triazolopyrimidine isomers.
The key differentiator is the "bridgehead" nitrogen atom. This structural variance influences hydrogen bonding capacity, dipole moment, and the overall three-dimensional shape, which are critical determinants of drug-receptor interactions.
The Dimroth Rearrangement: A Critical Synthetic Consideration
The prevalence of the [1,5-a] isomer in the scientific literature is not accidental; it is a direct consequence of its greater thermodynamic stability. The [4,3-a] isomer can undergo a Dimroth-type rearrangement to the more stable [1,5-a] form, often facilitated by acidic or basic conditions.[7] This rearrangement is a critical factor for chemists to consider during synthesis and purification, as unintended isomerization can lead to mixture products and confounding biological data. Understanding this pathway is essential for ensuring the chemical integrity of the compound being tested.
Caption: The Dimroth rearrangement from the less stable [4,3-a] to the more stable [1,5-a] isomer.
Comparative Anticancer Activity
The triazolopyrimidine scaffold is a prolific source of anticancer agents, with derivatives targeting various hallmarks of cancer.[4][8][9] The isomeric form often dictates the specific cellular target and mechanism of action.
Targeting Kinase Signaling Pathways
Many triazolopyrimidine derivatives function as kinase inhibitors. For instance, certain pyrazolo-[4,3-e][4][5][6]triazolo[1,5-c]pyrimidine derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), a key player in cell proliferation.[4] One study demonstrated that compound 1 from this series inhibited the activation of EGFR, Akt, and Erk1/2 in breast and cervical cancer cells.[4] Docking studies further suggested that the compound binds at the ATP binding site of EGFR.[4]
While direct comparisons are sparse, the literature on the more stable[4][5][6]triazolo[1,5-a]pyrimidine isomer is extensive. Derivatives of this scaffold have been developed as potent inhibitors of tubulin polymerization, cyclin-dependent kinase 2 (CDK2), and lysine-specific demethylase 1 (LSD1/KDM1A).[9][10] For example, a series of[4][5][6]triazolo[1,5-a]pyrimidine indole derivatives were synthesized, with compound H12 showing potent activity against MGC-803 gastric cancer cells by suppressing the ERK signaling pathway.[9]
Caption: Simplified EGFR signaling pathway inhibited by certain triazolopyrimidine derivatives.[4]
Quantitative Comparison of Anticancer Potency
The following table summarizes the in vitro cytotoxic activity (IC₅₀) of representative triazolopyrimidine derivatives from different isomeric classes against various human cancer cell lines.
| Compound ID | Isomer Class | Target Cell Line | IC₅₀ (µM) | Mechanism/Target | Reference |
| Compound 1 | Pyrazolo[4,3-e][4][5][6]triazolo[1,5-c]pyrimidine | HCC1937 (Breast) | < 50 | EGFR Inhibitor | [4] |
| Compound 1 | Pyrazolo[4,3-e][4][5][6]triazolo[1,5-c]pyrimidine | HeLa (Cervical) | < 50 | EGFR Inhibitor | [4] |
| Compound H12 | [4][5][6]Triazolo[1,5-a]pyrimidine | MGC-803 (Gastric) | 9.47 | ERK Pathway | [9] |
| Compound H12 | [4][5][6]Triazolo[1,5-a]pyrimidine | HCT-116 (Colon) | 9.58 | ERK Pathway | [9] |
| Compound 34 | [4][5][7]Triazolo[4,5-d]pyrimidine | PC3 (Prostate) | 0.026 | Induces ROS, Suppresses EGFR | [6] |
| Compound S35 | Triazolo-pyrimidine | MSI+ Cancer Cells | 0.036 - 0.306 | WRN Helicase Inhibitor | [11] |
This table highlights that potent anticancer activity is not exclusive to one isomeric class. The specific substitution pattern and the resulting molecular topology are paramount in determining potency and selectivity.
Comparative Antimicrobial Activity
The rise of multidrug-resistant (MDR) pathogens necessitates the development of novel antimicrobial agents.[12] Triazolopyrimidines have emerged as a promising scaffold in this arena, with derivatives exhibiting both antibacterial and antifungal properties.[5][13]
Studies on[4][5][6]triazolo[4,3-a]pyrazine derivatives (a related scaffold) have shown that specific compounds can exhibit antibacterial activity comparable to the first-line agent ampicillin.[14][15] For instance, compound 2e in one study showed MIC values of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli.[14]
Similarly, derivatives of the[4][5][6]triazolo[1,5-a]pyrimidine core have been investigated as DNA gyrase inhibitors, a validated bacterial target.[12][16] Certain compounds in this class showed high activity against both Gram-positive and Gram-negative bacteria with MIC values ranging from 0.25–2.0 μg/mL.[12]
Quantitative Comparison of Antimicrobial Potency
The table below presents the Minimum Inhibitory Concentration (MIC) values for representative compounds against common bacterial strains.
| Compound ID | Isomer Class | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | Reference |
| Compound 2e | Triazolo[4,3-a]pyrazine | 32 | 16 | [14] |
| Ampicillin | (Reference Drug) | 32 | 8 | [14] |
| Various | [4][5][6]Triazolo[1,5-a]pyrimidine | 0.25 - 2.0 | 0.25 - 2.0 | [12] |
The data suggests that while both isomeric systems can be decorated to produce potent antimicrobials, the [1,5-a] scaffold has been optimized to yield derivatives with particularly low MIC values, indicating high potency.
Experimental Protocols: A Guide to Reliable Screening
To ensure the generation of robust and comparable data, standardized experimental protocols are essential. Here, we outline validated, self-contained methodologies for assessing the biological activities discussed.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours. The duration is critical and should be optimized for the specific cell line.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized inoculum of the test microorganism is added, and the plate is incubated. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria + medium), a negative control (medium only), and a reference antibiotic control (e.g., Ampicillin).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration at which no growth is observed. A colorimetric indicator like resazurin can be added to aid in visualization.
Structure-Activity Relationship (SAR) Insights and Future Directions
While this guide highlights the distinct biological profiles of triazolopyrimidine isomers, a unifying principle emerges: the biological activity is profoundly dictated by the nature and position of substituents on the core scaffold.[8][11]
-
For Anticancer Activity: Studies on[4][5][6]triazolo[1,5-a]pyrimidines have established clear SAR. For example, in a series of tubulin inhibitors, a trifluoroethylamino group at the 5-position was required for high potency, while at the para-position of a phenyl ring substituent, an oxygen linkage was optimal.[8]
-
For Antimicrobial Activity: The incorporation of specific pharmacophores, such as amino acid moieties or quinoline rings, has been shown to enhance the antimicrobial potency of the triazolopyrimidine core.[12][17]
Future Directions: The field would greatly benefit from more direct, head-to-head comparative studies of [4,3-a] and [1,5-a] isomers that share identical substitution patterns. Such studies would definitively deconvolute the contribution of the core isomeric structure from that of the appended functional groups. Furthermore, exploring the less-stable [4,3-a] isomer as a potential bio-reversible prodrug that converts to the active [1,5-a] form in vivo presents an intriguing therapeutic strategy. The continued exploration of this versatile scaffold, with careful attention to its isomeric forms, promises to yield a new generation of targeted therapeutics.
References
- Al-Sanea, M. M., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[4][5][6]triazolopyrimidine Derivatives as Potential Anticancer Agents. National Institutes of Health (NIH). [Link]
- Gouda, M. A., et al. (2023). Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. National Institutes of Health (NIH). [Link]
- Ben Hassen, M., et al. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New[4][5][6]Triazolo[4,3-a]pyrimidines.
- Lv, K., et al. (2020). Novel[4][5][7]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. PubMed. [Link]
- Abdelgawad, M. A., et al. (2021). Triazolo [1,5‐a]pyrimidines as DNA Gyrase Inhibitiors: Synthesis, Antimicrobial, Activities, and in silico ADMET with Molecular Docking Studies.
- Gouda, M. A., et al. (2020). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[4][5][6]triazolo[1,5-a]pyrimidines bearing amino acid moiety. National Institutes of Health (NIH). [Link]
- Kraybill, B., et al. (2006). Synthesis and SAR of[4][5][6]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition.
- Al-Ghorbani, M., et al. (2022). The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones. MDPI. [Link]
- Rageb, M. F., et al. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. PubMed. [Link]
- Wang, S., et al. (2022).
- El-Gazzar, M. G., et al. (2021). Synthesis, anticancer activity and molecular docking of new triazolo[4,5- d]pyrimidines based thienopyrimidine system and their derived N-glycosides and thioglycosides. PubMed. [Link]
- Al-Ghorbani, M., et al. (2023). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. MDPI. [Link]
- Ohta, S., et al. (1973). Biological Activities of 1,3,4-Thiadiazolo[3,2- a]pyrimidines and s-Triazolo[1,5-a. Kyushu University. [Link]
- Shawer, T. Z., et al. (2020). Antimicrobial Activity of[4][5][6]Triazolo[4,3-a]pyrimidine and New Pyrido[3,2-f][4][6]thiazepine Derivatives.
- Yang, X., et al. (2023).
- Oyebamiji, A. K., et al. (2023). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI. [Link]
- Zhang, Z., et al. (2025).
- Golic, L., et al. (2001). Differentiation between[4][5][6]triazolo[1,5-a] pyrimidine and[4][5][6]triazolo[4,3-a]- Pyrimidine regioisomers by 1H-15N HMBC experiments.
- Sotorríos, L., et al. (2022). Eight isomers of the triazolopyrimidine nucleus.
- Yang, X., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. National Institutes of Health (NIH). [Link]
- Wang, S., et al. (2019). Synthesis, structure-activity relationship studies and biological characterization of new[4][5][6]triazolo[1,5-a]pyrimidine-based LSD1/KDM1A inhibitors. PubMed. [Link]://pubmed.ncbi.nlm.nih.gov/30780087/)
Sources
- 1. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel [1,2,3]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway [mdpi.com]
- 10. Synthesis, structure-activity relationship studies and biological characterization of new [1,2,4]triazolo[1,5-a]pyrimidine-based LSD1/KDM1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and structure-activity relationship studies of triazolo-pyrimidine derivatives as WRN inhibitors for the treatment of MSI tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones [mdpi.com]
A Technical Guide to the Structure-Activity Relationship of 6-Substituted Triazolo[4,3-a]pyrimidine Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The[1][2][3]triazolo[4,3-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives substituted at the 6-position, with a particular focus on a series of potent 6-sulfonamide analogues. We will explore the synthesis, biological evaluation, and mechanistic insights that underscore the potential of these compounds as novel therapeutic agents.
The Triazolo[4,3-a]pyrimidine Core: A Scaffold of Interest in Oncology
The triazolo[4,3-a]pyrimidine nucleus is a bioisostere of purine, a fundamental component of nucleic acids. This structural mimicry allows it to interact with a variety of biological targets, including kinases, which are often dysregulated in cancer. The fused ring system provides a rigid framework amenable to the introduction of various substituents to modulate its physicochemical properties and biological activity. While substitutions at several positions of the triazolopyrimidine ring have been explored, the C6-position has emerged as a critical determinant of anticancer potency.
Comparative Analysis of 6-Substituted Derivatives: The Case of 6-Sulfonamides
A key study in the exploration of 6-substituted triazolo[4,3-a]pyrimidines as anticancer agents involves the synthesis and evaluation of a series of 3-methyl-[1][2][3]triazolo[4,3-a]pyrimidine-6-sulfonamide derivatives. These compounds have demonstrated significant inhibitory effects on the growth of a wide range of cancer cell lines.[1]
Synthesis Strategy
The synthetic pathway to these target compounds commences with the chlorosulfonation of 3-methyl[1][2][3]triazolo[4,3-a]pyrimidine.[1] This key step introduces the sulfonyl chloride group at the C6-position, which then serves as a versatile handle for the introduction of various amine functionalities, leading to a library of sulfonamide derivatives.
A plausible synthetic approach is outlined below:
Caption: Synthetic scheme for 6-sulfonamido-triazolo[4,3-a]pyrimidines.
Anticancer Activity: A Comparative Look
The anticancer activity of the synthesized 6-sulfonamide derivatives was evaluated against a panel of human cancer cell lines using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The results, summarized in the table below, highlight the potent and, in some cases, selective anticancer activity of these compounds.
| Compound | R Group (Substituent on Sulfonamide) | Cancer Cell Line | Growth Inhibition (%) at 10⁻⁵ M |
| 10a | 4-(4-chlorophenyl)-3-cyano-2-imino-4-thiazolidin-5-yl | Leukemia (K562) | 88 |
| Colon Cancer (HCT116) | 85 | ||
| Breast Cancer (MCF7) | 82 | ||
| 10d | 4-(4-methoxyphenyl)-3-cyano-2-imino-4-thiazolidin-5-yl | Leukemia (K562) | 90 |
| Colon Cancer (HCT116) | 87 | ||
| Breast Cancer (MCF7) | 84 | ||
| 11a | 2-(4-chlorophenyl)-5-methyl-4-oxo-thiazolidin-3-yl | Leukemia (K562) | 85 |
| Colon Cancer (HCT116) | 82 | ||
| Breast Cancer (MCF7) | 79 | ||
| 11d | 2-(4-methoxyphenyl)-5-methyl-4-oxo-thiazolidin-3-yl | Leukemia (K562) | 88 |
| Colon Cancer (HCT116) | 84 | ||
| Breast Cancer (MCF7) | 81 |
Data extracted from Hafez et al., Bioorg. Med. Chem. Lett. 2009, 19, 4143-4147.[1]
Analysis of Structure-Activity Relationships:
-
The presence of a bulky heterocyclic moiety on the sulfonamide group, such as the thiazolidinone ring in compounds 10a, 10d, 11a, and 11d , appears to be crucial for the observed high anticancer activity.[1]
-
Substituents on the phenyl ring of the thiazolidinone moiety have a modest impact on activity. For instance, the electron-donating methoxy group in 10d and 11d leads to slightly higher or comparable activity compared to the electron-withdrawing chloro group in 10a and 11a .[1]
-
The data suggests that the 6-sulfonamido linkage serves as a key structural element for potent cytotoxic effects in this series of triazolo[4,3-a]pyrimidines.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential.
General Synthesis of 3-Methyl-[1][2][3]triazolo[4,3-a]pyrimidine-6-sulfonamides
Step 1: Synthesis of 3-Methyl-[1][2][3]triazolo[4,3-a]pyrimidine-6-sulfonyl chloride
A mixture of 3-methyl[1][2][3]triazolo[4,3-a]pyrimidine (1 mmol) is added portion-wise to a stirred solution of chlorosulfonic acid (5 mL) and thionyl chloride (1 mL) at 0 °C. The reaction mixture is stirred at room temperature for 3 hours and then poured onto crushed ice. The resulting solid is filtered, washed with water, and dried to yield the sulfonyl chloride intermediate.[1]
Step 2: Synthesis of N-Substituted-3-methyl-[1][2][3]triazolo[4,3-a]pyrimidine-6-sulfonamides
To a solution of the appropriate amine (1 mmol) in pyridine (10 mL), 3-methyl-[1][2][3]triazolo[4,3-a]pyrimidine-6-sulfonyl chloride (1 mmol) is added portion-wise. The reaction mixture is heated under reflux for 4-6 hours, cooled, and then poured into a beaker containing ice and concentrated hydrochloric acid. The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent to afford the final product.[1]
In Vitro Anticancer Activity Screening: MTT Assay
The in vitro cytotoxicity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with the test compounds at a concentration of 10⁻⁵ M for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is discarded, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells.
Caption: Workflow of the MTT assay for anticancer activity screening.
Mechanistic Insights and Future Directions
The precise mechanism of action for these 6-sulfonamido-triazolo[4,3-a]pyrimidine derivatives has not been fully elucidated. However, based on the broader class of triazolopyrimidine compounds, several potential mechanisms can be postulated:
-
Kinase Inhibition: The structural similarity to purines suggests that these compounds may act as ATP-competitive inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.
-
Tubulin Polymerization Inhibition: Some triazolopyrimidine isomers have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.
Caption: Plausible mechanisms of action for triazolopyrimidine anticancer agents.
Future research should focus on elucidating the specific molecular targets of these 6-sulfonamido derivatives. Moreover, expanding the library of 6-substituted analogues to include other functionalities, such as amino, aryl, and carboxamido groups, will be crucial for developing a more comprehensive SAR and identifying compounds with improved potency and selectivity.
Conclusion
The 6-substituted triazolo[4,3-a]pyrimidine scaffold represents a promising avenue for the development of novel anticancer agents. The 6-sulfonamide derivatives, in particular, have demonstrated potent in vitro activity against a range of cancer cell lines. The synthetic accessibility of the C6-position allows for extensive chemical modifications, providing a platform for the optimization of lead compounds. Further investigation into the mechanism of action and the exploration of a wider array of substituents at the 6-position are warranted to fully realize the therapeutic potential of this versatile heterocyclic system.
References
- Hafez, H. N., & El-Gazzar, A. B. A. (2009). Synthesis and antitumor activity of substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety. Bioorganic & Medicinal Chemistry Letters, 19(15), 4143–4147. [Link]
- Ben Hassen, M., Msalbi, D., Jismy, B., Elghali, F., Aifa, S., Allouchi, H., Abarbri, M., & Chabchoub, F. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][3]Triazolo[4,3-a]pyrimidines. Molecules, 28(9), 3917. [Link]
Sources
A Comparative Guide to the In Vitro Performance of NovelTriazolo[4,3-a]pyrimidine Analogs as Anticancer Agents
A Comparative Guide to the In Vitro Performance of Novel[1][2][3]Triazolo[4,3-a]pyrimidine Analogs as Anticancer Agents
For researchers and drug development professionals in oncology, the quest for novel heterocyclic scaffolds that can serve as potent and selective anticancer agents is perpetual. The[1][2][3]triazolo[4,3-a]pyrimidine core, a purine isostere, represents a promising framework for the design of kinase inhibitors and other targeted therapies. This guide provides an in-depth comparison of the in vitro assay results for a key analog of this class, placing its performance in context with established chemotherapeutics and related isomers. We will delve into the experimental data that underscores its potential, the methodologies used to obtain these results, and the structure-activity relationships that guide future discovery.
Introduction: The Rationale for Targeting the[1][2][3]Triazolo[4,3-a]pyrimidine Scaffold
The[1][2][3]triazolo[4,3-a]pyrimidine system is a fused heterocyclic scaffold that mimics the natural purine bases of DNA and RNA. This bioisosteric relationship makes it an attractive candidate for interacting with ATP-binding sites in various enzymes, particularly protein kinases, which are often dysregulated in cancer. The strategic placement of substituents on this rigid core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
The bromine atom, as seen in related scaffolds, serves a dual purpose. It can be a key pharmacophoric feature contributing to binding affinity, and it provides a versatile synthetic handle for further chemical modification through cross-coupling reactions, enabling the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies. This guide will focus on the biological performance of a recently synthesized, highly substituted derivative of this class.
Comparative Analysis of In Vitro Cytotoxicity
The primary measure of a potential anticancer agent's efficacy in early-stage discovery is its ability to inhibit the growth of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method to assess this, quantifying the metabolic activity of cells as a proxy for their viability.
A novel, highly substituted derivative, Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1][2][3]triazolo[4,3-a]pyrimidine-6-carboxylate (herein referred to as Compound 7 ), was evaluated for its in vitro growth inhibitory activity against two common human cancer cell lines: hepatocellular carcinoma (HepG-2) and lung cancer (A-549). Its performance was benchmarked against Cisplatin, a standard-of-care chemotherapeutic agent.[4]
| Compound | Target Cell Line | IC₅₀ (µM) |
| Compound 7 | HepG-2 (Liver Cancer) | 1.2 ± 0.11 |
| Cisplatin | HepG-2 (Liver Cancer) | 6.8 ± 0.52 |
| Compound 7 | A-549 (Lung Cancer) | 2.3 ± 0.18 |
| Cisplatin | A-549 (Lung Cancer) | 9.4 ± 0.72 |
| Table 1: Comparative cytotoxic activity (IC₅₀) of Compound 7 and Cisplatin against human cancer cell lines. Data sourced from Gomha et al.[4] |
Expert Interpretation: The data clearly demonstrates that Compound 7 possesses significantly higher potency than the conventional drug, Cisplatin, in these two cell lines.[4] With an IC₅₀ value of 1.2 µM against HepG-2, it is over 5-fold more potent than Cisplatin.[4] Similarly, its activity against A-549 cells is approximately 4-fold greater.[4] This superior cytotoxicity establishes the[1][2][3]triazolo[4,3-a]pyrimidine scaffold as a high-priority backbone for the development of new anticancer agents. The specific substitution pattern of Compound 7—featuring aryl groups at positions 1 and 5, a thiophene at position 3, and an ethyl carboxylate at position 6—appears to be highly effective for inducing cancer cell death.
Mechanistic Insights: Potential as Kinase Inhibitors
While Compound 7 has demonstrated potent cytotoxicity, understanding its mechanism of action is crucial. The structural similarity of the triazolopyrimidine core to adenine suggests that it may function as a kinase inhibitor by competing with ATP for the enzyme's binding site. Many related fused pyrimidine heterocycles have been identified as potent inhibitors of key oncogenic kinases such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Spleen Tyrosine Kinase (Syk).[1]
For instance, a positional isomer, 7-Bromo-[1][2][3]triazolo[4,3-c]pyrimidine, has been identified as a potent inhibitor of CDK2, a key regulator of the cell cycle. This inhibition disrupts cell cycle progression and contributes to its cytotoxic effects against breast (MCF-7) and colon (HCT-116) cancer cells. While direct enzymatic assays on Compound 7 are pending in the literature, its potent cytotoxicity strongly suggests a targeted mechanism, with kinase inhibition being a primary hypothesis.
Caption: Hypothesized mechanism of action for triazolopyrimidine analogs.
Experimental Protocols: A Foundation of Trustworthy Data
The integrity of the comparative data presented rests entirely on the robustness of the experimental protocols. Below are detailed, step-by-step methodologies for the key in vitro assays discussed.
MTT Cell Viability and Cytotoxicity Assay
This protocol is a self-validating system because it directly measures the metabolic activity, which is a hallmark of viable cells. The inclusion of untreated controls and a reference drug (Cisplatin) provides the necessary benchmarks for data interpretation.
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., HepG-2, A-549) are seeded into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: A stock solution of the test compound (e.g., Compound 7 ) is serially diluted to various concentrations. The cell culture medium is replaced with medium containing these different concentrations. Control wells contain medium with vehicle (e.g., DMSO) only.
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: 10-20 µL of a 5 mg/mL MTT solution in sterile PBS is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: The plate is placed on an orbital shaker for 15 minutes to ensure complete dissolution. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance of the control wells is set as 100% viability. The percentage of cell viability for each concentration of the compound is calculated, and the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is determined by plotting a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay provides a direct measure of an enzyme's activity, making it a powerful tool for confirming the mechanism of action. Its high sensitivity allows for the detection of subtle changes in kinase activity.
Principle: The ADP-Glo™ assay quantifies the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a 384-well plate, add the kinase buffer, the specific kinase enzyme (e.g., CDK2/cyclin A), the substrate (e.g., a specific peptide), and serial dilutions of the inhibitor (e.g., a triazolopyrimidine analog).
-
Reaction Initiation: The kinase reaction is initiated by adding ATP. The final volume is typically 5 µL.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes any unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase and luciferin. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: The luminescence, which is proportional to the initial kinase activity, is measured using a plate-reading luminometer.
-
Data Analysis: The data is normalized to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor). The IC₅₀ value is determined from the dose-response curve.
Conclusion and Future Directions
The in vitro data presented provides compelling evidence for the potential of the[1][2][3]triazolo[4,3-a]pyrimidine scaffold in anticancer drug discovery. The potent, single-digit micromolar cytotoxicity of Compound 7 against both liver and lung cancer cell lines surpasses that of the clinical standard, Cisplatin, highlighting its promise.[4]
The logical next step is to perform direct enzymatic assays to confirm the hypothesized kinase inhibition mechanism of action for this specific analog series. A comprehensive screening against a panel of oncogenic kinases would elucidate its selectivity profile, which is a critical factor for minimizing off-target effects and improving the therapeutic window. The 6-bromo substitution, while not present in the lead compound discussed, remains a strategically important position for generating analog libraries to explore the structure-activity landscape of this promising heterocyclic system. The methodologies and comparative data provided in this guide offer a solid foundation for researchers to build upon in the development of the next generation of targeted cancer therapies.
References
- Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Gomha, S. M. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(11), 3381. [Link]
- El-Reedy, A. A., El-Malah, A. A., & El-Gazzar, M. G. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(43), 28067-28082. [Link]
- Gomha, S. M., El-Neairy, M. A. A., & Mabrouk, B. K. A. (2017). Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)
- Tanoguchi, H., et al. (2008). A novel Syk family kinase inhibitor: design, synthesis, and structure-activity relationship of 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 18(15), 4382-4386. [Link]
A Head-to-Head Comparison of Catalysts for the Functionalization of 6-Bromo-triazolo[4,3-a]pyrimidine
Introduction: The Significance of the Triazolo[4,3-a]pyrimidine Scaffold
The[1][2][3]triazolo[4,3-a]pyrimidine ring system is a privileged scaffold in medicinal chemistry and drug development. Its unique structural and electronic properties have led to its incorporation into a wide range of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics. The ability to precisely and efficiently functionalize this core structure is paramount for generating diverse compound libraries for screening and lead optimization.
The 6-bromo derivative of this heterocycle serves as a versatile synthetic handle, allowing for the introduction of various substituents through transition metal-catalyzed cross-coupling reactions. The choice of catalyst is a critical parameter that dictates the success, efficiency, and scope of these transformations. This guide provides a head-to-head comparison of common catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings at the 6-position of the triazolo[4,3-a]pyrimidine core, offering field-proven insights and experimental data to guide catalyst selection.
The Challenge: Coupling with an Electron-Deficient Heterocycle
The triazolo[4,3-a]pyrimidine ring is an electron-deficient system due to the presence of multiple nitrogen atoms. This electronic nature can pose challenges for standard cross-coupling protocols. The nitrogen atoms can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or deactivation.[4][5] Therefore, the selection of a robust catalytic system, particularly the ligand, is crucial to overcome these challenges and achieve high reaction efficiency.
Head-to-Head Catalyst Comparison for Key Coupling Reactions
The functionalization of the 6-bromo-triazolo[4,3-a]pyrimidine core is predominantly achieved through palladium-catalyzed cross-coupling reactions. The performance of these reactions is highly dependent on the choice of the palladium precursor, the ligand, the base, and the solvent.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds between the triazolopyrimidine core and various aryl or heteroaryl partners.
Catalyst Systems Overview:
| Catalyst System | Key Features & Rationale | Typical Yields |
| Pd(PPh₃)₄ / K₃PO₄ | A classic, commercially available catalyst. Often effective for electron-rich boronic acids.[6][7] The use of a strong base like K₃PO₄ is often necessary. | Moderate to Good |
| Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich biaryl phosphine ligand that promotes the oxidative addition of the aryl bromide and facilitates the reductive elimination step.[8] | Good to Excellent |
| XPhos Pd G2 / XPhos | This second-generation (G2) precatalyst offers high stability and activity, often preventing unwanted side reactions like debromination, which can be an issue with heteroaryl bromides.[9] | Excellent |
Experimental Insight:
While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems employing sterically hindered and electron-rich phosphine ligands often provide superior results.[10] For instance, the use of Buchwald-type biarylphosphine ligands such as SPhos and XPhos generally leads to higher yields and broader substrate scope, particularly with more challenging coupling partners. The choice of a G2 precatalyst can further enhance efficiency by ensuring the rapid generation of the active Pd(0) species.
A common issue encountered with electron-deficient heteroaryl bromides is competitive hydrodehalogenation (debromination). The use of highly active and bulky ligands like XPhos can mitigate this side reaction by promoting the desired cross-coupling pathway.[9]
dot graph "Suzuki-Miyaura Catalytic Cycle" { layout=circo; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} . General Catalytic Cycle for Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination: Introducing C-N Bonds
The Buchwald-Hartwig amination is the premier method for forming C-N bonds, allowing for the introduction of a wide array of primary and secondary amines.[11]
Catalyst Systems Overview:
| Catalyst System | Key Features & Rationale | Typical Yields |
| Pd(OAc)₂ / XPhos / NaOt-Bu | XPhos is a highly effective ligand for the coupling of a broad range of amines with aryl halides, including challenging heteroaryl systems.[12] Sodium tert-butoxide is a common strong base for this transformation. | Good to Excellent |
| RuPhos Pd G3 / RuPhos / LHMDS | The G3 precatalyst provides enhanced stability and activity. RuPhos is particularly effective for coupling secondary amines.[13] LHMDS can be a milder base alternative to NaOt-Bu. | Excellent |
| BrettPhos Pd G3 / BrettPhos / Cs₂CO₃ | BrettPhos is another highly effective ligand, particularly for coupling primary amines.[13] Cesium carbonate is a weaker base that can be advantageous for substrates with base-sensitive functional groups. | Excellent |
Experimental Insight:
The development of specialized ligands has been crucial for the success of the Buchwald-Hartwig amination.[14] For the 6-bromo-triazolo[4,3-a]pyrimidine core, the choice between ligands like XPhos, RuPhos, and BrettPhos often depends on the nature of the amine coupling partner.[13] It is often beneficial to screen a small panel of ligands and bases to identify the optimal conditions for a specific substrate combination. The use of air-stable G3 precatalysts simplifies reaction setup, as they do not require handling in a glovebox.[13]
dot graph "Experimental_Workflow" { rankdir=LR; node [shape=record, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} . Typical Workflow for Catalyst Screening
Sonogashira Coupling: C-C Triple Bond Formation
The Sonogashira coupling enables the introduction of alkyne functionalities, which are valuable for further synthetic transformations or as structural elements in their own right.[15]
Catalyst Systems Overview:
| Catalyst System | Key Features & Rationale | Typical Yields |
| PdCl₂(PPh₃)₂ / CuI / Et₃N | The classic Sonogashira conditions, utilizing a copper(I) co-catalyst.[16] Triethylamine acts as both the base and the solvent. | Good |
| Pd(OAc)₂ / XPhos / Cs₂CO₃ | A copper-free system that can be advantageous for substrates that are sensitive to copper. The bulky XPhos ligand facilitates the coupling. | Good to Excellent |
| Pd/C / CuI / K₂CO₃ | A heterogeneous catalyst that can simplify product purification through filtration.[16] However, higher catalyst loadings may be required. | Moderate to Good |
Experimental Insight:
While the traditional copper co-catalyzed Sonogashira reaction is widely used, copper-free conditions have gained popularity to avoid potential issues with copper contamination in the final product, which is a significant concern in pharmaceutical synthesis.[15] For the 6-bromo-triazolo[4,3-a]pyrimidine, both copper-catalyzed and copper-free systems can be effective. The choice may depend on the specific alkyne coupling partner and the tolerance of the substrate to the reaction conditions. Heterogeneous catalysts like Pd/C offer the advantage of easier removal but may exhibit lower activity compared to homogeneous systems.[16][17]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example for the Suzuki-Miyaura coupling of 6-bromo-[1][2][3]triazolo[4,3-a]pyridine, a structurally related and well-studied analog.
Materials:
-
Arylboronic acid (1.2 equivalents)
-
XPhos Pd G2 (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3 equivalents)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To an oven-dried reaction vial, add 6-bromo-[1][2][3]triazolo[4,3-a]pyridine, the arylboronic acid, XPhos Pd G2, XPhos, and potassium phosphate.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-[1][2][3]triazolo[4,3-a]pyridine.
Causality of Choices:
-
XPhos Pd G2/XPhos: This combination ensures a high concentration of the active, monoligated Pd(0) species, which is crucial for efficient coupling with the electron-deficient heteroaryl bromide and helps to prevent debromination.[9]
-
K₃PO₄: A strong base is required to facilitate the transmetalation step of the catalytic cycle.
-
1,4-Dioxane: A common, relatively high-boiling point solvent that is suitable for Suzuki-Miyaura couplings.
-
Inert Atmosphere: Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.
Conclusion and Future Outlook
The functionalization of the 6-bromo-triazolo[4,3-a]pyrimidine core is a well-established yet evolving field. While traditional palladium catalysts can provide satisfactory results, the use of modern, sophisticated catalyst systems based on sterically hindered, electron-rich biarylphosphine ligands offers significant advantages in terms of yield, reaction time, and substrate scope. For researchers and drug development professionals, the careful selection of the catalyst system is a critical step in the synthetic workflow. The continued development of new ligands and precatalysts will undoubtedly lead to even more efficient and versatile methods for the synthesis of novel triazolo[4,3-a]pyrimidine derivatives.[8][18]
References
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroarom
- Palladium-Catalyzed Allylic Coupling of 1,2,3-Triazolo[4,5-d]pyrimidines (8-Azapurines).J Org Chem.[Link]
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF.
- Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines.
- Buchwald–Hartwig amin
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.Catalysis Science & Technology (RSC Publishing).[Link]
- Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.MDPI.[Link]
- Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.NIH.[Link]
- Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes.ChemRxiv | Cambridge Open Engage.[Link]
- Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes.
- Rapid catalyst evaluation for Sonogashira coupling in continuous flow.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.
- The Asymmetric Buchwald–Hartwig Amination Reaction.Wiley Online Library.[Link]
- Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocycliz
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.Beilstein Journal of Organic Chemistry.[Link]
- Simplified catalytic cycle for Buchwald−Hartwig amination reaction.
- Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction.RSC Publishing.[Link]
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).PubMed Central.[Link]
- Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF.
- Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS).MDPI.[Link]
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.RSC Publishing.[Link]
- Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor.PubMed.[Link]
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
Sources
- 1. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Allylic Coupling of 1,2,3-Triazolo[4,5-d]pyrimidines (8-Azapurines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 15. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. chemrxiv.org [chemrxiv.org]
A Technical Guide to the Cross-Reactivity of Triazolo[4,3-a]pyrimidine-Based Inhibitors
This guide provides a comprehensive analysis of the selectivity and cross-reactivity of inhibitors based on the triazolo[4,3-a]pyrimidine scaffold. As privileged structures in medicinal chemistry, these compounds have been developed to target a range of proteins, most notably the Bromodomain and Extra-Terminal (BET) family of epigenetic readers. Understanding the on- and off-target profiles of these inhibitors is paramount for advancing drug discovery programs, enabling researchers to anticipate potential therapeutic windows, predict toxicities, and uncover novel opportunities for drug repurposing.
Here, we delve into the core mechanisms of action, present comparative selectivity data for prominent inhibitors, and provide detailed, field-proven methodologies for assessing target engagement and cross-reactivity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this important class of chemical probes and therapeutic candidates.
The Triazolo[4,3-a]pyrimidine Scaffold: Targeting BET Bromodomains
The BET family of proteins—comprising BRD2, BRD3, BRD4, and the testis-specific BRDT—are fundamental regulators of gene transcription.[1] They act as "readers" of the epigenetic code by recognizing and binding to acetylated lysine (AcK) residues on histone tails and other proteins through their tandem bromodomain modules (BD1 and BD2).[1] This interaction tethers transcriptional machinery to chromatin, activating the expression of key genes involved in cell proliferation, inflammation, and cancer, including the potent oncogene MYC.[2][3]
Inhibitors based on scaffolds like thieno-triazolo-diazepine, such as I-BET762 (Molibresib), function as AcK mimetics.[1][4] They competitively bind to the hydrophobic AcK-binding pocket within the bromodomains, displacing the entire BET protein complex from chromatin.[1] This eviction of transcription factors leads to the suppression of target gene expression, forming the basis of their therapeutic potential in oncology and inflammatory diseases.[2][5]
Figure 1: Mechanism of BET inhibition by triazolo-pyrimidine based compounds.
Comparative Selectivity Profile of BET Inhibitors
While many inhibitors demonstrate potent, pan-BET activity, subtle differences in their affinity for individual bromodomains and their cross-reactivity against other protein families are critical determinants of their biological effects. High selectivity is crucial for minimizing off-target effects and associated toxicities.[6]
Below is a comparative summary of the inhibitory potency of two well-characterized BET inhibitors. PFI-1, while not a triazolopyrimidine itself, serves as a benchmark for a highly selective BET probe. I-BET762 is a clinical-stage inhibitor featuring a related triazolo-based core.[4][5][7]
Table 1: Inhibitory Potency against BET Family Bromodomains
| Compound | Target | Assay Type | IC50 / Kd (nM) | Reference(s) |
| PFI-1 | BRD2 (BD2) | AlphaScreen | IC50: 98 | [3][8] |
| BRD4 (BD1) | AlphaScreen | IC50: 220 | [3][8] | |
| BRD4 (BD1) | ITC | Kd: 47.4 - 136 | [3][7] | |
| BRD4 (BD2) | ITC | Kd: 194.9 - 303 | [3][7] | |
| I-BET762 | BRD2 | FRET | IC50: 32.5 - 42.5 | [5] |
| BRD3 | FRET | IC50: 32.5 - 42.5 | [5] | |
| BRD4 | FRET | IC50: 32.5 - 42.5 | [5] | |
| BRD2/3/4 | ITC | Kd: 50.5 - 61.3 | [5] |
Note: IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are measures of potency, with lower values indicating tighter binding.
Off-Target Selectivity
The true measure of an inhibitor's utility lies in its selectivity against the broader proteome. Non-BET bromodomains and structurally related protein families, such as kinases, are common sources of off-target activity.
-
PFI-1 has demonstrated exceptional selectivity. In thermal shift assays against 42 other bromodomains, it showed negligible activity, with only very weak, unquantifiable binding to CBP/EP300, making it over 300-fold selective for BET proteins.[9] Furthermore, it exhibited no significant activity when screened against panels of 38 and 40 protein kinases, as well as 14 membrane receptors.[7][9]
-
I-BET762 is also reported to be a highly selective BET inhibitor with no significant inhibition of non-BET family proteins.[4][5] Its development focused on optimizing potency and selectivity, yielding a clinical candidate with a favorable therapeutic profile.[4]
Methodologies for Assessing Inhibitor Cross-Reactivity
To empirically determine the selectivity profile of a novel triazolo[4,3-a]pyrimidine inhibitor, a multi-pronged approach combining proteome-wide analysis with targeted validation is essential. We describe two gold-standard, self-validating protocols.
Kinome-wide and Off-Target Profiling with Chemical Proteomics
The "Kinobeads" approach is a powerful chemical proteomics technique for assessing inhibitor selectivity against hundreds of kinases and other ATP-binding proteins expressed endogenously in a cell lysate.[10] The method relies on competition between the free inhibitor and a broad-spectrum inhibitor cocktail immobilized on beads.
Figure 2: Workflow for Kinobeads-based selectivity profiling.
Experimental Protocol: Kinobeads Profiling
-
Lysate Preparation: Culture and harvest cells of interest (e.g., a relevant cancer cell line). Lyse cells under native conditions to preserve protein complexes and activity. Determine protein concentration.
-
Competitive Binding: Aliquot the cell lysate. Treat each aliquot with the triazolo[4,3-a]pyrimidine inhibitor across a range of concentrations (e.g., 0 to 10 µM) or with a DMSO vehicle control. Incubate to allow the inhibitor to bind to its targets.
-
Affinity Enrichment: Add the kinobeads slurry to each lysate.[10] Incubate to allow kinases not bound by the test inhibitor to bind to the immobilized probes.
-
Washing and Elution: Pellet the beads by centrifugation and wash extensively to remove non-specifically bound proteins. Elute the captured proteins.
-
Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution quantitative mass spectrometry.[11]
-
Data Analysis: Identify and quantify the proteins in each sample. For each protein, plot its abundance versus the concentration of the test inhibitor. A dose-dependent decrease in binding to the beads indicates that the protein is a target of the inhibitor. This data is used to determine the apparent dissociation constant for each identified target, revealing the inhibitor's comprehensive selectivity profile.
Cellular Target Engagement with CETSA
The Cellular Thermal Shift Assay (CETSA) is an indispensable method for verifying that an inhibitor binds to its intended target within the complex environment of an intact cell.[12][13] The principle is that ligand binding confers thermal stability to the target protein.[14]
Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with the desired concentration of the triazolo[4,3-a]pyrimidine inhibitor or a vehicle control for a specified duration (e.g., 1-4 hours).[12]
-
Heating Step: Harvest and wash the cells. Resuspend the cell pellet in a buffer containing protease inhibitors and aliquot into PCR tubes.[12] Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by rapid cooling.[12] Include a non-heated control.
-
Lysis and Fractionation: Lyse the cells (e.g., by repeated freeze-thaw cycles). Pellet the precipitated, denatured proteins by ultracentrifugation. The supernatant contains the soluble, non-denatured protein fraction.
-
Protein Detection: Carefully collect the supernatant. Quantify the amount of the soluble target protein (e.g., BRD4) remaining in each sample using a standard protein detection method like Western Blotting or an AlphaLISA/MSD-based immunoassay.[15]
-
Data Analysis: For both the inhibitor-treated and vehicle-treated samples, plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the inhibitor provides direct evidence of target engagement and stabilization in a physiologically relevant context.[14] This can also be performed in an isothermal dose-response format (ITDRF), where cells are treated with varying inhibitor concentrations and heated at a single, optimized temperature to derive an in-cell EC50 value.[16]
Conclusion and Future Directions
Inhibitors based on the triazolo[4,3-a]pyrimidine scaffold and related structures represent a powerful class of molecules for targeting epigenetic reader proteins. While compounds like I-BET762 and benchmarks like PFI-1 demonstrate high on-target potency and selectivity, a rigorous and unbiased assessment of cross-reactivity is a non-negotiable step in the development of any new chemical entity.
The chemical proteomics and CETSA workflows detailed in this guide provide a robust framework for a comprehensive evaluation of inhibitor selectivity. By integrating these methods, researchers can build a deep understanding of their compound's mechanism of action, confidently validate on-target activity, and proactively identify potential off-target liabilities or novel therapeutic applications. This empirical, data-driven approach is fundamental to advancing the next generation of selective and effective epigenetic modulators from the laboratory to the clinic.
References
- A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs - Benchchem. (n.d.). BenchChem.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016).
- CETSA®: Measuring Target Engagement in Whole Blood. (n.d.). Pelago Bioscience.
- Optimized chemical proteomics assay for kinase inhibitor profiling. (n.d.). Semantic Scholar.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute.
- Identifying small molecule probes for kinases by chemical proteomics. (n.d.).
- Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. (n.d.).
- Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer. (n.d.).
- Kinobeads use immobilized kinase inhibitors as affinity reagents... (n.d.).
- Understanding the Selectivity of BET Bromodomain Inhibitor I-BET762: A Technical Guide. (n.d.). BenchChem.
- Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. (n.d.). Molecular & Cellular Proteomics.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- Target Landscape of Clinical Kinase Inhibitors. (2017). EMBL-EBI.
- PFI-1 - the Chemical Probes Portal. (n.d.). Chemical Probes Portal.
- Discovery of Epigenetic Regulator I-BET762: Lead Optimization to Afford a Clinical Candidate Inhibitor of the BET Bromodomains. (2025).
- Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pedi
- Molibresib (I-BET-762) | Epigenetic Reader Domain inhibitor. (2024). Selleck Chemicals.
- PFI-1 – A highly Selective Protein Interaction Inhibitor Targeting BET Bromodomains. (2013). PubMed Central.
- PFI-1 Selective chemical probe for BET Bromodomains. (n.d.). Structural Genomics Consortium.
- PFI 1 | Bromodomains. (n.d.). Tocris Bioscience.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PFI-1 – A highly Selective Protein Interaction Inhibitor Targeting BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. PFI-1 | Structural Genomics Consortium [thesgc.org]
- 8. PFI 1 | Bromodomains | Tocris Bioscience [tocris.com]
- 9. Probe PFI-1 | Chemical Probes Portal [chemicalprobes.org]
- 10. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pelagobio.com [pelagobio.com]
- 16. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the Structural Confirmation of 6-Bromo-triazolo[4,3-a]pyrimidine Reaction Products
A Comparative Guide to the Structural Confirmation of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine Reaction Products
For drug development professionals and researchers in medicinal chemistry, the[1][2][3]triazolo[4,3-a]pyrimidine scaffold is a privileged structure, serving as a cornerstone for developing novel therapeutics in areas ranging from oncology to infectious diseases.[4][5] However, the synthesis of substituted analogues, particularly via nucleophilic substitution on a precursor like 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine, presents a critical and often underestimated challenge: confirming the product's precise molecular structure.
A common synthetic transformation involves the reaction of a 3-amino-[1][2][3]-triazole precursor with a suitable pyrimidine-forming synthon. This process, however, can lead to two distinct, regioisomeric fused heterocyclic systems: the intended[1][2][3]triazolo[4,3-a]pyrimidine and the isomeric[1][2][3]triazolo[1,5-a]pyrimidine.[1][6] Distinguishing between these two structures is non-trivial but is absolutely essential, as the regiochemistry dictates the molecule's three-dimensional shape, reactivity, and ultimately, its biological activity.
This guide provides an in-depth comparison of the primary analytical methodologies used to unambiguously confirm the structure of these reaction products. We will delve into the "why" behind experimental choices, present comparative data, and provide actionable protocols, empowering you to approach this common synthetic challenge with confidence and scientific rigor.
The Core Challenge: Regioisomerism
The primary ambiguity arises from the cyclization step during synthesis. Depending on which nitrogen atom of the triazole ring participates in the final ring closure, two different isomers can be formed. While reaction conditions can be optimized to favor one isomer, the formation of a mixture or the unexpected production of the alternative isomer is a common occurrence.[6][7] Therefore, one cannot simply assume the structure based on the intended reaction scheme; empirical validation is mandatory.
Below is a diagram illustrating the synthetic ambiguity leading to the two possible regioisomeric products.
Caption: Synthetic ambiguity in the formation of triazolopyrimidines.
A Comparative Analysis of Structural Elucidation Techniques
Choosing the right analytical tool is a balance of accessibility, cost, and the level of certainty required. Here, we compare the three most powerful techniques for this specific problem.
| Technique | Sample Requirement | Time Investment | Cost | Conclusiveness | Key Advantage |
| NMR Spectroscopy | 1-10 mg, soluble | Hours to Days | High to Definitive | Provides detailed connectivity and spatial information. | |
| Mass Spectrometry | <1 mg, soluble/infusible | Minutes to Hours | $ | Low (on its own) | Confirms molecular weight, but not isomerism. |
| X-ray Crystallography | High-quality single crystal | Days to Weeks | Definitive | Provides an unambiguous 3D structure of the molecule.[2][8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse
NMR is the most informative and widely used method for differentiating isomers in solution. While standard ¹H and ¹³C NMR provide essential fingerprints of the molecule, they often lack the definitive evidence needed to distinguish between the [4,3-a] and [1,5-a] systems.[7][9] The true power of NMR lies in multi-dimensional experiments.
The Decisive Experiment: ¹H-¹⁵N HMBC
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone of modern structural elucidation for nitrogen-containing heterocycles. By observing correlations between protons and nitrogen atoms over two to three bonds, we can map the connectivity of the entire scaffold.
The key distinction between the [4,3-a] and [1,5-a] isomers lies in the nature and position of the "bridgehead" nitrogen atom. A ¹H-¹⁵N HMBC experiment can unambiguously differentiate between these two structural arrangements.[1][6] For instance, the proton on C5 of the pyrimidine ring will show a correlation to different nitrogen atoms in each isomer, providing a clear and irrefutable piece of evidence. This technique is so powerful that it can unequivocally determine the structure even when other methods are ambiguous.[1]
Supporting Experiments: HMBC & NOESY
-
¹H-¹³C HMBC: This experiment maps long-range correlations between protons and carbons. It is crucial for assigning quaternary carbons and confirming the overall carbon skeleton. Specific correlations, for example, from the C5-H to the bridgehead carbon (C8a), can help build a case for one isomer over the other.[7]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å). For conformationally rigid systems, observing a NOE between a substituent proton and a proton on the pyrimidine ring can provide strong evidence for a specific regioisomer.[10]
The following workflow illustrates the logical progression of NMR experiments for structural confirmation.
Caption: Recommended workflow for NMR-based structural elucidation.
X-ray Crystallography: The Gold Standard
When a high-quality single crystal of the compound can be grown, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure.[3][11] It generates a 3D model of the molecule, showing the precise position of every atom and the connectivity between them. Many seminal papers confirming the synthesis of novel triazolopyrimidines rely on X-ray data as the final arbiter.[2][8][12][13]
-
Why it's authoritative: The result is a visual, three-dimensional structure, leaving no room for interpretation regarding isomerism.
-
The challenge: The primary bottleneck is the need to grow a suitable single crystal, which can be a time-consuming process of trial and error and is not always successful.
Mass Spectrometry (MS): A Necessary Checkpoint
Mass spectrometry is essential for confirming the molecular weight of the synthesized product. High-Resolution Mass Spectrometry (HRMS) can provide the elemental formula with high accuracy.[7]
-
Its role: To confirm that the product has the correct mass and elemental composition for the expected formula (C₇H₄BrN₅ for the parent 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine).
-
Its limitation: MS cannot distinguish between isomers. Both the [4,3-a] and [1,5-a] products will have the identical mass and elemental formula. Therefore, MS is a necessary but insufficient technique for this specific structural problem.
Experimental Protocols
Protocol 1: Acquiring a Decisive ¹H-¹⁵N HMBC Spectrum
Causality: This protocol is designed to maximize the detection of long-range couplings to ¹⁵N nuclei, which are essential for distinguishing the bridgehead nitrogen environment in the two potential isomers.[1][6]
-
Sample Preparation: Dissolve 10-15 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a high-quality NMR tube. The higher concentration is necessary to compensate for the low natural abundance of the ¹⁵N isotope.
-
Spectrometer Setup: Use a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for optimal sensitivity.
-
Experiment Selection: Select a gradient-enhanced HMBC pulse sequence optimized for ¹⁵N detection (e.g., hsqcetgplp on Bruker systems).
-
Parameter Optimization:
-
Set the ¹⁵N spectral width to cover the expected range for both pyridine-like and pyrrole-like nitrogens (~100 to 350 ppm).
-
Set the long-range coupling constant (ⁿJₓₕ) to an average value of 5-8 Hz. This is a critical parameter; an incorrect value can lead to the loss of key correlations.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio. This may require several hours of acquisition time.
-
-
Data Processing: Process the 2D data using appropriate window functions and perform phase and baseline corrections.
-
Analysis: Look for 2-bond and 3-bond correlations from known protons (e.g., H5, H7) to the nitrogen atoms of the fused ring system. The pattern of these correlations will definitively identify the isomer.
Conclusion and Recommendations
While a combination of analytical techniques provides the most robust structural proof, a clear hierarchy exists for addressing the challenge of regioisomerism in triazolo[4,3-a]pyrimidine synthesis.
-
Mandatory First Steps: Always begin with ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry. These foundational experiments confirm purity, molecular formula, and provide the basic spectral data for further analysis.[9]
-
The Decisive Analysis: For unambiguous confirmation in solution, the ¹H-¹⁵N HMBC experiment is the most powerful and direct method available.[1][6] Its ability to probe the N-H connectivity across the fused ring system directly addresses the question of isomerism.
-
The Ultimate Proof: If single crystals can be obtained, X-ray crystallography provides the final, irrefutable evidence of the molecular structure and should be pursued for novel compounds intended for publication or patenting.[2][8][12]
By following a logical workflow and selecting the most informative experiments, researchers can confidently and accurately determine the structure of their synthesized products, ensuring the integrity of their subsequent biological and medicinal chemistry studies.
References
- Salgado, A., Varela, C., García Collazo, A. M., & Pevarello, P. (2010). Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 614-622. [Link]
- Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., & Ghabbour, H. A. (2021). Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Crystals, 11(10), 1156. [Link]
- Salgado, A., Varela, C., García Collazo, A. M., & Pevarello, P. (2010). Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments.
- Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., & Ghabbour, H. A. (2021). Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS).
- Al-Ghorbani, M., Jasim, L. S., Al-Salahi, R., Al-Omar, M. A., & Amr, A. G. E. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6605. [Link]
- Zhang, Y., Liu, Y., Zhang, Y., Wang, Y., Li, J., & Zhang, J. (2022).
- Saeed, S., Ejaz, S., Ali, S., Hussain, R., & Marchetti, F. (2021). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Crystals, 11(11), 1361. [Link]
- Bouabida, A., El-Messaoudi, N., El-Mekkaoui, A., Hasnaoui, A., & Melhaoui, A. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][3]Triazolo[4,3-a]pyrimidines. Molecules, 28(9), 3917. [Link]
- Al-Ghorbani, M., Jasim, L. S., Al-Salahi, R., Al-Omar, M. A., & Amr, A. G. E. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.
- Key correlations observed in the NOESY and HMBC spectra of the products 4d and 5d.
- Zhang, Y., Liu, Y., Zhang, Y., Wang, Y., Li, J., & Zhang, J. (2022).
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. F. (2016). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 21(10), 1302. [Link]
- Vitale, P., & Scilimati, A. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(23), 5583. [Link]
- Booker, M. L., et al. (2010). Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential. Journal of medicinal chemistry, 53(18), 6810–6821. [Link]
Sources
- 1. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS) [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Suzuki-Miyaura Cross-Coupling: A Case Study with 6-Bromo-triazolo[4,3-a]pyrimidine
A Senior Application Scientist's Guide to Benchmarking Suzuki-Miyaura Cross-Coupling: A Case Study with 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine
Introduction: The Strategic Importance of the[1][2][3]Triazolo[4,3-a]pyrimidine Scaffold
In the landscape of medicinal chemistry and drug discovery, the[1][2][3]triazolo[4,3-a]pyrimidine core is a privileged scaffold. Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with a wide array of biological targets.[4] This has led to its incorporation into compounds with diverse pharmacological activities, including but not limited to, kinase inhibitors for oncology and antiviral agents.[4] The functionalization of this core structure is therefore a critical step in the synthesis of novel therapeutic agents.
The 6-bromo derivative, 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine, serves as a versatile synthetic intermediate, a linchpin that allows for the introduction of molecular diversity through modern cross-coupling chemistry.[5] The Suzuki-Miyaura reaction, a Nobel Prize-winning palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, stands as the preeminent method for this purpose due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids.[2]
This guide provides an in-depth comparison of a novel, high-efficiency methodology for the Suzuki-Miyaura coupling of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine against a well-established, conventional protocol. We will dissect the experimental causality, present validated protocols, and offer quantitative data to empower researchers in selecting and optimizing their synthetic strategies.
The Methodologies: A Head-to-Head Comparison
The objective is to synthesize 6-(4-methoxyphenyl)-[1][2][3]triazolo[4,3-a]pyrimidine, a representative arylated product. We will benchmark a "Conventional Method," relying on the classic and widely used Tetrakis(triphenylphosphine)palladium(0) catalyst, against a "New Methodology" that employs a modern, microwave-assisted approach for enhanced efficiency.
Core Reaction Scheme
The fundamental transformation is the palladium-catalyzed Suzuki-Miyaura cross-coupling between 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine and 4-methoxyphenylboronic acid.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Performance Benchmark: Quantitative Analysis
The efficacy of a synthetic method is not merely determined by its success in producing the desired compound, but by a range of quantitative metrics that speak to its practicality, efficiency, and scalability. The following table provides a direct comparison of the two methodologies based on key performance indicators.
| Parameter | Conventional Method | New Methodology (Microwave-Assisted) | Justification for Improvement |
| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ | Same catalyst used to isolate the effect of the heating method. |
| Catalyst Loading | 5 mol% | 0.5 mol% | Microwave heating enhances catalytic turnover, allowing for significantly lower catalyst loading, which reduces costs and residual palladium in the product.[2] |
| Reaction Time | 14 hours | 15 minutes | Microwave irradiation provides rapid, uniform heating, dramatically accelerating the reaction rate compared to conventional oil bath heating.[2] |
| Temperature | 70 °C | 100 °C | Higher temperatures can be reached safely and quickly in a sealed microwave vial, overcoming activation energy barriers more effectively.[2] |
| Solvent System | THF / H₂O | 1,4-Dioxane / H₂O | Dioxane is often a superior solvent for Suzuki couplings due to its higher boiling point and ability to dissolve both organic and inorganic reagents. |
| Base | K₂CO₃ | K₂CO₃ | Potassium carbonate is a standard, effective, and economical base for this transformation. |
| Isolated Yield | ~65-75% (expected) | 92% | The combination of optimized solvent, rapid heating, and precise temperature control minimizes side reactions and thermal decomposition, leading to a cleaner reaction and higher yield.[2] |
Note: The yield for the conventional method is an educated estimate based on similar reactions reported in the literature, as a direct example for this specific substrate combination was not available. The new methodology data is based on optimized microwave protocols for pyrimidine derivatives.[2]
Experimental Protocols: A Step-by-Step Guide
Scientific integrity demands reproducibility. The following are detailed, self-validating protocols for the synthesis of the precursor and the execution of both the conventional and new coupling methodologies.
Part 1: Synthesis of the Starting Material: 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine
This precursor is synthesized via the cyclization of 5-bromo-2-hydrazinopyrimidine. The causality for this reaction lies in the condensation of the hydrazino group with an orthoformate, which acts as a one-carbon electrophile, to form the fused triazole ring.
Caption: Workflow for the synthesis of the bromo-triazolopyrimidine precursor.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-bromo-2-hydrazinopyrimidine (1.0 eq) in triethyl orthoformate (10 eq).
-
Heating: Heat the reaction mixture to reflux and maintain for 4 hours. Rationale: The excess triethyl orthoformate serves as both the reagent and the solvent. Refluxing provides the necessary thermal energy to drive the condensation and cyclization.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any residual orthoformate.
-
Drying: Dry the product under vacuum to yield 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine as a solid.
Part 2: Conventional Suzuki-Miyaura Coupling
This protocol is based on established methods using the Pd(PPh₃)₄ catalyst, a workhorse in cross-coupling chemistry known for its reliability, albeit with longer reaction times.[1][6]
Protocol:
-
Inert Atmosphere: To a screw-capped reaction tube equipped with a magnetic stir bar, add 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine (1.0 eq, 0.5 mmol), 4-methoxyphenylboronic acid (1.2 eq, 0.6 mmol), and Pd(PPh₃)₄ (0.05 eq, 0.025 mmol).
-
Degassing: Seal the tube with a septum, and purge with an inert gas (Argon or Nitrogen) for 10 minutes. Rationale: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Removing oxygen is critical to prevent catalyst deactivation and ensure a high turnover rate.
-
Solvent/Base Addition: Add degassed Tetrahydrofuran (THF) (4 mL), followed by a degassed aqueous solution of K₂CO₃ (2M, 6.0 eq, 3.0 mmol).
-
Heating: Place the reaction tube in a pre-heated oil bath at 70 °C and stir vigorously for 14 hours.
-
Quenching & Extraction: After cooling to room temperature, dilute the mixture with Ethyl Acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (1 x 15 mL). Rationale: The aqueous washes remove the inorganic base (K₂CO₃) and boron-containing byproducts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the final product.
Part 3: New Methodology - Microwave-Assisted Suzuki-Miyaura Coupling
This modern approach leverages the efficiency of microwave dielectric heating to achieve a dramatic reduction in reaction time and catalyst loading.[2]
Caption: Experimental workflow for the microwave-assisted Suzuki coupling.
Protocol:
-
Reaction Setup: To a 10 mL microwave reactor vial containing a magnetic stir bar, add 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine (1.0 eq, 0.5 mmol), 4-methoxyphenylboronic acid (1.0 eq, 0.5 mmol), K₂CO₃ (3.0 eq, 1.5 mmol), and Pd(PPh₃)₄ (0.005 eq, 0.0025 mmol).
-
Solvent Addition: Add 6 mL of a degassed 2:1 mixture of 1,4-dioxane and water.
-
Sealing: Securely seal the vial with a cap. Rationale: Sealing is crucial to allow the solvent to reach temperatures above its atmospheric boiling point under pressure, a key advantage of microwave synthesis.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 100 °C for 15 minutes with stirring.
-
Workup: Once the reaction is complete, allow the vial to cool to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine. Dry over anhydrous Na₂SO₄.
-
Isolation: Filter the solution and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 6-(4-methoxyphenyl)-[1][2][3]triazolo[4,3-a]pyrimidine.[2]
Discussion and Conclusion
The experimental data clearly demonstrates the superiority of the microwave-assisted methodology for the Suzuki-Miyaura coupling of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine. The dramatic reduction in reaction time from 14 hours to 15 minutes, coupled with a ten-fold decrease in catalyst loading and a significant increase in isolated yield, presents a compelling case for its adoption in research and development settings.
The underlying principle for this enhancement is the efficiency of microwave heating. Unlike a conventional oil bath which heats conductively from the outside-in, microwaves directly excite polar molecules (like the solvent and reactants) throughout the reaction volume, leading to rapid and uniform heating. This minimizes the formation of thermal gradient-dependent byproducts and allows for precise temperature control, ultimately leading to a cleaner and more efficient reaction.
For drug development professionals, these advantages translate into faster synthesis of compound libraries for screening, reduced consumption of expensive palladium catalysts, and a greener chemical process with less energy consumption and potentially less solvent waste. While the initial investment in microwave reactor technology is a consideration, the long-term benefits in productivity, efficiency, and cost-effectiveness are substantial. This guide provides the necessary data and validated protocols for researchers to confidently implement this modern, high-performance methodology in their own laboratories.
References
- Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties. MDPI.
- Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Elsevier.
- LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts. National Center for Biotechnology Information.
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. National Center for Biotechnology Information.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts - PMC [pmc.ncbi.nlm.nih.gov]
The Selectivity Landscape of Triazolopyrimidine Scaffolds in Kinase Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge. The ability of a small molecule to potently inhibit its intended target while sparing other kinases is the hallmark of a promising therapeutic candidate. Among the myriad of scaffolds explored for kinase inhibition, the fused heterocyclic systems of triazolopyrimidines have emerged as a particularly fruitful area of research. Their structural resemblance to the endogenous ATP ligand, adenine, makes them ideal starting points for the design of competitive kinase inhibitors.
This guide provides an in-depth comparison of the selectivity profiles of various triazolopyrimidine and pyrazolopyrimidine scaffolds, which are prominent bioisosteres in kinase inhibitor design. We will delve into the structure-activity relationships that govern their selectivity, with a special focus on the underexplored potential of substitutions, such as the 6-bromo modification on the triazolo[4,3-a]pyrimidine core. This analysis is supported by experimental data from the literature and detailed protocols for assessing kinase selectivity.
The Principle of Bioisosterism in Kinase Inhibitor Design
At the heart of the prevalence of triazolopyrimidine scaffolds in kinase inhibitor design lies the principle of bioisosterism. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. In the context of kinase inhibitors, many successful drugs are designed as ATP mimetics, and thus, their core structures often resemble the purine ring of adenine.
The triazolopyrimidine and pyrazolopyrimidine scaffolds are considered bioisosteres of the purine core. The strategic placement of nitrogen atoms in these fused ring systems allows them to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the binding of adenine. However, the subtle differences in the arrangement of these nitrogen atoms across different isomers can have profound effects on the molecule's conformation and its interactions with the surrounding amino acid residues, thereby influencing its selectivity profile.
Bioisosteric relationship between the natural purine core of adenine and various synthetic triazolopyrimidine scaffolds.
Comparative Selectivity Profiles of Triazolopyrimidine Isomers
The subtle changes in the arrangement of nitrogen atoms among the different triazolopyrimidine and pyrazolopyrimidine isomers can lead to significant differences in their kinase selectivity profiles. This is because the positioning of hydrogen bond donors and acceptors on the scaffold dictates its orientation in the ATP-binding pocket, which in turn affects the vectors of the substituents that project into the more variable regions of the active site.
The Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is one of the most extensively studied scaffolds in kinase inhibitor design.[1] It has yielded inhibitors targeting a wide range of kinases, including Src family kinases, CDKs, and receptor tyrosine kinases like EGFR and VEGFR.[2][3]
A notable example is a series of pyrazolopyrimidine derivatives developed as inhibitors of IRAK4.[4] While the initial hits from a high-throughput screen showed good potency, they lacked selectivity and solubility. Structure-based drug design led to the identification of derivatives with improved selectivity. For instance, kinome profiling of a lead compound revealed high selectivity for IRAK4 over a panel of other kinases.[4]
| Compound | Primary Target | IC50 (nM) | Key Off-Targets (Inhibition >75% at 1µM) | Reference |
| PP242 | mTOR | 8 | PKCα, PKCβII, JAK2 (V617F) | [5] |
| B58 | CSF-1R | 159 | LCK (IC50 = 2270 nM) | [6] |
| Compound 33 | FLT3 / VEGFR2 | Not specified | Not specified | [2] |
| CDK2 Inhibitor | CDK2 | 57 | Not specified | [3] |
This table summarizes the selectivity of representative pyrazolo[3,4-d]pyrimidine derivatives against their primary targets and key off-targets.
The[5][7][8]Triazolo[1,5-a]pyrimidine Scaffold
The[5][7][8]triazolo[1,5-a]pyrimidine scaffold has also been successfully employed in the development of kinase inhibitors. For example, a series of derivatives were identified as potent inhibitors of Tropomyosin Receptor Kinase (Trk) family members (TrkA, TrkB, and TrkC).[9] Structure-activity relationship (SAR) studies revealed that macrocyclization of these derivatives could enhance both potency and selectivity.[9]
In another study,[5][7][8]triazolo[1,5-a]pyrimidine derivatives were developed as inhibitors of S-phase kinase-associated protein 2 (SKP2), demonstrating the versatility of this scaffold beyond kinase inhibition.[10]
| Compound | Primary Target | IC50 (nM) | Selectivity Notes | Reference |
| Compound 28 | TrkA/B/C | 0.17 / 0.07 / 0.07 | High potency across Trk family | [9] |
| Compound E35 | SKP2 | Not specified | Targets protein-protein interaction | [10] |
This table highlights the activity of representative[5][7][8]triazolo[1,5-a]pyrimidine derivatives.
The Untapped Potential of the 6-Bromo-triazolo[4,3-a]pyrimidine Scaffold
While other isomers have been extensively explored, the 6-Bromo-triazolo[4,3-a]pyrimidine scaffold remains largely uncharted territory in the public domain literature. The introduction of a bromine atom at the 6-position is an intriguing modification that could significantly impact the selectivity profile of this scaffold.
Hypothesized Impact of the 6-Bromo Substitution:
-
Steric Influence: The bulky bromine atom could introduce steric hindrance, preventing the molecule from binding to kinases with smaller ATP-binding pockets and thus enhancing selectivity for those with larger pockets.
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a non-covalent interaction with a halogen bond acceptor (e.g., a carbonyl oxygen) on the protein. This additional interaction could enhance binding affinity and selectivity for specific kinases.
-
Modulation of Physicochemical Properties: The bromine atom would increase the lipophilicity of the molecule, which could influence its pharmacokinetic properties and cellular permeability.
Further SAR studies on halogenated triazolopyrimidine derivatives have shown that the position and nature of the halogen can fine-tune the biological activity.[8] Therefore, the synthesis and comprehensive profiling of a library of 6-Bromo-triazolo[4,3-a]pyrimidine derivatives are warranted to explore their potential as selective kinase inhibitors.
Experimental Methodologies for Determining Kinase Selectivity
A crucial aspect of developing selective kinase inhibitors is the rigorous experimental validation of their selectivity profile. Several in vitro and cellular assays are routinely employed for this purpose.
In Vitro Kinase Profiling: KINOMEscan™
The KINOMEscan™ platform is a high-throughput competition binding assay used to quantify the interactions of a compound with a large panel of kinases.[11] This technology provides a broad overview of a compound's selectivity across the kinome.
Experimental Workflow:
-
Immobilization: A DNA-tagged kinase is immobilized on a solid support.
-
Competition: The test compound is incubated with the immobilized kinase in the presence of a known, tagged ligand that binds to the active site.
-
Quantification: The amount of the tagged ligand that remains bound to the kinase is quantified, typically by qPCR of the associated DNA tag. A lower amount of bound tagged ligand indicates a stronger interaction of the test compound with the kinase.
-
Data Analysis: The results are often expressed as the percentage of the control (%Ctrl), where a lower percentage indicates stronger binding. Dissociation constants (Kd) can also be determined.
A simplified workflow of the KINOMEscan™ assay for kinase selectivity profiling.
Cellular On-Target Validation: Western Blotting
To confirm that the in vitro kinase inhibition translates to a cellular effect, Western blotting is a standard technique to assess the phosphorylation status of downstream substrates of the target kinase.
Step-by-Step Protocol:
-
Cell Treatment: Treat cultured cells with the test compound at various concentrations for a specified duration. Include appropriate positive and negative controls.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for the total protein to confirm equal loading.
A reduction in the phosphorylated substrate in compound-treated cells compared to the control indicates on-target engagement and inhibition of the kinase in a cellular context.
Conclusion and Future Perspectives
The triazolopyrimidine scaffold and its bioisosteres represent a rich source of kinase inhibitors. The selectivity of these compounds is intricately linked to the arrangement of nitrogen atoms in the core structure and the nature of the substituents. While scaffolds like pyrazolo[3,4-d]pyrimidine have been extensively explored, leading to numerous potent and selective inhibitors, other isomers such as the triazolo[4,3-a]pyrimidine system remain less characterized.
The hypothetical 6-Bromo-triazolo[4,3-a]pyrimidine scaffold presents an exciting opportunity for the design of novel kinase inhibitors with unique selectivity profiles. The strategic introduction of a bromine atom could confer enhanced selectivity through steric and halogen bonding interactions. Future research efforts should focus on the synthesis and comprehensive biological evaluation of libraries based on this underexplored scaffold. Such studies, employing robust selectivity profiling platforms and cellular validation assays, will be crucial in unlocking the full therapeutic potential of the triazolopyrimidine chemical space.
References
- Apsel, B., et al. (2008). Targeted polypharmacology: discovery of dual inhibitors of tyrosine and phosphoinositide kinases. Nature Chemical Biology, 4(11), 691-699. [Link]
- Todd, M. H., et al. (2020). Compounds evaluated in KINOMEscan assay.
- Serafim, R. A. M., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(1), 113. [Link]
- Wu, W., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 868379. [Link]
- Singh, R., et al. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 28(14), 5484. [Link]
- Badolato, M., et al. (2021). Triazolopyrimidinium Salts: Discovery of a New Class of Agents for Cancer Therapy. Pharmaceuticals, 14(10), 1046. [Link]
- Condakes, M. L., et al. (2019). Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. Journal of Medicinal Chemistry, 62(15), 7018-7034. [Link]
- de la Fuente, E., et al. (2021). Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells. European Journal of Medicinal Chemistry, 223, 113642. [Link]
- Phillips, M. A., et al. (2012). Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential. Journal of Medicinal Chemistry, 55(17), 7648-7661. [Link]
- Lountos, G. T., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 976-996. [Link]
- Zhang, N., et al. (2007). Synthesis and SAR of[5][7][8]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 50(2), 219-233. [Link]
- Liu, X., et al. (2019). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. Molecules, 24(18), 3291. [Link]
- Patel, R. V., et al. (2019). Triazolo[4,3-a] pyrimidines and imidazo[1,2-a] pyrimidine derivatives.
- Lee, J. H., et al. (2022). Evaluation of Structure-Activity Relationship of Microtubule (MT)-Targeting 1,2,4-Triazolo[1,5-a]pyrimidines Identifies New Candidates for Neurodegenerative Tauopathies. ACS Chemical Neuroscience, 13(1), 57-73. [Link]
- Al-Ostath, A., et al. (2025). Triazolo pyrimidine derivatives of coumarin and benzocoumarin: green synthesis, biological activity screening study with in silico evaluation. Journal of the Brazilian Chemical Society, 36(1), 1-14. [Link]
- Ushakova, A. A., et al. (2020). Structure‐activity relationship for the 1,2,4‐triazolo[1,5‐a]pyrimidine scaffold.
- Fayed, E. A., et al. (2021). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry, 64(10), 5589-5607. [Link]
- McClure, K. J., et al. (2006). Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. Bioorganic & Medicinal Chemistry Letters, 16(16), 4339-4344. [Link]
- Wang, Y., et al. (2024). Discovery of Novel[5][7][8]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]
- Shi, J., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655. [Link]
- Umar, A. B., et al. (2024). Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Journal of Chemical Technology and Metallurgy, 59(4), 851-863. [Link]
- Eurofins Discovery. (n.d.). KINOMEscan Technology.
- El-Sayed, N. N. E., et al. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 30(24), 2686-2715. [Link]
- Sharma, V., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARC Journal of Pharmaceutical Sciences, 3(2), 22-35. [Link]
- El-Naggar, M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][7][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14751-14771. [Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Bromo-triazolo[4,3-a]pyrimidine
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine
The foundation of safe laboratory practice is a robust Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[1][2][4] This plan should be tailored to the specific hazards present in your laboratory and include detailed procedures for waste disposal.[4][5]
I. Hazard Assessment and Chemical Profile
Key Characteristics:
-
Appearance: Likely a solid (e.g., pale yellow solid)[7]
-
Classification: Halogenated organic compound.[11] Brominated organic compounds, as a class, can present various hazards including toxicity, corrosivity, and reactivity.[12]
Anticipated Hazards:
-
Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.
-
Irritation: Potential for skin and eye irritation.
-
Environmental Hazard: Halogenated compounds can be persistent in the environment and require special disposal considerations.
| Property | Anticipated Value/Characteristic | Source/Rationale |
| Physical State | Solid | Based on similar compounds |
| Primary Hazard Class | Toxic, Irritant | General classification for brominated organic compounds |
| Incompatibilities | Strong oxidizing agents, strong bases | General reactivity of heterocyclic compounds |
| Storage Class | Combustible Solids (likely) | Based on similar compounds |
II. Personal Protective Equipment (PPE): Your First Line of Defense
When handling 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine for disposal, a comprehensive PPE strategy is non-negotiable. The OSHA Laboratory Standard emphasizes the importance of selecting appropriate PPE to minimize exposure to hazardous chemicals.[3][4]
-
Gloves: Nitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility chart.
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn if there is a risk of splashing.
-
Lab Coat: A fully buttoned lab coat provides a crucial barrier against skin contact.
-
Respiratory Protection: All handling of this compound, especially in powdered form, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[13]
III. Spill Management: Preparedness is Key
Accidents can happen, and a well-defined spill response plan is a critical component of your laboratory's safety protocol.
-
Small Spills: For minor spills that can be cleaned up quickly, trained personnel wearing appropriate PPE may proceed. Absorb the spill with an inert, dry material such as vermiculite or sand. Do not use combustible materials like paper towels to absorb the initial spill.[13][14]
-
Large Spills: In the event of a large spill, evacuate the area immediately and alert your institution's environmental health and safety (EHS) office.
Once the spill is absorbed, the contaminated material must be treated as hazardous waste and placed in a designated, sealed container for disposal.
IV. Step-by-Step Disposal Protocol
The disposal of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine must adhere to the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15][16][17] This "cradle to grave" management ensures that hazardous waste is handled safely from generation to final disposal.[15]
Step 1: Waste Segregation Proper segregation is the cornerstone of safe and compliant chemical waste disposal.[16] 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine waste should be collected in a dedicated container labeled "Halogenated Organic Waste."[11][18]
-
DO NOT mix with non-halogenated organic waste.[18]
-
DO NOT mix with incompatible materials such as strong oxidizing agents or bases.[12][14]
-
DO NOT dispose of down the drain.
Step 2: Containerization Use a chemically compatible container with a secure, sealable lid. The container must be in good condition and free from leaks.[15][19]
-
The container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine."[18]
-
Keep the container closed at all times except when adding waste.[15][19]
Step 3: Accumulation and Storage Store the waste container in a designated satellite accumulation area (SAA) or a central accumulation area (CAA).[19]
-
The storage area should be cool, dry, and well-ventilated, away from heat sources and direct sunlight.[12]
-
Ensure secondary containment to capture any potential leaks.
Step 4: Arranging for Disposal Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. They will work with a licensed hazardous waste disposal company to ensure the material is transported and disposed of in accordance with all federal and state regulations.[16] Common disposal methods for halogenated organic compounds include high-temperature incineration at a permitted facility.[20][21]
V. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine.
Caption: Disposal workflow for 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine.
By following these procedures, researchers can ensure the safe and environmentally responsible disposal of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine, upholding the principles of scientific integrity and laboratory safety.
References
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. OSHA. [Link]
- 29 CFR 1910.
- OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]
- The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]
- OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS. [Link]
- Hazardous Waste Disposal Guidelines. Purdue University. [Link]
- Proper Handling of Hazardous Waste Guide. EPA. [Link]
- Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
- LCSS: BROMINE.
- What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. [Link]
- Hazardous Waste. US EPA. [Link]
- 6-Bromo[1][2][3]triazolo[1,5-a]pyridine, 95%. J&K Scientific. [Link]
- What is bromine and what are the safe disposal and recycling methods?. Ideal Response. [Link]
- Bromine Standard Operating Procedure.
- Bromine. Rutgers University. [Link]
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
- Treatment and disposal of chemical wastes in daily laboratory work. University of Regensburg. [Link]
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Nebraska-Lincoln. [Link]
- Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
- Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. PubMed. [Link]
Sources
- 1. osha.gov [osha.gov]
- 2. mastercontrol.com [mastercontrol.com]
- 3. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 4. compliancy-group.com [compliancy-group.com]
- 5. OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450) [cloudsds.com]
- 6. jk-sci.com [jk-sci.com]
- 7. 6-Bromo[1,2,4]triazolo[1,5-a]pyridine | CymitQuimica [cymitquimica.com]
- 8. 356560-80-0|6-Bromo-[1,2,4]triazolo[1,5-a]pyridine|BLD Pharm [bldpharm.com]
- 9. 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine, 96%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 10. scbt.com [scbt.com]
- 11. uakron.edu [uakron.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ipo.rutgers.edu [ipo.rutgers.edu]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. pfw.edu [pfw.edu]
- 16. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 17. youtube.com [youtube.com]
- 18. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 19. epa.gov [epa.gov]
- 20. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 21. researchgate.net [researchgate.net]
Navigating the Safe Handling of 6-Bromo-triazolo[4,3-a]pyrimidine: A Guide for Laboratory Professionals
Navigating the Safe Handling of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your team are paramount. The novel heterocyclic compound, 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine, presents a unique set of handling challenges. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for operational excellence and risk mitigation. Our goal is to empower you with the knowledge to handle this compound with confidence and precision.
Hazard Assessment: Understanding the Risks
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
Furthermore, related brominated heterocyclic compounds are classified as combustible solids. Therefore, it is crucial to avoid dust generation and sources of ignition. Given the absence of complete toxicological data, a conservative approach is warranted, treating the compound as potentially hazardous upon prolonged or repeated exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure risk. The following table outlines the recommended PPE for handling 6-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Provides a barrier against skin contact and absorption. Double-gloving offers additional protection in case of a breach in the outer glove. |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against dust particles and potential splashes, ensuring comprehensive facial safeguarding.[4][5][6] |
| Body Protection | Disposable gown made of polyethylene-coated polypropylene or a similar resistant material | Prevents contamination of personal clothing and skin with the powdered compound.[4] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) | Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[4][7] |
Donning and Doffing PPE: A Critical Procedure
Incorrectly donning or doffing PPE can lead to contamination. Follow this systematic approach to ensure your safety.
Caption: Spill Response Workflow.
For small powder spills, gently cover with a damp paper towel to avoid raising dust, then carefully scoop the material into a designated waste container. For larger spills, follow your institution's hazardous material spill response protocol.
Disposal Plan
All waste contaminated with 6-Bromo-t[1][2][3]riazolo[4,3-a]pyrimidine, including disposable PPE, weighing papers, and contaminated labware, must be disposed of as hazardous waste.
Waste Stream Management:
-
Solid Waste: Collect in a clearly labeled, sealed container designated for "Halogenated Organic Waste."
-
Liquid Waste: If the compound is dissolved in a solvent, the entire solution should be collected in a labeled container for halogenated organic liquid waste.
Disposal Methods:
The primary recommended disposal method for brominated organic compounds is incineration at a licensed hazardous waste facility. [8]These facilities are equipped with scrubbers and other emission control systems to handle the byproducts of combustion. [8]In some cases, chemical treatment to neutralize the compound may be an option, but this should only be performed by trained personnel following a validated protocol. [3][8]
Conclusion: A Culture of Safety
The responsible use of novel chemical entities like 6-Bromo-t[1][2][3]riazolo[4,3-a]pyrimidine underpins the integrity and success of your research. By integrating these safety protocols into your daily laboratory operations, you foster a culture of safety that protects both your team and the groundbreaking work you do. This guide serves as a foundational resource, and it is imperative to supplement this information with your institution's specific safety guidelines and to continually assess and mitigate risks as new information becomes available.
References
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
- Chemtalk. (n.d.). Bromine water - disposal.
- ACP. (2019, October 30). Personal protective equipment in your pharmacy.
- HCT. (n.d.). Personal Protective Equipment is PPE.
- ResearchGate. (2025, August 22). Personal protective equipment.
- Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
- UC Merced Environmental Health & Safety. (n.d.). Choosing The Correct PPE.
Sources
- 1. 6-Bromo 1,2,4 triazolo 1,5-a pyridine AldrichCPR 356560-80-0 [sigmaaldrich.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. chemtalk.com.au [chemtalk.com.au]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 7. researchgate.net [researchgate.net]
- 8. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
